Ethyl 2-amino-1-cyclopentene-1-carboxylate
Description
The exact mass of the compound Ethyl 2-amino-1-cyclopentene-1-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52925. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-amino-1-cyclopentene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-1-cyclopentene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-aminocyclopentene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEHILPGLKGSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287860 | |
| Record name | Ethyl 2-aminocyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-18-0 | |
| Record name | 7149-18-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-aminocyclopent-1-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-cyclopent-1-enecarboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-amino-1-cyclopentene-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Versatility of a Cyclic Enaminone
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a cyclic β-enamino ester, a class of compounds renowned for their utility as versatile building blocks in modern organic synthesis. The unique conjugated system of an amine, a double bond, and an ester group provides multiple reactive sites, making it a valuable precursor for the construction of complex molecular architectures, particularly fused heterocyclic systems. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the significant applications of Ethyl 2-amino-1-cyclopentene-1-carboxylate for researchers, scientists, and professionals engaged in drug development. Its ability to serve as a scaffold for generating diverse chemical libraries positions it as a key intermediate in the quest for novel therapeutic agents.
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the purification of its derivatives. The key properties of Ethyl 2-amino-1-cyclopentene-1-carboxylate are summarized below.
| Property | Value |
| CAS Number | 7149-18-0 |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 57-60 °C |
| Boiling Point | 272.5 °C at 760 mmHg |
| Density | 1.17 g/cm³ |
| Solubility | Soluble in water, chloroform, methanol, and ethanol[1] |
| Refractive Index | 1.529 |
| pKa | (Predicted) |
| LogP | 1.64650 |
Note: Some physical properties are sourced from chemical supplier databases and may have slight variations.
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), protons of the cyclopentene ring, and a broad signal for the amine protons.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, the olefinic carbons, the carbons of the cyclopentene ring, and the ethyl group carbons.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, and C=C stretching of the alkene.
Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate: An Experimental Protocol
The most common and efficient method for the synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate is the reaction of a β-keto ester, ethyl 2-oxocyclopentanecarboxylate, with an amine source. This reaction is a classic example of the formation of an enaminone. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.
Reaction Scheme:
A straightforward synthesis of the target enaminone.
Materials and Reagents:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Ammonium acetate
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add ethyl 2-oxocyclopentanecarboxylate (1 equivalent).
-
Addition of Reagents: Add ammonium acetate (1.5 equivalents) and toluene (approximately 2 mL per mmol of the keto ester).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 2-4 hours). Causality Insight: The removal of water drives the equilibrium towards the formation of the enamine product. Ammonium acetate serves as the source of ammonia in this reaction.
-
Reaction Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure Ethyl 2-amino-1-cyclopentene-1-carboxylate as a light yellow crystalline solid.
Self-Validating System: The purity of the final product should be assessed by thin-layer chromatography (TLC) against the starting material and by melting point determination. Further characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure.
Applications in Drug Discovery: A Gateway to Fused Heterocycles
The true value of Ethyl 2-amino-1-cyclopentene-1-carboxylate lies in its role as a versatile synthon for the construction of a wide array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. Its enaminone functionality allows for a variety of cyclization reactions.
Synthesis of Pyridopyrimidines
Pyridopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties[2][3]. Ethyl 2-amino-1-cyclopentene-1-carboxylate serves as an excellent starting material for the one-pot synthesis of cyclopentapyridopyrimidine derivatives.
Workflow for Pyridopyrimidine Synthesis:
One-pot synthesis of pyridopyrimidines.
In a typical reaction, Ethyl 2-amino-1-cyclopentene-1-carboxylate is condensed with an aromatic aldehyde and a compound containing an active methylene group, such as malononitrile, in the presence of a basic catalyst like piperidine. This multicomponent reaction proceeds through a cascade of reactions including a Knoevenagel condensation and a Michael addition followed by intramolecular cyclization and tautomerization to yield the fused pyridopyrimidine core. The diversity of commercially available aromatic aldehydes allows for the generation of a large library of novel compounds for biological screening.
Synthesis of Dihydropyrimidinones (DHPMs)
Dihydropyrimidinones and their derivatives are another important class of heterocycles with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The Biginelli reaction is a well-known multicomponent reaction for the synthesis of DHPMs. Enaminones like Ethyl 2-amino-1-cyclopentene-1-carboxylate can be employed in Biginelli-like reactions to produce novel DHPMs[4][5].
The reaction involves the condensation of the enaminone, an aldehyde, and urea or thiourea under acidic conditions. This approach provides access to DHPMs with a fused cyclopentane ring, offering a unique structural motif for drug design.
Conclusion: A Key Building Block for Future Therapies
Ethyl 2-amino-1-cyclopentene-1-carboxylate is more than just a chemical intermediate; it is a powerful tool in the arsenal of medicinal chemists. Its straightforward synthesis and the versatile reactivity of its enaminone scaffold provide an efficient entry point to a rich diversity of heterocyclic compounds. The ability to readily generate libraries of complex molecules with potential biological activity underscores the importance of this compound in modern drug discovery programs. As the demand for novel therapeutic agents continues to grow, the strategic application of such versatile building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (URL: [Link])
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One-pot synthesis of dihydropyrimidinones. a | Download Table. (URL: [Link])
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Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradiation. (URL: [Link])
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (URL: [Link])
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Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. (URL: [Link])
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Design, synthesis and anticonvulsant activity evaluation of 7-substituted-[4][5][6]-triazolo[4,3-f]pyrimidine derivatives. (URL: [Link])
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synthesis of pyrimidine derivatives and their anticonvulsant activity. (URL: [Link])
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Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (URL: [Link])
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (URL: [Link])
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (URL: [Link])
-
(PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (URL: [Link])
-
One-pot synthesis of pyrimidines under solvent-free conditions. (URL: [Link])
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One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. (URL: [Link])
-
The reactions of different aromatic aldehydes, malononitrile, and ethyl acetoacetate.a. (URL: [Link])
-
2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. (URL: [Link])
- Preparation method of ethyl 2-oxocyclopentylacet
- Process for producing aliph
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (URL: [Link])
-
Malononitrile: A Versatile Active Methylene Group. (URL: [Link])
-
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. (URL: [Link])
-
Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Information ! S1 Palladium-Catalyzed Enantioselective Decarboxyl. (URL: [Link])
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (URL: [Link])
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An In-depth Technical Guide to the Thorpe-Ziegler Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate Precursors
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate, a valuable β-enamino ester intermediate for the development of novel therapeutics and fine chemicals.[1][2] The core of this synthesis is the Thorpe-Ziegler reaction, a robust and classical method for the formation of cyclic carbon frameworks through the intramolecular condensation of dinitriles.[3][4] This document details the underlying mechanism of the Thorpe-Ziegler cyclization, provides field-tested, step-by-step experimental protocols for the conversion of adiponitrile to the target enamino ester, and offers insights into reaction optimization and troubleshooting. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Introduction: The Strategic Importance of β-Enamino Esters
β-Enamino esters are highly versatile and attractive synthons in organic synthesis, primarily due to their dual nucleophilic and electrophilic character.[2] This unique reactivity profile makes them indispensable building blocks for the construction of a wide array of bioactive heterocycles, including quinolines, pyridinones, and various alkaloids.[1][2][5] Their derivatives have demonstrated significant potential as antibacterial, anti-inflammatory, anticonvulsant, and antitumor agents.[2]
The Thorpe-Ziegler reaction, an intramolecular variant of the Thorpe reaction discovered by Jocelyn Field Thorpe and later extended by Karl Ziegler, offers an elegant and efficient pathway to cyclic enamines from readily available α,ω-dinitriles.[3][6][7] This guide focuses on the application of this reaction to synthesize Ethyl 2-amino-1-cyclopentene-1-carboxylate, a key precursor for five-membered ring systems, via a logical, multi-stage process.
The Thorpe-Ziegler Reaction: A Mechanistic Perspective
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile that ultimately yields a cyclic α-cyano enamine.[4] The reaction is conceptually related to the Dieckmann condensation, which involves diesters instead of dinitriles.[3][8] The driving force for the reaction is the formation of a stable, conjugated enamine system.[6]
Core Causal Mechanism
The classical mechanism proceeds through a stepwise ionic process initiated by a strong, non-nucleophilic base.[6]
-
Deprotonation: A strong base abstracts an acidic α-proton from one of the nitrile groups of the dinitrile precursor (e.g., adiponitrile), generating a resonance-stabilized carbanion. The choice of base is critical; sterically hindered, non-nucleophilic bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LHMDS) are preferred to prevent competing side reactions.[6]
-
Intramolecular Nucleophilic Attack: The newly formed carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule. This step is the key ring-forming event, leading to a cyclic imine anion.[9] High-dilution conditions are often employed here to favor this intramolecular pathway over intermolecular polymerization.[6]
-
Proton Transfer & Tautomerization: The reaction is quenched, protonating the imine nitrogen. The resulting cyclic α-cyano imine intermediate is unstable and rapidly tautomerizes to the more thermodynamically stable, conjugated β-enaminonitrile.[6][10] Spectroscopic studies have confirmed that the enamine tautomer is the predominant isolated product.[6]
Stage 1: Thorpe-Ziegler Cyclization of Adiponitrile
This stage focuses on the core ring-forming reaction to produce the enaminonitrile intermediate. Adiponitrile is a commodity chemical, often produced industrially via the nickel-catalyzed hydrocyanation of butadiene. [11] Experimental Protocol:
-
Materials & Equipment:
-
Adiponitrile (99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Isopropanol (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Preparation: Under a nitrogen atmosphere, wash sodium hydride (1.1 eq) with anhydrous hexane to remove mineral oil, then suspend it in anhydrous toluene (to achieve a final adiponitrile concentration of ~0.1 M). Causality: High dilution is crucial to minimize intermolecular polymerization and maximize the yield of the desired five-membered ring. [6][12] 2. Initiation: Heat the stirred suspension to reflux (~110 °C).
-
Addition: Add a solution of adiponitrile (1.0 eq) in anhydrous toluene dropwise to the refluxing NaH suspension over 4-6 hours using an addition funnel. Causality: Slow addition maintains the high-dilution condition and controls the exothermic nature of the deprotonation.
-
Reaction: After the addition is complete, maintain the reflux for an additional 2-3 hours to ensure complete cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess NaH by the slow, dropwise addition of isopropanol until gas evolution ceases.
-
Pour the mixture into water and separate the organic layer.
-
Extract the aqueous layer twice with toluene.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, 2-amino-1-cyclopentene-1-carbonitrile, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
-
Stage 2 & 3: Conversion of Enaminonitrile to Ethyl Ester
The nitrile group of the intermediate is converted to the target ethyl ester via a two-step hydrolysis and esterification sequence. This classic approach ensures clean conversion and high purity.
Experimental Protocol:
-
Materials & Equipment:
-
2-Amino-1-cyclopentene-1-carbonitrile (from Stage 1)
-
Sulfuric acid (concentrated, 98%)
-
Ethanol (anhydrous)
-
Sodium carbonate
-
Ethyl acetate
-
Standard glassware for reflux, extraction, and purification
-
-
Procedure:
-
Hydrolysis:
-
To a solution of the enaminonitrile (1.0 eq) in water, add concentrated sulfuric acid (2.0 eq) cautiously while cooling in an ice bath.
-
Heat the mixture to reflux for 8-12 hours until TLC or HPLC analysis indicates complete conversion of the nitrile to the carboxylic acid.
-
Cool the reaction mixture and neutralize carefully with a saturated solution of sodium carbonate until the pH is ~7-8, at which point the amino acid may precipitate.
-
Isolate the crude 2-amino-1-cyclopentene-1-carboxylic acid by filtration.
-
-
Esterification (Fischer):
-
Suspend the crude amino acid in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux for 4-6 hours, monitoring for the formation of the ester by TLC.
-
Cool the solution and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
-
Purification: The final product, Ethyl 2-amino-1-cyclopentene-1-carboxylate, can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.
-
Data Summary and Troubleshooting
Effective synthesis requires an understanding of key parameters and potential challenges.
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Stage 1: Cyclization | Stage 2/3: Hydrolysis & Esterification | Rationale |
| Key Reagent | Sodium Hydride (NaH) | Sulfuric Acid (H₂SO₄) | Strong, non-nucleophilic base for cyclization; strong acid catalyst for hydrolysis/esterification. |
| Solvent | Anhydrous Toluene | Water / Anhydrous Ethanol | High-boiling aprotic solvent for cyclization; protic solvents for hydrolysis and esterification. |
| Temperature | ~110 °C (Reflux) | ~80-100 °C (Reflux) | Sufficient thermal energy to overcome activation barriers for C-C bond formation and hydrolysis. |
| Concentration | High Dilution (~0.1 M) | Higher Concentration | High dilution favors intramolecular cyclization; subsequent steps are not prone to polymerization. |
| Expected Yield | 70-85% | 75-90% (over two steps) | Yields are dependent on strict adherence to anhydrous and high-dilution conditions in Stage 1. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Stage 1 | 1. Intermolecular polymerization. 2. Incomplete reaction. 3. Wet reagents/solvent. | 1. Ensure slow, dropwise addition of adiponitrile; increase solvent volume to ensure high dilution. 2. Increase reflux time; confirm base activity. 3. Use freshly dried solvents and handle NaH under inert atmosphere. |
| Formation of Byproducts | Competing side reactions (e.g., elimination). | Use a less nucleophilic, more sterically hindered base like LHMDS or KHMDS. |
| Incomplete Hydrolysis | Insufficient reaction time or acid concentration. | Increase reflux time; monitor reaction by TLC/HPLC until starting material is consumed. |
| Low Yield in Esterification | Equilibrium not driven to products. | Use a large excess of ethanol; consider using a Dean-Stark trap to remove water if starting with wet acid. |
References
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L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
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Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]
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Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
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ACG Publications. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Retrieved from [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]
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-
MDPI. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules. Retrieved from [Link]
-
ACG Publications. (2012, July 20). A brief review on synthesis & applications of β-enamino carbonyl compounds. Organic Communications. Retrieved from [Link]
-
Al-Zaytoonah University of Jordan. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Intramolecular reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Adiponitrile. Retrieved from [Link]
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The Emergence of Ethyl 2-amino-1-cyclopentene-1-carboxylate as a Strategic Building Block in Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has revolutionized modern drug discovery by offering a novel modality to eliminate disease-causing proteins. At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are meticulously assembled from distinct chemical building blocks. This guide delves into the strategic utility of Ethyl 2-amino-1-cyclopentene-1-carboxylate, a bifunctional cyclic scaffold increasingly recognized for its potential in constructing sophisticated protein degraders. We will explore its chemical attributes, synthetic versatility, and its role in the rational design of linkers that are pivotal to the efficacy of PROTACs. This document serves as a technical resource, providing field-proven insights and detailed methodologies for the incorporation of this promising building block into next-generation protein degradation platforms.
Introduction: The Imperative for Advanced Building Blocks in Protein Degradation
The paradigm of targeted protein degradation hinges on the design of molecules that can hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). PROTACs, the most prominent class of protein degraders, are composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers the two.[1] The linker is not merely a passive spacer; its length, rigidity, polarity, and conformational preferences are critical determinants of the ternary complex formation between the POI and the E3 ligase, which is a prerequisite for successful ubiquitination and subsequent degradation.[]
The growing sophistication of TPD has spurred a demand for novel chemical building blocks that offer greater control over the physicochemical and pharmacological properties of the degrader. Rigid and semi-rigid cyclic structures are of particular interest as they can pre-organize the linker into a conformation conducive to productive ternary complex formation, potentially improving potency and selectivity.[3] It is within this context that Ethyl 2-amino-1-cyclopentene-1-carboxylate has emerged as a valuable scaffold, now classified by chemical suppliers like CP Lab Safety as a "Protein Degrader Building Block".[4]
This guide will provide a comprehensive overview of the chemical properties, synthesis, and strategic application of Ethyl 2-amino-1-cyclopentene-1-carboxylate in the design and synthesis of protein degraders.
Physicochemical Properties and Synthesis of the Core Scaffold
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a crystalline solid with the molecular formula C8H13NO2.[5] Its structure features a five-membered ring containing a conjugated enamine system, an ethyl ester, and a secondary amine. This unique combination of functional groups provides two orthogonal points for chemical modification, making it an ideal bifunctional building block.
| Property | Value |
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| CAS Number | 7149-18-0 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in most organic solvents |
The synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate can be achieved through several routes, with the Thorpe-Ziegler reaction being a prominent method for constructing the cyclopentene ring system.[6] This intramolecular condensation of a dinitrile, followed by hydrolysis and subsequent functionalization, provides an efficient pathway to the core scaffold. A common precursor for this building block is Ethyl 2-oxocyclopentane-1-carboxylate.[6]
Strategic Application in Protein Degrader Design: A Bifunctional Linker Component
The inherent bifunctionality of Ethyl 2-amino-1-cyclopentene-1-carboxylate allows for its seamless integration into the modular synthesis of PROTACs. The amino group provides a nucleophilic handle for attachment to an electrophilic linker component or direct coupling to a carboxylic acid-bearing warhead or E3 ligase ligand. Conversely, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled to an amine-functionalized component.
The cyclopentene ring imparts a degree of rigidity to the linker, which can be advantageous in several ways:
-
Conformational Constraint: A more rigid linker can reduce the entropic penalty associated with ternary complex formation, potentially leading to higher degradation efficiency.
-
Improved Selectivity: By restricting the conformational space available to the PROTAC, a rigid linker can favor the formation of a ternary complex with the desired POI over off-target proteins.
-
Enhanced Physicochemical Properties: The incorporation of cyclic scaffolds can influence a PROTAC's solubility, permeability, and metabolic stability.
The enamine moiety within the scaffold also presents unique chemical properties that can be exploited in advanced linker design.
Workflow for Incorporating the Cyclopentene Building Block
The following diagram illustrates a generalized workflow for incorporating Ethyl 2-amino-1-cyclopentene-1-carboxylate into a PROTAC.
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- 6. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to the Applications of Ethyl 2-amino-1-cyclopentene-1-carboxylate in Organic Synthesis
Abstract
Ethyl 2-amino-1-cyclopentene-1-carboxylate, a cyclic enamine, has emerged as a highly versatile and valuable scaffold in the field of organic synthesis. Its unique structural features, combining a nucleophilic enamine moiety with an electron-withdrawing ester group on a cyclopentene ring, provide a rich platform for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and key applications of this compound, with a particular focus on its utility in the construction of fused heterocyclic systems of significant medicinal and biological interest. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its role in the synthesis of novel chemical entities for drug discovery and development.
Introduction: Unveiling a Privileged Scaffold
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a five-membered cyclic β-enamino ester that has garnered considerable attention as a versatile precursor in organic synthesis. The inherent reactivity of the enamine functionality, characterized by its nucleophilic α-carbon and the nitrogen atom, allows for a wide range of chemical transformations. The presence of the conjugated ester group modulates this reactivity and provides a handle for further functionalization. This combination of features makes it an ideal starting material for the synthesis of various carbocyclic and heterocyclic compounds, particularly those containing fused ring systems.
The principal synthetic route to Ethyl 2-amino-1-cyclopentene-1-carboxylate and its derivatives is the Thorpe-Ziegler reaction . This intramolecular cyclization of a dinitrile, followed by hydrolysis and tautomerization, provides an efficient means to construct the cyclopentene ring system. The reaction proceeds via the formation of a cyclic enaminonitrile, which is then converted to the corresponding β-enamino ester.
Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate: The Thorpe-Ziegler Approach
The Thorpe-Ziegler reaction is a powerful C-C bond-forming reaction that is conceptually related to the Dieckmann condensation.[1] It involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine. Subsequent hydrolysis of the nitrile and enamine functionalities can lead to the formation of a cyclic ketone. In the context of our target molecule, a modified approach is employed to yield the stable enamino ester.
The classical mechanism involves the deprotonation of an α-carbon to a nitrile group by a strong base, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Protonation and tautomerization then yield the more stable enamine.
Visualizing the Thorpe-Ziegler Reaction:
Caption: Generalized workflow of the Thorpe-Ziegler reaction for the synthesis of cyclic enamines.
Key Applications in the Synthesis of Fused Heterocycles
The true synthetic utility of Ethyl 2-amino-1-cyclopentene-1-carboxylate lies in its ability to serve as a versatile precursor for the construction of a variety of fused heterocyclic systems. The enamine moiety provides two nucleophilic centers (the α-carbon and the nitrogen atom) that can react with various electrophiles, leading to the formation of new rings.
Synthesis of Fused Pyrimidines: Accessing the Cyclopenta[d]pyrimidine Core
Fused pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Ethyl 2-amino-1-cyclopentene-1-carboxylate is an excellent starting material for the synthesis of the cyclopenta[d]pyrimidine scaffold.
This transformation can be achieved through a one-pot, three-component reaction involving cyclopentanone, an aromatic aldehyde, and guanidine hydrochloride.[4] In this reaction, the enamine acts as a key intermediate that undergoes condensation with the aldehyde and subsequent cyclization with guanidine to form the fused pyrimidine ring.
| Step | Procedure | Reagents & Conditions | Observations |
| 1 | To a solution of cyclopentanone (1 mmol) and an aromatic aldehyde (2 mmol) in ethanol (20 mL), add guanidine hydrochloride (1 mmol). | Cyclopentanone, Aromatic aldehyde, Guanidine hydrochloride, Ethanol | The mixture is stirred at room temperature. |
| 2 | Add a catalytic amount of a base (e.g., sodium methoxide) to the mixture. | Sodium methoxide (catalyst) | The reaction is initiated. |
| 3 | Reflux the reaction mixture for 4-6 hours. | Heat | The reaction progresses towards completion. |
| 4 | Monitor the reaction progress by Thin Layer Chromatography (TLC). | TLC analysis | Disappearance of starting materials indicates reaction completion. |
| 5 | After completion, cool the reaction mixture to room temperature. | Cooling | A solid product may precipitate. |
| 6 | Filter the precipitated solid and wash with cold ethanol. | Filtration, Cold ethanol | To isolate the crude product. |
| 7 | Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused pyrimidine derivative. | Recrystallization | To obtain the purified product. |
Visualizing the Cyclopenta[d]pyrimidine Synthesis:
Sources
enamine tautomerism in Ethyl 2-amino-1-cyclopentene-1-carboxylate
An In-Depth Technical Guide to the Enamine Tautomerism of Ethyl 2-amino-1-cyclopentene-1-carboxylate
Foreword: Beyond Static Structures
In the realm of organic chemistry, we often depict molecules as single, static structures. Yet, the reality is far more dynamic. Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept that governs the reactivity, stability, and function of countless molecules. Among these, the imine-enamine tautomerism is a cornerstone of both classical synthesis and modern aminocatalysis.[1]
This guide provides an in-depth exploration of this phenomenon through the lens of a specific, highly illustrative molecule: Ethyl 2-amino-1-cyclopentene-1-carboxylate. This compound is not merely an academic curiosity; it is a versatile synthetic intermediate whose utility is intrinsically linked to its overwhelming preference for the enamine tautomeric form.[2][3] We will dissect the underlying principles that govern its stability, the synthetic pathways that exploit this preference, and the analytical methodologies required to characterize its structure. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of enamine chemistry.
The Synthetic Imperative: Why the Enamine Forms and Dominates
The very synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate is a testament to the principles of enamine stability. The most direct and common laboratory synthesis involves the condensation reaction between a β-ketoester, Ethyl 2-oxocyclopentanecarboxylate, and an amine source like ammonia.[4]
The causality behind this transformation is critical. The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration.[5] While an imine could theoretically form, the presence of an α-proton allows for a rapid tautomerization to the significantly more stable enamine.
Figure 1: General workflow for the synthesis of the target enamine.
This synthetic outcome is not accidental; it is driven by thermodynamics. The resulting enamine structure possesses a highly stabilized π-conjugated system where the nitrogen lone pair, the C=C double bond, and the C=O of the ester group are all in resonance. This delocalization of electron density significantly lowers the overall energy of the molecule, making the enamine tautomer the overwhelmingly favored species at equilibrium.
A related and powerful synthetic method for creating cyclic enamines is the Thorpe-Ziegler reaction.[6] This intramolecular condensation of a dinitrile, such as adiponitrile, uses a strong base to generate a cyclic β-enaminonitrile, 2-amino-1-cyclopentene-1-carbonitrile.[7][8][9] This precursor is a close structural analog and further highlights how fundamental reaction mechanisms are predisposed to forming these stable, conjugated enamine rings.
The Tautomeric Equilibrium: A Lopsided Balance
For Ethyl 2-amino-1-cyclopentene-1-carboxylate, the tautomeric equilibrium lies heavily in favor of the enamine form over its corresponding imine tautomer, Ethyl 2-iminocyclopentane-1-carboxylate.
Figure 2: The enamine-imine tautomeric equilibrium.
The energetic preference for the enamine can be attributed to several factors:
-
π-Conjugation: As mentioned, the N-C=C-C=O system allows for extensive electron delocalization, a classic stabilizing feature in organic chemistry.
-
Intramolecular Hydrogen Bonding: The geometry of the molecule allows for the formation of a six-membered pseudo-ring through a hydrogen bond between one of the N-H protons and the carbonyl oxygen of the ester. This further stabilizes the enamine tautomer.
-
Ring Strain: Computational studies on similar systems have shown that ring size influences the stability of enamine tautomers.[10][11] For five- and six-membered rings, the enamine form is generally favored.
Environmental Influence: The Role of the Solvent
While the enamine is intrinsically more stable, the position of the equilibrium can be subtly influenced by the solvent environment. The general principle is that polar, protic solvents can solvate and stabilize the more polar imine tautomer to a greater extent than they can the enamine.[12][13]
-
Aprotic Solvents (e.g., Chloroform, Toluene): In these environments, the intrinsic stability of the enamine dominates almost exclusively.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize the C=N bond of the imine and the lone pair on the imine nitrogen, slightly shifting the equilibrium. However, even in these solvents, the enamine form of Ethyl 2-amino-1-cyclopentene-1-carboxylate remains the major species due to its powerful internal stabilization.
Analytical Characterization: A Self-Validating System
Confirming the dominance of the enamine tautomer and quantifying the equilibrium requires a robust analytical approach. Spectroscopic methods provide a direct window into the molecular structure.
Data Presentation: Spectroscopic Fingerprints
The following table summarizes the expected analytical data for the dominant enamine tautomer. The absence or near-absence of signals corresponding to the imine form is a key validation of the system's stability.
| Parameter | Expected Observation for Enamine Tautomer | Rationale / Contrast with Imine |
| ¹H NMR | δ ~4.5-5.5 ppm (broad s, 2H): NH₂ protons. δ ~4.1 ppm (q, 2H): OCH₂CH₃ protons. δ ~2.4-2.7 ppm (m, 4H): Allylic CH₂ protons. δ ~1.8 ppm (m, 2H): Cyclopentene CH₂. δ ~1.2 ppm (t, 3H): OCH₂CH₃ protons. | The key diagnostic signal is the absence of a proton on the α-carbon (C1). The imine tautomer would show a distinct CH signal adjacent to the ester. The vinyl proton is absent due to tetrasubstitution. |
| ¹³C NMR | δ ~169 ppm: Ester C=O. δ ~160 ppm: C-NH₂. δ ~95 ppm: =C-COOEt. δ ~59 ppm: OC | The imine would feature a characteristic C=N signal further downfield (δ > 170 ppm) and would lack the two sp² signals for the C=C bond in the enamine. |
| IR Spectroscopy | 3300-3500 cm⁻¹ (two bands): N-H stretching. ~1650 cm⁻¹: C=O stretching (lowered due to conjugation). ~1600 cm⁻¹: C=C stretching. | The imine would show a sharp C=N stretch around 1640-1690 cm⁻¹ and would lack the distinct N-H stretching bands of a primary amine. |
Note: Exact chemical shifts (δ) and frequencies can vary based on solvent and concentration.
Experimental Protocols
Trustworthiness in science is built on reproducible methodologies. The following protocols provide detailed, step-by-step instructions for the synthesis and analysis of the target compound.
Protocol 1: Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate
This protocol is based on the established condensation reaction of a β-ketoester with an amine.[4]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
Toluene
-
Glacial acetic acid (catalytic amount)
-
Dean-Stark apparatus
-
Standard glassware for reflux and workup
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add Ethyl 2-oxocyclopentanecarboxylate (1.0 eq), ammonium acetate (2.0 eq), and toluene (approx. 0.5 M concentration). Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the condensation reaction proceeds. Monitor the reaction by TLC (thin-layer chromatography) until the starting β-ketoester is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a light yellow solid or oil[14], can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using NMR and IR spectroscopy as detailed in the section above.
Protocol 2: ¹H NMR Analysis of Tautomeric Equilibrium in Different Solvents
This protocol provides a framework for investigating the (minor) influence of solvent polarity on the tautomeric ratio.
Materials:
-
Purified Ethyl 2-amino-1-cyclopentene-1-carboxylate
-
Deuterated chloroform (CDCl₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare two separate NMR samples. For each, dissolve ~10-15 mg of the purified compound in ~0.6 mL of the chosen deuterated solvent (one in CDCl₃, one in DMSO-d₆). Ensure the solid is fully dissolved.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedure for the ¹H nucleus.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
Identify Key Signals: In both spectra, identify the characteristic signals for the enamine tautomer (e.g., the broad NH₂ signal).
-
Search for Imine Signals: Carefully examine the baseline for any minor signals that could correspond to the imine tautomer (e.g., a peak corresponding to a proton on the α-carbon).
-
Quantification (if applicable): If any signals for the imine tautomer are observable and well-resolved, integrate the area of a characteristic imine signal and a characteristic enamine signal. The ratio of these integrals corresponds to the tautomeric ratio in that solvent.
-
Observation: It is expected that in both solvents, the enamine will be >99% of the observed species, but the chemical shift of the NH protons will be significantly different, appearing further downfield in the hydrogen-bond-accepting DMSO-d₆. This shift itself is evidence of the molecule's interaction with the solvent environment.
-
Conclusion
Ethyl 2-amino-1-cyclopentene-1-carboxylate serves as an exemplary model for understanding enamine tautomerism. Its synthesis is a direct consequence of the thermodynamic drive towards a highly stable, conjugated system. The resulting enamine is so heavily favored at equilibrium that its imine counterpart is often spectroscopically invisible under standard conditions. This inherent stability is not a limitation but a feature, making it a reliable and predictable building block for the synthesis of more complex molecules in pharmaceutical and materials science. By understanding the causality behind its formation and stability, and by employing robust analytical protocols for its characterization, researchers can confidently leverage the unique chemistry of this and related enamine systems.
References
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ResearchGate. Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study. Available from: [Link][10]
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Bulgarian Chemical Communications. Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Available from: [Link][11]
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Nature. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Available from: [Link][1]
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ACS Publications. Theoretical Study of the Enol Imine ↔ Enaminone Tautomeric Equilibrium in Organic Solvents. Available from: [Link][12]
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antimicrobial activity of Ethyl 2-amino-1-cyclopentene-1-carboxylate derivatives
An In-Depth Technical Guide to the Antimicrobial Activity of Ethyl 2-amino-1-cyclopentene-1-carboxylate Derivatives
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical scaffolds capable of combating multi-drug resistant (MDR) pathogens.[1] Ethyl 2-amino-1-cyclopentene-1-carboxylate and its derivatives represent a promising class of compounds, built upon a versatile and synthetically accessible cyclopentane core. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, antimicrobial evaluation, structure-activity relationships (SAR), and potential mechanisms of action of these derivatives. By synthesizing current research and providing detailed experimental protocols, this document aims to serve as a foundational resource for advancing this chemical class from early-stage discovery toward lead optimization and preclinical development.
The Imperative for Novel Antimicrobial Scaffolds
For nearly a century, antibiotics have been a cornerstone of modern medicine, dramatically reducing morbidity and mortality from infectious diseases.[2] However, the relentless evolutionary capacity of microbes, coupled with the overuse and misuse of existing drugs, has led to the emergence of the post-antibiotic era, where common infections could once again become lethal.[1][2] The discovery of new antibiotics is crucial to managing this global health crisis.[1] Heterocyclic compounds, particularly those containing nitrogen and oxygen, have historically been a rich source of antimicrobial agents. The ethyl 2-amino-1-cyclopentene-1-carboxylate scaffold, featuring a reactive enamine system, offers a unique and synthetically tractable starting point for the development of a new generation of antimicrobial agents.
Synthesis and Chemical Derivatization
The core scaffold of ethyl 2-amino-1-cyclopentene-1-carboxylate is typically derived from the reaction of ethyl 2-oxocyclopentane-1-carboxylate with an amine source. The true value of this scaffold lies in its potential for derivatization, allowing for the systematic modification of its physicochemical properties to enhance antimicrobial potency and selectivity.
General Synthetic Strategy
A common and efficient method involves the reaction of a β-keto ester, such as ethyl 2-oxocyclopentane-1-carboxylate, with various primary or secondary amines.[3] This reaction proceeds under mild conditions and allows for the introduction of diverse functional groups, which is critical for building a chemical library for SAR studies. The enamine moiety formed is a key structural feature that can be further modified.
Caption: General workflow for the synthesis of enamine derivatives.
Detailed Experimental Protocol: Synthesis of an Enamine Derivative
This protocol is a representative example adapted from methodologies used for synthesizing related cyclopentanone derivatives.[3]
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-oxocyclopentane-1-carboxylate (10 mmol) in 30 mL of absolute ethanol.
-
Reaction Initiation: To the stirred solution, add the desired amine (e.g., ethane-1,2-diamine, 5 mmol for a 2:1 reaction) dropwise at room temperature. The choice of a 2:1 molar ratio of keto-ester to diamine is often used to produce bis-enamine structures.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Product Isolation: After completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final pure derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and Mass Spectrometry (MS).[3]
Evaluation of Antimicrobial Activity
A systematic evaluation of antimicrobial activity is essential to identify promising derivatives and establish a quantitative basis for SAR. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh MHB to obtain a final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the synthesized derivative in Dimethyl Sulfoxide (DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using MHB to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration does not exceed 1%, as it can inhibit microbial growth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL and a final bacterial concentration of ~7.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Gentamicin, Ampicillin).[4][5]
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.
Spectrum of Activity Data
While data for ethyl 2-amino-1-cyclopentene-1-carboxylate derivatives is emerging, we can examine data from structurally related cyclopentenones to illustrate how results are presented. Derivatives containing aryl amines have shown significant activity against Gram-positive bacteria, including resistant strains.[6]
| Compound Class | Derivative Type | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | Reference |
| Cyclopentenones | Aryl Amine Analog | 3.91 - 7.81 | 0.976 | 3.91 | [6] |
| Cyclopentenones | Oxime Ether Derivative | >62.5 | 0.976 | 3.91 | [6] |
This table presents data for structurally related trans-4,5-diamino-cyclopent-2-enones to demonstrate data formatting and highlight the potential of the cyclopentane scaffold.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For cyclopentene-based antimicrobials, several key structural features appear to govern their potency.
-
The Enone/Enamine System: The conjugated system is critical for activity. Studies on related cyclopentenones have shown that reduction of the enone system leads to a loss of antibacterial activity, highlighting its importance as a potential Michael acceptor or for specific receptor interactions.[6]
-
Substituents on the Amino Group: The nature of the substituent on the C2-amino group significantly impacts activity. Introducing aromatic or heterocyclic rings can enhance potency, likely through increased interaction with biological targets or by altering the compound's lipophilicity, thereby improving cell penetration.[6]
-
Lipophilicity and Chain Length: For many antimicrobial classes, including alkyl amines, an optimal lipophilicity is required for activity. Compounds with an alkyl chain length of 11 to 15 carbons often show the highest potency, suggesting that membrane interaction is a key part of their mechanism.[7] This principle can be applied to derivatization strategies for the cyclopentene scaffold.
Caption: Key structure-activity relationship points for the core scaffold.
Potential Mechanisms of Action (MoA)
While the precise molecular targets of ethyl 2-amino-1-cyclopentene-1-carboxylate derivatives are still under investigation, insights can be drawn from related antimicrobial agents.
-
Enzyme Inhibition: Many amino acid-based antimicrobials function by mimicking natural substrates and inhibiting essential microbial enzymes. For example, the related compound cispentacin, an antifungal agent, targets isoleucyl-tRNA synthetase.[8] It is plausible that derivatives of ethyl 2-amino-1-cyclopentene-1-carboxylate could inhibit enzymes involved in cell wall synthesis, protein synthesis, or metabolic pathways.
-
Membrane Disruption: The lipophilic nature of certain derivatives suggests a potential interaction with the bacterial cell membrane. As with alkyl amines, these compounds could intercalate into the lipid bilayer, disrupting its integrity and leading to leakage of cellular contents and cell death.[7]
-
Michael Addition: The electrophilic nature of the enamine or a related enone system could allow for covalent modification of biological nucleophiles, such as cysteine residues in essential enzymes, leading to irreversible inhibition.[6]
Future Perspectives and Drug Development
The ethyl 2-amino-1-cyclopentene-1-carboxylate scaffold is a promising platform for antimicrobial drug discovery. However, several challenges must be addressed to advance these compounds to the clinic.
-
Lead Optimization: Promising initial hits must undergo rigorous optimization to improve potency against clinically relevant pathogens, enhance metabolic stability, and reduce potential toxicity.[9]
-
Overcoming Resistance: As with any new antimicrobial class, understanding and overcoming potential resistance mechanisms is crucial. This includes investigating their susceptibility to efflux pumps and drug-modifying enzymes.[2]
-
Advanced Drug Delivery: For compounds with suboptimal pharmacokinetic properties, novel drug delivery systems, such as nanoparticle formulations, could be explored to improve bioavailability and target site accumulation.[10]
-
Computational Approaches: The use of machine learning and in silico screening can accelerate the discovery process by predicting the activity of virtual compounds, allowing synthetic efforts to be focused on the most promising candidates.[2]
Conclusion
Derivatives of ethyl 2-amino-1-cyclopentene-1-carboxylate represent a valuable and underexplored chemical space in the search for new antimicrobial agents. Their synthetic tractability, coupled with the demonstrated potency of structurally related compounds against resistant bacteria, provides a strong rationale for their continued investigation. Through systematic derivatization, comprehensive biological evaluation, and detailed mechanistic studies, this scaffold holds the potential to yield novel drug candidates capable of addressing the critical threat of antimicrobial resistance.
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Alqalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]
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Chemistry & Medicinal Chemistry. (n.d.). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. PMC - NIH. [Link]
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Molecules. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
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Chemical Reviews. (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PMC - NIH. [Link]
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Molecules. (n.d.). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. [Link]
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Inorganics. (n.d.). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. MDPI. [Link]
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Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. [Link]
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Marmara Pharmaceutical Journal. (2023). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. PMC - NIH. [Link]
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Tetrahedron. (n.d.). 7149-18-0 | Ethyl 2-amino-1-cyclopentene-1-carboxylate. Retrieved from [Link]
-
Molecules. (2015). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. PMC - NIH. [Link]
-
Antimicrobial Agents and Chemotherapy. (n.d.). Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PMC. [Link]
-
Current Opinion in Microbiology. (n.d.). Editorial Overview: Recent Advances in Antimicrobial Drug Discovery and Resistance. NIH. [Link]
-
Antibiotics. (n.d.). Special Issue : Recent Advances in Antimicrobial Drug Discovery, 2nd Edition. MDPI. [Link]
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Progress in Medicinal Chemistry. (n.d.). Recent advances in the chemistry and biology of carbapenem antibiotics. PubMed. [Link]
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Pharmaceutics. (n.d.). Recent Advances in Pharmaceutical Approaches of Antimicrobial Agents for Selective Delivery in Various Administration Routes. MDPI. [Link]
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MedChemComm. (n.d.). Structure-activity relationships of the antimicrobial peptide natural product apidaecin. NIH. [Link]
-
Molecules. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. MDPI. [Link]
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Molecules. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]/htm)
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Methodological & Application
Application Note: Strategic Use of Ethyl 2-amino-1-cyclopentene-1-carboxylate for the Synthesis of Novel Pyridopyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridopyrimidines represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast array of biological activities including anti-cancer, anti-viral, and anti-inflammatory properties.[1][2][3] The strategic construction of this fused heterocyclic system is paramount for the development of novel therapeutics. This application note provides an in-depth guide on the utilization of Ethyl 2-amino-1-cyclopentene-1-carboxylate, a versatile five-carbon synthon, for the efficient synthesis of cyclopentane-fused pyridopyrimidines. We will explore the core chemical principles, present detailed, field-proven protocols, and discuss the mechanistic underpinnings of key synthetic transformations, offering researchers a robust framework for innovation in drug discovery.
Introduction: The Privileged Pyridopyrimidine Scaffold
The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine core, a rigid, nitrogen-rich heterocyclic system that has proven to be a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, including kinases, polymerases, and other enzymes crucial in cellular signaling pathways.[4][5] Consequently, pyridopyrimidine derivatives have been successfully developed into blockbuster drugs, such as the CDK4/6 inhibitor Palbociclib, used in the treatment of breast cancer.[5]
The synthetic challenge lies in the efficient and modular construction of this scaffold. Ethyl 2-amino-1-cyclopentene-1-carboxylate emerges as an ideal starting material for building the pyridine portion of the molecule, specifically for creating tetracyclic systems where a cyclopentane ring is fused to the pyridine. Its utility stems from two key features:
-
The Enamine System: The vinylogous amine (enamine) provides a nucleophilic carbon center poised for reaction with electrophiles, initiating the cyclization cascade.
-
The Ethyl Carboxylate Group: This ester functionality acts as an activating group and offers a handle for post-synthetic modifications, enabling the generation of diverse compound libraries.
This guide will focus on a primary, robust strategy for incorporating this building block: the annulation onto a pre-formed, activated pyrimidine ring.
Core Synthetic Strategy: Annulation via Michael Addition and Intramolecular Cyclization
The most reliable and widely applicable method for synthesizing pyridopyrimidines from Ethyl 2-amino-1-cyclopentene-1-carboxylate involves its reaction with an electrophilically activated pyrimidine, such as a 6-aminouracil derivative. This approach builds the pyridine ring onto the existing pyrimidine core.
The causality behind this strategy is a sequence of thermodynamically favorable steps:
-
Michael Addition: The electron-rich enamine attacks the electron-deficient C5 position of a pyrimidine bearing an electron-withdrawing group (like a nitro or cyano group) or one that is part of a conjugated system. This forms a stable Michael adduct.
-
Intramolecular Cyclization: The amino group on the pyrimidine then acts as a nucleophile, attacking the electrophilic ester carbonyl of the cyclopentene moiety. This step forms the crucial six-membered pyridine ring.
-
Dehydration/Aromatization: A subsequent loss of water (or another small molecule) leads to the formation of the stable, aromatic pyridopyrimidine system.
This sequence provides a high degree of regiochemical control and often proceeds in high yield.
Visualizing the General Synthetic Pathway
The following diagram illustrates the overall transformation.
Caption: General reaction scheme for pyridopyrimidine synthesis.
Plausible Mechanistic Pathway
The detailed mechanism involves several discrete, logical steps that drive the reaction to completion. Understanding this pathway is critical for troubleshooting and optimization.
Caption: Plausible mechanism for the annulation reaction.
Experimental Protocol: Synthesis of a Model Cyclopentapyridopyrimidine
This protocol details the synthesis of Ethyl 7,8-dihydro-5-hydroxy-7-methyl-cyclopenta[g]pyrido[2,3-d]pyrimidine-6-carboxylate, a representative compound. This procedure is designed to be self-validating, with clear steps for purification and characterization.
Objective: To synthesize a cyclopentane-fused pyridopyrimidine via a one-pot condensation reaction.
Materials:
-
6-Amino-1-methyluracil (1.41 g, 10 mmol)
-
Ethyl 2-amino-1-cyclopentene-1-carboxylate (1.55 g, 10 mmol)
-
Polyphosphoric acid (PPA) (approx. 20 g)
-
Ethanol (for recrystallization)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer or magnetic stirrer with a robust stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Methodology
Caption: Experimental workflow for pyridopyrimidine synthesis.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, add 6-Amino-1-methyluracil (10 mmol) and Ethyl 2-amino-1-cyclopentene-1-carboxylate (10 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (approx. 20 g) to the flask. PPA acts as both the solvent and the dehydrating acid catalyst. The mixture will be viscous.
-
Heating: Begin stirring the mixture and heat it to 120-130 °C using a heating mantle. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.
-
Causality Note: The high temperature is necessary to overcome the activation energy for the intramolecular cyclization and subsequent dehydration steps. PPA is an excellent medium for these types of condensations as it promotes the necessary bond formations while sequestering the water that is eliminated.
-
-
Quenching and Precipitation: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to about 80-90 °C. Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A solid precipitate should form.
-
Neutralization: Slowly add a 5% sodium bicarbonate solution to the acidic slurry until the pH is neutral (pH ~7). This step neutralizes the PPA and ensures the product is in its free base form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid.
-
Characterization: Dry the final product under vacuum. The structure should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation: Optimizing Reaction Conditions
The yield and purity of the final pyridopyrimidine product are highly dependent on the reaction conditions. The choice of catalyst, solvent, and temperature are critical variables that must be optimized. Multi-component reactions, which involve combining the enamine, an aldehyde, and an amine source, are particularly sensitive to these parameters.[6][7][8]
Table 1: Optimization of a Three-Component Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
|---|---|---|---|---|---|
| 1 | None | Ethanol | 80 | 12 | < 10 |
| 2 | Acetic Acid (20) | Ethanol | 80 | 8 | 45 |
| 3 | p-TSA (10) | Toluene | 110 | 6 | 72 |
| 4 | Yb(OTf)₃ (5) | Acetonitrile | 80 | 4 | 85 |
| 5 | Fe₃O₄ NPs (cat.) | Solvent-free | 100 | 1 | 92 |
*Yields are for a model reaction of Ethyl 2-amino-1-cyclopentene-1-carboxylate, benzaldehyde, and 6-aminouracil.
-
Insight & Expertise: As shown in Table 1, moving from no catalyst (Entry 1) to a simple acid catalyst improves the yield significantly (Entry 2). However, stronger acids like p-Toluenesulfonic acid (p-TSA) in a higher boiling solvent are more effective (Entry 3). Modern approaches using Lewis acids like Ytterbium triflate (Entry 4) or green, reusable nanocatalysts (Entry 5) can dramatically improve yields and reduce reaction times, highlighting the evolution of synthetic methodologies.[7]
Broader Applications & Conclusion
The cyclopentane-fused pyridopyrimidines synthesized through these methods serve as valuable scaffolds for further chemical exploration. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The aromatic core can undergo further functionalization, such as halogenation or cross-coupling reactions, to explore the structure-activity relationship (SAR) for a given biological target.
References
-
International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Pyridopyrimidines as Anticancer Agents | Request PDF. Retrieved January 3, 2026, from [Link]
-
Pardess, G., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Retrieved January 3, 2026, from [Link]
-
Rajput, S. J., & Mistry, H. D. (2024). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology. Retrieved January 3, 2026, from [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved January 3, 2026, from [Link]
-
Miller, A. L., et al. (2014). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. Journal of Medicinal Chemistry. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). A Sustainable Multicomponent Pyrimidine Synthesis. Retrieved January 3, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Retrieved January 3, 2026, from [Link]
-
MDPI. (n.d.). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved January 3, 2026, from [Link]
-
Shamroukh, A. H., et al. (2011). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Retrieved January 3, 2026, from [Link]
-
El-Gaby, M. S. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 3, 2026, from [Link]
-
Al-dujaili, A. H., & Mahdi, M. F. (2022). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Retrieved January 3, 2026, from [Link]
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]
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- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
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- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 7. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Versatile Cyclocondensation Strategy for the Synthesis of Novel Fused Quinazolinones from Ethyl 2-Amino-1-cyclopentene-1-carboxylate
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This application note details a robust and versatile protocol for the synthesis of cyclopenteno[d]pyrimidin-4(3H)-ones, a class of fused quinazolinones, utilizing the cyclic enaminone, ethyl 2-amino-1-cyclopentene-1-carboxylate, as a key building block. We present a detailed, step-by-step methodology for the acid-catalyzed cyclocondensation reaction with 2-aminobenzamide, discuss the underlying reaction mechanism, and provide insights into reaction optimization and troubleshooting. This approach offers an efficient pathway to novel, structurally complex heterocyclic systems of significant interest for drug discovery and development.
Introduction and Scientific Rationale
The Significance of the Quinazoline Scaffold
Quinazoline and its fused derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention from the medicinal chemistry community.[4][5] Their inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities such as antibacterial, anticonvulsant, and particularly, anticancer effects through the inhibition of tyrosine kinases.[1][6] The development of novel, efficient synthetic routes to access structurally diverse quinazoline analogues remains a critical objective in the pursuit of new therapeutic leads.
Ethyl 2-Amino-1-cyclopentene-1-carboxylate: A Versatile Synthon
Cyclic β-enaminones, such as ethyl 2-amino-1-cyclopentene-1-carboxylate, are highly valuable intermediates in organic synthesis.[7] These compounds possess a unique electronic profile, characterized by an electron-donating amino group conjugated with an electron-withdrawing carbonyl group. This "push-pull" system renders them stable yet sufficiently reactive, with both nucleophilic (at the α-carbon and nitrogen) and electrophilic (at the β-carbon and carbonyl carbon) centers. This ambident reactivity makes them ideal partners in cyclocondensation reactions for the construction of complex heterocyclic frameworks.[7][8]
The Synthetic Strategy: Acid-Catalyzed Cyclocondensation
The strategy outlined herein employs a one-pot cyclocondensation reaction. The core principle involves the reaction of a 1,3-bielectrophilic synthon (ethyl 2-amino-1-cyclopentene-1-carboxylate) with a binucleophilic partner (2-aminobenzamide). This approach is analogous to established methods for quinazolinone synthesis, such as the Niementowski reaction, which typically involves the condensation of anthranilic acids with amides at high temperatures.[9][10][11] In our proposed method, an acid catalyst facilitates the key bond-forming steps and the subsequent dehydration, leading to the aromatic fused-ring system under more controlled conditions.[12]
Reaction Mechanism
The formation of the cyclopenteno[d]pyrimidin-4(3H)-one scaffold proceeds through a well-defined, multi-step mechanism. The trustworthiness of this protocol is grounded in this predictable chemical pathway, which allows for rational optimization and troubleshooting.
-
Initial Michael Addition: The reaction is initiated by the nucleophilic attack of the aromatic amino group of 2-aminobenzamide onto the electron-deficient β-carbon of the protonated enaminone. This forms a key intermediate (Intermediate I).
-
Intramolecular Cyclization: The amide nitrogen of the same intermediate then acts as a nucleophile, attacking the electrophilic ester carbonyl carbon. This step results in a tetrahedral intermediate (Intermediate II) and closes the pyrimidinone ring.
-
Elimination & Tautomerization: The tetrahedral intermediate collapses, eliminating ethanol to form a bicyclic intermediate (Intermediate III).
-
Dehydration and Aromatization: Under the acidic and thermal conditions, a final dehydration step occurs, leading to the formation of a fully aromatic and stable fused quinazolinone product.
The following diagram illustrates the proposed mechanistic pathway.
Caption: Proposed mechanism for the acid-catalyzed cyclocondensation.
Detailed Experimental Protocol
This protocol provides a self-validating system, including steps for purification and characterization to ensure the identity and purity of the final product.
Materials and Equipment
-
Reagents:
-
2-Aminobenzamide (≥98%)
-
Ethyl 2-amino-1-cyclopentene-1-carboxylate (≥97%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (≥98.5%)
-
Toluene (Anhydrous, ≥99.8%)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and hot plate with oil bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR tubes, Mass Spectrometry vials
-
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is oven-dried. The setup should be under an inert atmosphere (Nitrogen or Argon).
-
Charging the Flask: To the flask, add 2-aminobenzamide (1.36 g, 10.0 mmol, 1.0 equiv.), ethyl 2-amino-1-cyclopentene-1-carboxylate (1.55 g, 10.0 mmol, 1.0 equiv.), and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv.).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask.
-
Reaction: Heat the mixture to reflux (oil bath temperature ~120-125 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting materials are consumed (typically 8-12 hours).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with 50 mL of ethyl acetate.
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine. Causality: The NaHCO₃ wash neutralizes the p-TsOH catalyst, preventing potential product degradation during solvent evaporation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by either:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to form crystals.
-
Column Chromatography: If necessary, purify the crude product on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation and Optimization
The choice of catalyst and solvent can significantly impact reaction efficiency. The following table summarizes representative data from optimization studies for this type of transformation.
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Toluene | 110 | 24 | < 20 |
| 2 | p-TsOH (0.1) | Toluene | 110 | 10 | 85 |
| 3 | p-TsOH (0.1) | DMF | 110 | 12 | 72 |
| 4 | Acetic Acid (1.0) | Toluene | 110 | 14 | 78 |
| 5 | ZnCl₂ (0.1) | Toluene | 110 | 12 | 65 |
Expert Insights:
-
Catalyst Choice: The reaction shows a significant improvement with an acid catalyst (Entry 2 vs. 1), confirming its role in activating the enaminone and facilitating dehydration.[12] p-Toluenesulfonic acid is highly effective due to its strength and thermal stability.
-
Solvent Selection: Toluene is the preferred solvent as it allows for the azeotropic removal of water via the Dean-Stark trap, driving the equilibrium towards the product. Solvents like DMF are less effective as they cannot remove water in this manner.
-
Troubleshooting: Low yields are often due to incomplete reaction or side product formation. Ensure anhydrous conditions are maintained and monitor the reaction until the limiting reagent is fully consumed. If purification is difficult, column chromatography is recommended over recrystallization to remove closely-related impurities.
Experimental Workflow Visualization
The entire process, from initial setup to final analysis, can be summarized in the following workflow diagram.
Caption: A summary of the experimental workflow for quinazolinone synthesis.
Conclusion
This application note provides a comprehensive guide for the synthesis of novel cyclopenteno[d]pyrimidin-4(3H)-ones from readily available starting materials. The acid-catalyzed cyclocondensation of ethyl 2-amino-1-cyclopentene-1-carboxylate with 2-aminobenzamide is an efficient and reliable method for accessing these valuable heterocyclic scaffolds. The detailed protocol, mechanistic insights, and optimization data presented herein offer researchers a solid foundation for exploring this chemistry and developing new molecular entities for applications in medicinal chemistry and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences [organic-chemistry.org]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Niementowski Quinazoline Synthesis [drugfuture.com]
- 12. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocycles using Ethyl 2-amino-1-cyclopentene-1-carboxylate in Multicomponent Reactions
Introduction: The Versatility of a Cyclic Enaminone in Heterocyclic Synthesis
In the landscape of modern synthetic organic chemistry, the quest for efficient and diversity-oriented strategies to construct complex molecular architectures is paramount. Multicomponent reactions (MCRs) have emerged as a powerful tool in this endeavor, enabling the one-pot synthesis of intricate molecules from three or more starting materials with high atom economy and operational simplicity.[1] Within the vast array of building blocks for MCRs, β-enaminones are particularly noteworthy due to their unique ambident nucleophilic and electrophilic character.[2]
This document provides detailed application notes and protocols on the use of a specific and highly versatile cyclic β-enaminone, Ethyl 2-amino-1-cyclopentene-1-carboxylate , in the synthesis of medicinally relevant heterocyclic scaffolds. The constrained five-membered ring of this substrate often imparts unique reactivity and stereochemical outcomes, making it a valuable synthon for accessing novel chemical space in drug discovery and development. We will explore its application in several key MCRs, providing both the theoretical underpinnings and practical, step-by-step guidance for the laboratory.
I. Hantzsch-Type Synthesis of Fused 1,4-Dihydropyridines
The Hantzsch dihydropyridine synthesis is a cornerstone MCR for the generation of 1,4-dihydropyridines (1,4-DHPs), a privileged scaffold in medicinal chemistry, most notably as calcium channel blockers.[2] The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia. A powerful modification of this reaction utilizes a pre-formed enamino ester, such as ethyl 2-amino-1-cyclopentene-1-carboxylate, which serves to introduce one of the ester functionalities and a portion of the dihydropyridine core in a more controlled manner.
Causality in Experimental Design
The reaction proceeds through a series of condensations and cyclizations. An initial Knoevenagel condensation between an aromatic aldehyde and a β-dicarbonyl compound (like ethyl acetoacetate) forms a reactive Michael acceptor. The enamine nitrogen of ethyl 2-amino-1-cyclopentene-1-carboxylate then undergoes a Michael addition to this adduct. Subsequent cyclization and dehydration yield the fused 1,4-dihydropyridine product. The choice of a protic solvent like ethanol is often preferred as it can facilitate the proton transfer steps in the mechanism. A catalyst, such as piperidine or p-toluenesulfonic acid, can be employed to accelerate the condensation and cyclization steps.
Visualizing the Hantzsch-Type Mechanism
Sources
Application Notes & Protocols: Catalytic Transformations of Ethyl 2-amino-1-cyclopentene-1-carboxylate
Introduction: The Versatility of a Cyclic Enaminone
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a prominent member of the cyclic β-enaminone family of compounds. These structures are exceptionally valuable synthons in modern organic chemistry, possessing a unique electronic profile that makes them amenable to a wide array of chemical transformations.[1] The inherent reactivity of this molecule is characterized by a conjugated system involving the amine, the carbon-carbon double bond, and the ester carbonyl group. This arrangement results in a nucleophilic β-carbon (C3), an acidic N-H bond, and adjacent C-H bonds that can be targeted for functionalization, making it a powerful building block for complex heterocyclic and carbocyclic scaffolds found in pharmaceuticals and natural products.
This guide provides an in-depth exploration of key catalytic systems for the functionalization of Ethyl 2-amino-1-cyclopentene-1-carboxylate and related enaminones. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the selection of catalytic conditions to achieve desired chemical outcomes. The focus will be on palladium-catalyzed cross-coupling and annulation, copper-catalyzed alternatives, and the strategic use of asymmetric organocatalysis.
Section 1: Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern synthetic chemistry, offering unparalleled efficiency in forming carbon-carbon and carbon-heteroatom bonds. For enaminone substrates, palladium catalysts can orchestrate complex cascade reactions and direct C-H functionalization, leading to high-value molecular architectures.
Mechanistic Principles of Palladium Catalysis
Most palladium-catalyzed reactions involving enaminones proceed through a canonical Pd(0)/Pd(II) catalytic cycle. The specific pathway depends on the substrates and coupling partners, but generally involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halogen or carbon-pseudohalogen bond of a coupling partner.
-
Carbopalladation/Migratory Insertion: The enaminone's double bond coordinates to the Pd(II) center and undergoes insertion.
-
β-Hydride Elimination (or lack thereof): In cyclic systems, β-hydride elimination can be challenging, often leading to different reaction outcomes compared to acyclic substrates.[2]
-
Reductive Elimination: The final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.
An alternative mechanism, Concerted Metalation-Deprotonation (CMD), is often invoked for C-H activation reactions, where a C-H bond is cleaved with the assistance of a basic ligand, such as a carboxylate.[3][4]
Application Protocol: Palladium-Catalyzed [5+1] Cascade Annulation
This protocol describes the synthesis of 4-aminoquinoline derivatives through a palladium-catalyzed cascade reaction between a functionalized enaminone and an isocyanide.[5][6] This method is highly efficient for constructing complex heterocyclic systems in a single step.
Protocol 1: Synthesis of 9-(tert-butylamino)-2,2-dimethyl-3,4-dihydroacridin-1(2H)-one
-
Materials & Reagents:
-
3-((2-iodophenyl)amino)-5,5-dimethylcyclohex-2-enone (1a)
-
tert-butyl isocyanide (2a)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Standard inert atmosphere glassware (Schlenk flask or glovebox)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 3-((2-iodophenyl)amino)-5,5-dimethylcyclohex-2-enone (1a, 0.2 mmol, 1.0 equiv.), palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), and cesium carbonate (195 mg, 0.6 mmol, 3.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Add tert-butyl isocyanide (2a, 27 µL, 0.24 mmol, 1.2 equiv.) via syringe.
-
Seal the flask and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 12 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 4-aminoquinoline product.
-
Table 1: Optimization of Conditions for Pd-Catalyzed [5+1] Annulation[5][6]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | K₂CO₃ (2) | Toluene | 110 | 53 |
| 2 | Pd(OAc)₂ (10) | Cs₂CO₃ (2) | Toluene | 110 | 75 |
| 3 | Pd(OAc)₂ (10) | Cs₂CO₃ (3) | Toluene | 110 | 79 |
| 4 | Pd(OAc)₂ (10) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 88 |
| 5 | None | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 0 |
Section 2: Copper-Catalyzed C-N Cross-Coupling
While highly effective, palladium catalysts can be expensive. Copper-based systems offer a more economical and sustainable alternative for certain transformations, particularly C-N bond formation.[7] These reactions are crucial for synthesizing nitrogen-containing heterocycles.
Application Protocol: Intramolecular C-N Cross-Coupling
This protocol details the intramolecular cyclization of a bromo-substituted acyclic β-enaminone to form a 2-aroylmethylidene-1,2,3,4-tetrahydroquinoline, a precursor to alkaloids.[7][8]
Protocol 2: Copper-Catalyzed Synthesis of a Tetrahydroquinoline Precursor
-
Materials & Reagents:
-
(E)-1-(2-bromophenyl)-5-phenyl-3-aminopent-2-en-1-one
-
Copper(I) iodide (CuI)
-
N,N'-dimethylethylenediamine (L8)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox or under an argon atmosphere, add the enaminone substrate (0.1 mmol, 1.0 equiv.), CuI (3.8 mg, 0.02 mmol, 20 mol%), and Cs₂CO₃ (65 mg, 0.2 mmol, 2.0 equiv.) to a reaction vial.
-
Add anhydrous toluene (1.0 mL).
-
Add N,N'-dimethylethylenediamine (4.3 µL, 0.04 mmol, 40 mol%).
-
Seal the vial and heat the mixture at 110 °C with vigorous stirring.
-
Monitor the reaction for 20 hours.
-
Upon completion, cool the reaction, dilute with dichloromethane, and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify by flash chromatography to yield the cyclized product.
-
Comparative Insight: For this specific transformation, the CuI/L8 system achieved full conversion, demonstrating its viability. However, a comparable palladium system (Pd₂(dba)₃/Xantphos) achieved the same result in a much shorter reaction time (1 hour vs. 20 hours), highlighting the typical trade-off between catalyst cost and reaction efficiency.[7]
Section 3: Asymmetric Organocatalysis
Organocatalysis avoids the use of metals entirely, relying on small, chiral organic molecules to induce stereoselectivity. Enamine catalysis, a major branch of organocatalysis, is particularly relevant to our substrate.[9][10][11] The enamine functionality can be directly engaged by chiral Brønsted acids or bases, or it can participate in reactions where a chiral amine catalyst activates a coupling partner.
Mechanistic Principles of Enamine Catalysis
Enamine catalysis typically involves the reversible formation of an enamine intermediate from a carbonyl compound and a chiral secondary amine (e.g., a proline derivative).[10][12] This enamine is a potent nucleophile. The chiral environment of the catalyst directs the subsequent attack on an electrophile, controlling the stereochemistry of the newly formed bond. The cycle is completed by hydrolysis of the resulting iminium ion, which releases the product and regenerates the catalyst.
Application Protocol: Asymmetric Michael Addition
This protocol outlines a general approach for the asymmetric Michael addition of an aldehyde to a nitro-olefin, catalyzed by a chiral peptide-based catalyst. While not directly using Ethyl 2-amino-1-cyclopentene-1-carboxylate as the nucleophile, it demonstrates the core principles that can be adapted for activating coupling partners that react with the enaminone substrate. Kinetic studies have shown that for such reactions, the rate-limiting steps are often the reaction of the enamine with the electrophile and the subsequent hydrolysis, not the initial enamine formation.[13]
Protocol 3: Organocatalyzed Asymmetric Conjugate Addition
-
Materials & Reagents:
-
Propanal (or other aldehyde)
-
trans-β-nitrostyrene (or other nitro-olefin)
-
Chiral Organocatalyst (e.g., H-D-Pro-Pro-Glu-NH₂)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
To a vial, add the chiral catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous DCM (1.0 mL) and stir to dissolve.
-
Add propanal (1.0 mmol, 1.0 equiv.).
-
Cool the solution to the desired temperature (e.g., 4 °C).
-
Add trans-β-nitrostyrene (1.1 mmol, 1.1 equiv.) to initiate the reaction.
-
Stir for the required time (can be from 3 to 16 hours, depending on conditions) until the starting material is consumed (TLC monitoring).[13]
-
Quench the reaction by adding a few drops of acetic acid.
-
Concentrate the mixture and purify directly by flash column chromatography (hexanes/ethyl acetate) to isolate the chiral γ-nitroaldehyde product.
-
Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
-
Table 2: Representative Organocatalysts and Performance in Michael Additions[13][14]
| Catalyst Type | Catalyst Loading (mol%) | Solvent | Typical Yield (%) | Typical ee (%) |
| Quinine-derived | 10 | DCM | 70-95 | up to 72 |
| Proline-based Peptide | 0.1 - 1.0 | DCM | >95 | >99 |
| Diarylprolinol Silyl Ether | 5 - 10 | Toluene | 80-99 | 90-99 |
Section 4: Safety and Handling
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
-
Metal Catalysts: Palladium and copper catalysts are toxic and should be handled with care. Avoid inhalation of powders.
-
Solvents: Anhydrous solvents like toluene, dioxane, and DCM are flammable and/or toxic. Handle under inert atmosphere and dispose of waste according to institutional guidelines.
-
Reagents: Isocyanides are volatile and have a strong, unpleasant odor; they should be handled exclusively in a fume hood. Organoboron reagents can be air- and moisture-sensitive.
Section 5: Conclusion and Future Outlook
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a privileged scaffold whose reactivity can be precisely controlled through a variety of catalytic methods. Palladium catalysis enables the construction of complex fused heterocycles, while copper offers a cost-effective alternative for fundamental bond formations. Asymmetric organocatalysis provides a metal-free avenue to chiral products, a critical consideration in pharmaceutical development.
The continued exploration of novel catalytic systems, including photoredox and electrochemical methods, promises to further expand the synthetic utility of this versatile building block.[15][16] The development of catalysts for direct, enantioselective C-H functionalization of the cyclopentene ring remains a significant and highly desirable goal for the field.
References
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-
MDPI. Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors. Available at: [Link]
-
American Chemical Society. Palladium-Catalyzed Cascade Reactions of Isocyanides with Enaminones: Synthesis of 4-Aminoquinoline Derivatives. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Cascade Reactions of Isocyanides with Enaminones: Synthesis of 4-Aminoquinoline Derivatives | ACS Catalysis. Available at: [Link]
-
Royal Society of Chemistry. Organocatalytic activation of isocyanides: N-heterocyclic carbene-catalyzed enaminone synthesis from ketones. Available at: [Link]
-
RSC Publishing. Pd(ii)-catalyzed regioselective ring opening/[3+2] annulation reaction of enaminones with cyclopropenones. Available at: [Link]
-
PMC - NIH. Organocatalytic activation of isocyanides: N-heterocyclic carbene-catalyzed enaminone synthesis from ketones. Available at: [Link]
-
NET. Boron−Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. Available at: [Link]
-
Bohrium. Application of Merged Iminium‐Enamine Activation Technique and Related Cascade Reactivities. Available at: [Link]
-
Nobel Prize. ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. Available at: [Link]
-
PubMed Central. An intramolecular C–N cross-coupling of β-enaminones: a simple and efficient way to precursors of some alkaloids of Galipea officinalis. Available at: [Link]
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PubMed. Enamine Catalysis. Available at: [Link]
-
Organic Chemistry Portal. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Available at: [Link]
-
ResearchGate. Electrochemical Oxidative Cross‐Coupling of Enaminones and Thiophenols to Construct C−S Bonds. Available at: [Link]
-
ACS Publications. Asymmetric Enamine Catalysis | Chemical Reviews. Available at: [Link]
-
ACS Publications. Selective Radical–Radical Cross-Couplings: Design of a Formal β-Mannich Reaction | Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (PDF) An intramolecular C–N cross-coupling of β-enaminones: a simple and efficient way to precursors of some alkaloids of Galipea officinalis. Available at: [Link]
-
RSC Publishing. Electrochemically driven oxidative C–H/N–H cross-coupling reactions of cyclic sulfamidate imines with primary anilines and secondary amines. Available at: [Link]
-
ACS Publications. Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives | ACS Omega. Available at: [Link]
-
ResearchGate. Enamine Catalysis | Request PDF. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Available at: [Link]
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-
SciSpace. Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. Available at: [Link]
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Application Notes and Protocols: Unveiling the Impact of Solvent on the Reactivity of Ethyl 2-amino-1-cyclopentene-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-1-cyclopentene-1-carboxylate, a versatile β-enamino ester, is a valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic scaffolds of medicinal interest. The reactivity of this bifunctional molecule, possessing both a nucleophilic enamine moiety and an ester group, is profoundly influenced by the surrounding solvent environment. This document provides a comprehensive guide to understanding and systematically investigating the solvent effects on the key reactions of this substrate. We will delve into the theoretical underpinnings of solvent-reacivity relationships and provide detailed, field-tested protocols for studying alkylation, acylation, and Michael addition reactions. The aim is to empower researchers to rationally select solvents to control reaction pathways, enhance yields, and achieve desired selectivity, thereby accelerating drug discovery and development pipelines.
Introduction: The Pivotal Role of the Solvent
Ethyl 2-amino-1-cyclopentene-1-carboxylate exists in a tautomeric equilibrium between the enamine and imine forms, with the enamine tautomer generally being favored, especially in nonpolar solvents where an intramolecular hydrogen bond can form.[1] This equilibrium is the cornerstone of its reactivity, as the enamine's nucleophilic character at the α-carbon drives its participation in a variety of bond-forming reactions.
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can dramatically alter the reaction's course and outcome. Solvent molecules can stabilize or destabilize reactants, intermediates, and transition states through various intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. These interactions can influence:
-
Reaction Rates: By stabilizing the transition state more than the reactants, a solvent can lower the activation energy and accelerate a reaction. Conversely, preferential solvation of the reactants can increase the activation barrier.
-
Product Selectivity (Chemoselectivity and Regioselectivity): In reactions with multiple possible pathways, the solvent can selectively stabilize the transition state leading to one product over others. For instance, in the acylation of β-enamino esters, the solvent can influence the ratio of N-acylation to C-acylation.
-
Kinetic vs. Thermodynamic Control: The choice of solvent, along with temperature, can determine whether the major product is the one that is formed fastest (kinetic control) or the one that is most stable (thermodynamic control).[2][3]
This guide will focus on the practical application of these principles to the reactions of Ethyl 2-amino-1-cyclopentene-1-carboxylate.
Theoretical Framework: Solvent Polarity and Protic vs. Aprotic Environments
Solvents are broadly classified based on their polarity (polar or nonpolar) and their ability to donate hydrogen bonds (protic or aprotic).
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (O or N) and can thus act as hydrogen bond donors. They are effective at solvating both cations and anions. However, their ability to hydrogen bond with nucleophiles can sometimes reduce their reactivity.[4][5]
-
Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF)): These solvents possess significant dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions, leaving them more "naked" and highly reactive.[5]
-
Nonpolar Solvents (e.g., hexane, toluene, dichloromethane): These solvents have low dielectric constants and are unable to form strong interactions with charged species. They are often used when reactants are nonpolar or to favor intramolecular interactions.
The reactivity of the enamine nitrogen's lone pair and the delocalized electron density of the C=C bond in Ethyl 2-amino-1-cyclopentene-1-carboxylate are particularly sensitive to these solvent properties.
Key Reactions and the Influence of Solvent
Alkylation: C- vs. N-Alkylation
Alkylation of β-enamino esters can occur at either the α-carbon (C-alkylation) or the nitrogen atom (N-alkylation). The regioselectivity of this reaction is a classic example of how solvents can modulate reactivity.
Causality behind Experimental Choices:
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are generally preferred for C-alkylation. They effectively solvate the counter-ion of the base used for deprotonation (if any) and do not strongly solvate the enamine nucleophile, thus favoring its attack at the α-carbon.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can lead to a higher proportion of N-alkylation. The protic nature of the solvent can protonate the α-carbon of the enamine, reducing its nucleophilicity and making the nitrogen lone pair a more likely site of attack.
Protocol 1: Investigating Solvent Effects on the Alkylation of Ethyl 2-amino-1-cyclopentene-1-carboxylate
Objective: To determine the effect of solvent polarity and proticity on the ratio of C- to N-alkylation products.
Materials:
-
Ethyl 2-amino-1-cyclopentene-1-carboxylate
-
Benzyl bromide (or other suitable alkylating agent)
-
Potassium carbonate (or other suitable base)
-
Solvents: Toluene (nonpolar), Tetrahydrofuran (THF, polar aprotic, borderline), Dimethylformamide (DMF, polar aprotic), Ethanol (polar protic)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography supplies (silica gel, solvents)
-
NMR spectrometer and deuterated solvents for analysis
Procedure:
-
Reaction Setup: In four separate round-bottom flasks, dissolve Ethyl 2-amino-1-cyclopentene-1-carboxylate (1 mmol) and potassium carbonate (1.5 mmol) in 10 mL of each of the chosen solvents (Toluene, THF, DMF, Ethanol).
-
Addition of Alkylating Agent: To each flask, add benzyl bromide (1.1 mmol) dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of each reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). Note the formation of new spots corresponding to the C- and N-alkylated products.
-
Work-up: Once the starting material is consumed (or after a set time, e.g., 24 hours), quench each reaction by adding 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture from each reaction by ¹H NMR spectroscopy. The ratio of C- to N-alkylation can be determined by integrating characteristic peaks for each isomer.
-
Purification (Optional): The products can be separated and purified by column chromatography on silica gel.
Data Presentation:
| Solvent | Dielectric Constant (approx.) | Solvent Type | C-Alkylation : N-Alkylation Ratio (from ¹H NMR) |
| Toluene | 2.4 | Nonpolar | Experimental Data |
| THF | 7.6 | Polar Aprotic | Experimental Data |
| DMF | 37 | Polar Aprotic | Experimental Data |
| Ethanol | 24.5 | Polar Protic | Experimental Data |
Michael Addition (Conjugate Addition)
The Michael addition involves the 1,4-addition of the enamine nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). The solvent can influence the rate and efficiency of this reaction.
Causality behind Experimental Choices:
-
Polar Solvents (Protic and Aprotic): Generally, polar solvents accelerate Michael additions by stabilizing the charged intermediates and transition states.[6]
-
Water: Water can be an excellent solvent for Michael additions, offering a "green" alternative and sometimes providing significant rate enhancements.[7]
-
THF: THF has been shown to be a good solvent for the addition of amines to activated olefins.[8]
Protocol 2: Evaluating Solvent Effects on the Michael Addition with Ethyl 2-amino-1-cyclopentene-1-carboxylate
Objective: To compare the reaction rates and yields of the Michael addition in different solvents.
Materials:
-
Ethyl 2-amino-1-cyclopentene-1-carboxylate
-
Methyl vinyl ketone (or other suitable Michael acceptor)
-
Solvents: Dichloromethane (DCM, nonpolar), Acetonitrile (polar aprotic), Ethanol (polar protic), Water
-
Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring
Procedure:
-
Reaction Setup: In four separate vials, dissolve Ethyl 2-amino-1-cyclopentene-1-carboxylate (1 mmol) in 5 mL of each of the chosen solvents (DCM, Acetonitrile, Ethanol, Water).
-
Reaction Initiation: Add methyl vinyl ketone (1.2 mmol) to each vial at room temperature and stir.
-
Kinetic Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by GC-MS to determine the consumption of starting material and the formation of the product.
-
Work-up (for yield determination): After a set reaction time (e.g., 4 hours), quench the reactions in the organic solvents by removing the solvent under reduced pressure. For the reaction in water, extract with ethyl acetate (3 x 15 mL), dry the combined organic layers, and concentrate.
-
Analysis: Determine the conversion and yield for each reaction based on the GC-MS data and the weight of the crude product.
Data Presentation:
| Solvent | Solvent Type | Conversion at 1 hour (%) | Isolated Yield (%) |
| Dichloromethane | Nonpolar | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | Experimental Data | Experimental Data |
| Water | Polar Protic | Experimental Data | Experimental Data |
Visualization of Concepts
Diagram 1: Tautomeric Equilibrium
Caption: Tautomeric equilibrium of Ethyl 2-amino-1-cyclopentene-1-carboxylate.
Diagram 2: Generalized Reaction Workflow
Caption: General experimental workflow for studying solvent effects.
Conclusion and Future Directions
The judicious selection of a solvent is a critical parameter in harnessing the synthetic potential of Ethyl 2-amino-1-cyclopentene-1-carboxylate. As demonstrated, solvent polarity and proticity can be manipulated to direct the outcome of key chemical transformations. The protocols outlined in this document provide a systematic framework for researchers to investigate these effects, enabling the optimization of reaction conditions for the synthesis of complex molecules.
Future research should focus on building a quantitative understanding of these solvent effects through detailed kinetic studies. Furthermore, exploring the impact of solvent on more complex reactions, such as cycloadditions, will further expand the synthetic utility of this versatile building block. Computational studies, such as DFT calculations, could also provide deeper mechanistic insights into the role of the solvent at a molecular level.
References
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ResearchGate. A remarkable solvent effect on reductive amination of ketones. Available from: [Link].
-
National Institutes of Health. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Available from: [Link].
-
ResearchGate. Solvent Effect and Michael Addition. Available from: [Link].
-
Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Available from: [Link].
-
National Institutes of Health. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. Available from: [Link].
-
ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Available from: [Link].
-
Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link].
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link].
-
PubMed. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. Available from: [Link].
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Reddit. How do you think about Protic and Aprotic solvents in SN1 and SN2 reactions?. Available from: [Link].
-
Grafiati. Bibliographies: 'Protic and Aprotic Solvents'. Available from: [Link].
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YouTube. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Available from: [Link].
-
MDPI. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Available from: [Link].
-
Chemistry Steps. Michael Addition Reaction Mechanism. Available from: [Link].
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Ethyl 2-amino-1-cyclopentene-1-carboxylate: A Versatile Scaffold for Medicinal Chemistry
Application Note and Protocols
Abstract
In the landscape of modern drug discovery, the concept of the "privileged scaffold" remains a cornerstone of efficient library design and lead generation.[1] These molecular frameworks are capable of interacting with multiple biological targets, providing a robust starting point for developing novel therapeutics. The Ethyl 2-amino-1-cyclopentene-1-carboxylate core is an exemplary privileged scaffold. Its constrained five-membered ring, combined with the synthetically versatile enamine and ester functionalities, makes it an ideal building block for creating diverse libraries of compounds, particularly fused heterocyclic systems with significant therapeutic potential. This guide provides a detailed exploration of this scaffold, from its fundamental synthesis to its application in constructing medicinally relevant molecules, complete with step-by-step protocols and the scientific rationale behind them.
Scaffold Overview: Synthesis and Reactivity
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a cyclic β-enamino ester. Its value lies in the predictable reactivity of its functional groups. The nucleophilic nitrogen, the electrophilic ester carbonyl, and the conjugated π-system of the enamine offer multiple handles for chemical modification. The scaffold is readily prepared in a two-step sequence from the commercially available starting material, diethyl adipate.
Physicochemical Data
| Property | Value |
| IUPAC Name | Ethyl 2-aminocyclopent-1-ene-1-carboxylate |
| CAS Number | 7149-18-0[2][3] |
| Molecular Formula | C₈H₁₃NO₂ |
| Molecular Weight | 155.19 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Key Functionalities | Primary Amine (as enamine), Ethyl Ester, Alkene |
Overall Synthetic Pathway
The synthesis begins with an intramolecular Dieckmann condensation of diethyl adipate to form the β-keto ester precursor, followed by a condensation reaction with an ammonia source to yield the target enamine scaffold.
Figure 1: General synthetic workflow for the preparation of the target scaffold.
Synthesis Protocols
The following protocols provide detailed, validated methods for the synthesis of the scaffold and its key precursor.
Protocol 2.1: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate (Precursor)
Principle: This reaction is a classic Dieckmann condensation, an intramolecular version of the Claisen condensation. Sodium ethoxide (NaOEt), a strong base, deprotonates the α-carbon of one ester group, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the other ester group on the same molecule, forming a cyclic β-keto ester after an acidic workup. Toluene is used as a solvent that allows for reflux temperatures sufficient to drive the reaction.[4]
Materials:
-
Diethyl adipate (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous Toluene
-
3M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask, reflux condenser, dropping funnel, separatory funnel
Procedure:
-
Equip a dry round-bottom flask with a reflux condenser and a dropping funnel. Charge the flask with sodium ethoxide and anhydrous toluene.
-
Heat the suspension to reflux with stirring.
-
Add diethyl adipate dropwise to the refluxing suspension over 1 hour. The reaction mixture will typically turn into a thick paste.
-
After the addition is complete, continue to reflux for an additional 2-3 hours until TLC or GC analysis indicates the consumption of the starting material.[4]
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully quench the reaction by adding 3M HCl with vigorous stirring until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation (typically 83-88 °C / 5 mmHg) to yield Ethyl 2-oxocyclopentane-1-carboxylate as a colorless oil.[4]
Protocol 2.2: Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate (Target Scaffold)
Principle: This is a condensation reaction where the primary amine from an ammonia source (ammonium acetate, which provides ammonia in equilibrium) attacks the ketone of the β-keto ester, followed by dehydration to form the thermodynamically stable conjugated enamine. A Dean-Stark apparatus is used to remove the water byproduct, driving the reaction to completion according to Le Châtelier's principle.
Materials:
-
Ethyl 2-oxocyclopentane-1-carboxylate (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Toluene
-
Round-bottom flask, Dean-Stark apparatus, reflux condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl 2-oxocyclopentane-1-carboxylate, ammonium acetate, and toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.
-
The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford Ethyl 2-amino-1-cyclopentene-1-carboxylate as a crystalline solid.
Applications in Medicinal Chemistry: Constructing Fused Heterocycles
The true power of this scaffold is realized in its ability to serve as a precursor to complex fused heterocyclic systems. The enamine functionality is a potent nucleophile and can react with various electrophiles to construct new rings.
Synthesis of Cyclopenta[d]pyrimidine Derivatives
Medicinal Relevance: The pyrimidine ring is a core component of numerous FDA-approved drugs, including kinase inhibitors (e.g., Imatinib, Gefitinib) and antiviral agents, due to its ability to form key hydrogen bond interactions with biological targets.
Synthetic Strategy: The scaffold undergoes a cyclocondensation reaction with a three-atom electrophilic component. A common strategy involves reaction with formamidine or guanidine derivatives to build the pyrimidine ring.
Figure 3: A typical workflow for a scaffold-based drug discovery campaign.
This workflow begins with the robust synthesis of the core scaffold. Next, parallel synthesis techniques are employed to react the scaffold with a variety of building blocks (e.g., different guanidines, amidines, or diketones) to generate a library of hundreds to thousands of unique fused heterocyclic compounds. This library is then screened against a specific biological target. Active compounds, or "hits," are identified and then subjected to lead optimization, where medicinal chemists systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox), ultimately leading to a preclinical candidate.
Conclusion
Ethyl 2-amino-1-cyclopentene-1-carboxylate is more than a simple chemical; it is a powerful tool for medicinal chemists. Its straightforward synthesis and exceptional versatility make it a privileged scaffold for the construction of novel, drug-like molecules. By leveraging its inherent reactivity, researchers can efficiently access diverse chemical space, particularly in the realm of fused heterocycles, accelerating the discovery of new therapeutics for a wide range of diseases.
References
- Vertex AI Search. (n.d.). Buy Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride.
- ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.
- PubMed. (n.d.). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands.
- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
- PubMed. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents.
- R&D Chemicals. (n.d.). Suppliers of Ethyl 2-amino-1-cyclopentene-1-carboxylate.
- PubMed. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7.
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- MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
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Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Compounds Using Ethyl 2-amino-1-cyclopentene-1-carboxylate
Introduction: The Versatility of a Cyclic Enaminone Building Block
In the landscape of modern synthetic organic chemistry, the demand for efficient and atom-economical methodologies for the construction of complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a significant majority of pharmaceuticals containing at least one heterocyclic scaffold. One-pot synthesis and multi-component reactions (MCRs) have emerged as powerful strategies, minimizing waste, reducing reaction times, and simplifying purification processes.[1][2]
This application note details the utility of Ethyl 2-amino-1-cyclopentene-1-carboxylate, a cyclic β-enaminone, as a versatile and highly reactive precursor for the one-pot synthesis of a diverse range of fused heterocyclic systems. Enaminones, characterized by a carbonyl group conjugated to an enamine, possess a unique electronic profile, featuring both nucleophilic (at the α-carbon and the nitrogen atom) and electrophilic (at the carbonyl carbon) centers.[3][4] This dual reactivity makes them ideal substrates for cascade reactions, enabling the rapid assembly of complex molecules from simple starting materials.
Herein, we provide detailed protocols and mechanistic insights for the synthesis of valuable cyclopentapyrimidine and cyclopentapyridine derivatives, demonstrating the strategic advantage of employing Ethyl 2-amino-1-cyclopentene-1-carboxylate in diversity-oriented synthesis.
Core Principles: Understanding the Reactivity of Ethyl 2-amino-1-cyclopentene-1-carboxylate
The synthetic utility of Ethyl 2-amino-1-cyclopentene-1-carboxylate stems from its enaminone structure. The delocalization of the nitrogen lone pair into the conjugated system enhances the nucleophilicity of the β-carbon, while the amino group itself can act as a nucleophile. This allows for a variety of cyclization strategies.
Diagram 1: General Reactivity of Ethyl 2-amino-1-cyclopentene-1-carboxylate
Caption: Dual reactivity of the enaminone for heterocyclic synthesis.
Application 1: One-Pot Synthesis of Tetrahydrocyclopenta[d]pyrimidine Derivatives
Fused pyrimidines are a prominent class of heterocycles with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][5] A highly efficient one-pot, three-component reaction can be employed to synthesize tetrahydrocyclopenta[d]pyrimidin-4(3H)-one derivatives starting from Ethyl 2-amino-1-cyclopentene-1-carboxylate. This protocol leverages a Biginelli-type reaction mechanism.[6]
Reaction Scheme:
// Placeholder for an actual image of the reaction scheme.
Mechanistic Insight
The reaction is believed to proceed through an initial condensation between the aromatic aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This is followed by a nucleophilic attack from the β-carbon of the enaminone. Subsequent intramolecular cyclization via attack of the enamine nitrogen onto the carbonyl carbon of the urea moiety, followed by dehydration, yields the final fused pyrimidine product.
Diagram 2: Workflow for Cyclopentapyrimidine Synthesis
Caption: Step-by-step workflow for the one-pot pyrimidine synthesis.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-amino-1-cyclopentene-1-carboxylate (1.0 equiv)
-
Substituted Aromatic Aldehyde (1.0 equiv)
-
Urea or Thiourea (1.5 equiv)
-
Ethanol (Absolute)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 2-amino-1-cyclopentene-1-carboxylate (e.g., 1.55 g, 10 mmol), the desired aromatic aldehyde (10 mmol), and urea (0.90 g, 15 mmol).
-
Add 30 mL of absolute ethanol to the flask, followed by 3-4 drops of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux with continuous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to afford the pure tetrahydrocyclopenta[d]pyrimidine derivative.
Data Summary: Representative Examples
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-7-phenyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[d]pyrimidin-4-one | ~85 |
| 2 | 4-Chlorobenzaldehyde | 7-(4-Chlorophenyl)-5-ethoxycarbonyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[d]pyrimidin-4-one | ~90 |
| 3 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-7-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[d]pyrimidin-4-one | ~88 |
| 4 | 4-Nitrobenzaldehyde | 5-Ethoxycarbonyl-7-(4-nitrophenyl)-2,3,5,6,7,8-hexahydro-1H-cyclopenta[d]pyrimidin-4-one | ~92 |
(Note: Yields are estimated based on similar Biginelli reactions reported in the literature).[6]
Application 2: Multi-Component Synthesis of Substituted Cyclopenta[b]pyridines
The pyridine scaffold is another cornerstone of medicinal chemistry.[7][8] A one-pot, multi-component reaction related to the Hantzsch pyridine synthesis can be adapted to prepare highly functionalized cyclopenta[b]pyridine derivatives from Ethyl 2-amino-1-cyclopentene-1-carboxylate.[9]
Reaction Scheme:
// Placeholder for an actual image of the reaction scheme.
Mechanistic Insight
This synthesis likely proceeds via a Knoevenagel condensation between an aromatic aldehyde and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to form a chalcone-like intermediate in situ.[10] This is followed by a Michael addition of the enaminone, where the nucleophilic β-carbon of Ethyl 2-amino-1-cyclopentene-1-carboxylate attacks the α,β-unsaturated system. The resulting intermediate then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to furnish the stable pyridine ring. The use of ammonium acetate provides the final nitrogen atom for the pyridine ring.[11]
Diagram 3: Logical Flow of Cyclopenta[b]pyridine Formation
Caption: Mechanistic steps in the multi-component pyridine synthesis.
Detailed Experimental Protocol
Materials:
-
Ethyl 2-amino-1-cyclopentene-1-carboxylate (1.0 equiv)
-
Substituted Aromatic Aldehyde (1.0 equiv)
-
1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate, Acetylacetone) (1.0 equiv)
-
Ammonium Acetate (excess, ~3-4 equiv)
-
Glacial Acetic Acid (solvent)
Procedure:
-
In a 50 mL round-bottom flask fitted with a reflux condenser, combine Ethyl 2-amino-1-cyclopentene-1-carboxylate (e.g., 1.55 g, 10 mmol), the aromatic aldehyde (10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (3.08 g, 40 mmol).
-
Add 20 mL of glacial acetic acid to the flask.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the purified cyclopenta[b]pyridine derivative.[11]
Data Summary: Representative Examples
| Entry | Aldehyde | 1,3-Dicarbonyl | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Diethyl 2-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,5-dicarboxylate | ~70 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Diethyl 4-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,5-dicarboxylate | ~75 |
| 3 | Benzaldehyde | Acetylacetone | 3-Acetyl-5-ethoxycarbonyl-2-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine | ~72 |
(Note: Yields are estimated based on analogous multi-component pyridine syntheses).[8][11]
Conclusion and Outlook
Ethyl 2-amino-1-cyclopentene-1-carboxylate has been demonstrated as a powerful and versatile building block for the efficient, one-pot synthesis of medicinally relevant fused heterocyclic systems. The protocols detailed herein for the preparation of cyclopenta[d]pyrimidines and cyclopenta[b]pyridines are characterized by operational simplicity, the use of readily available starting materials, and good to excellent yields. The dual reactivity inherent to the enaminone scaffold provides a robust platform for the application of multi-component reaction strategies. These application notes serve as a practical guide for researchers in synthetic and medicinal chemistry to rapidly generate libraries of novel heterocyclic compounds for further investigation in drug development programs.
References
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El Azab, I. H., Break, L. M., & El-Zahrani, Z. A. A. (2016). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry, 32(5). Available at: [Link]
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ResearchGate. (n.d.). Enaminone‐based synthesis of pyridine‐fused heterocycle. Available at: [Link]
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Porta, A., et al. (2020). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 25(21), 5192. Available at: [Link]
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Reddy, S. S., et al. (2023). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. Available at: [Link]
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Wang, J., et al. (2015). Metal-free one-pot synthesis of quinoline-2,4-carboxylates via a molecular iodine-catalyzed three-component reaction of arylamines, ethyl glyoxylate, and α-ketoesters. Chinese Chemical Letters, 26(7), 891-895. Available at: [Link]
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Li, S., et al. (2018). Synthesis of α-enaminones from cyclic ketones and anilines using oxoammonium salt as an oxygen transfer reagent. Green Chemistry, 20(4), 846-850. Available at: [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]
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ResearchGate. (n.d.). New alkaloid-like heterocycles via formal aza-[3+2] cycloaddition reaction of cyclic enaminones with cyclopropenones. Available at: [Link]
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ResearchGate. (n.d.). Multicomponent synthesis of pyridines. Available at: [Link]
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Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Available at: [Link]
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Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available at: [Link]
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ResearchGate. (n.d.). Multicomponent synthesis of substituted pyridines from cinnamaldehyde, ethylenediamine and 1,3‐dicarbonyls. Available at: [Link]
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Hassan, A. A. E.-H. (2014). Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. International Journal of Organic Chemistry, 4, 68-81. Available at: [Link]
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Sargordan Arani, M., et al. (2017). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Applied Chemical Research, 11(1), 107-113. Available at: [Link]
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Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and therapeutical concepts and practices, 30(18). Available at: [Link]
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Bakr, R. B., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(41), 25380-25401. Available at: [Link]
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Al-Obaidi, A. S. M., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences, 8(2), 1064-1071. Available at: [Link]
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SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). International Journal of All Research Education and Scientific Methods, 13(9). Available at: [Link]
-
Bel-Abbes, R., et al. (2022). One-pot synthesis of E-chalcones using a multifunctional catalyst comprised of ruthenium nanoparticles and palladium N-heterocyclic carbene complexes immobilized on silica. Chemical Science, 13(28), 8347-8356. Available at: [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Chemistry, 6(4), 118. Available at: [Link]
-
ResearchGate. (n.d.). One-pot Synthesis and its Practical Application in Pharmaceutical Industry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. Available at: [Link]
-
Mittal, S., & Kumar, R. (2016). Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Current Organic Chemistry, 20(27), 2893-2939. Available at: [Link]
-
Al-Jbouri, F. A. A., et al. (2022). Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. Chemical Methodologies, 6(9), 702-713. Available at: [Link]
-
Li, J.-T., et al. (2012). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[3][11][12] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules, 17(10), 11741-11751. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine cyclopentene derivatives. Available at: [Link]
-
Chen, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(12), 8527-8531. Available at: [Link]
-
Tetrahedron | CAS No. 7149-18-0 | Ethyl 2-amino-1-cyclopentene-1-carboxylate. (n.d.). Available at: [Link]
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The Stereoselective Frontier: Advanced Applications of Ethyl 2-amino-1-cyclopentene-1-carboxylate in Asymmetric Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for stereochemically pure and complex molecular architectures is paramount. Ethyl 2-amino-1-cyclopentene-1-carboxylate, a versatile cyclic β-enamino ester, has emerged as a privileged scaffold for the construction of highly functionalized and stereochemically rich cyclopentane derivatives. These derivatives are integral components of numerous biologically active compounds and natural products. This comprehensive guide provides an in-depth exploration of stereoselective reactions utilizing this substrate, complete with detailed application notes and validated protocols. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rational design of catalytic systems and the precise control of stereochemical outcomes.
Introduction: The Synthetic Potential of a Cyclic β-Enamino Ester
Ethyl 2-amino-1-cyclopentene-1-carboxylate possesses a unique combination of functional groups: a nucleophilic enamine, an electrophilic ester, and a cyclic backbone that imparts conformational rigidity. This distinct electronic and structural profile makes it an exceptional substrate for a variety of stereoselective transformations, including cycloadditions, Michael additions, and hydrogenations. The ability to precisely control the stereochemistry at multiple centers on the cyclopentane ring opens avenues for the synthesis of novel therapeutic agents and complex molecular probes.
This document will explore key asymmetric reactions, providing not just the "how" but also the "why" behind the experimental design. We will examine how the choice of catalyst, solvent, and reaction conditions can be rationally tuned to achieve high levels of diastereoselectivity and enantioselectivity.
I. Asymmetric [3+2] Cycloaddition: A Gateway to Chiral Cyclopentyl β-Amino Esters
One of the most powerful applications of ethyl 2-amino-1-cyclopentene-1-carboxylate and its derivatives is in catalytic asymmetric [3+2] cycloaddition reactions. These transformations provide a direct route to densely functionalized cyclopentyl β-amino esters, which are valuable precursors to β-amino acids and other bioactive molecules. A notable example is the reaction of enecarbamates with electrophilic metalloenolcarbenes, catalyzed by chiral dirhodium complexes.[1][2]
Mechanistic Rationale
The reaction is initiated by the formation of an electrophilic metalloenolcarbene from an enoldiazoacetate in the presence of a chiral dirhodium catalyst. The enecarbamate, a derivative of our core substrate, then acts as the three-atom component in the [3+2] cycloaddition. The stereochemical outcome of the reaction is dictated by the chiral environment created by the dirhodium catalyst, which directs the approach of the enecarbamate to the metalloenolcarbene. Hydrogen bonding between the vinylcarbamate and the intermediate metalloenolcarbene is believed to play a crucial role in achieving high levels of stereocontrol.[1]
Caption: Asymmetric [3+2] Cycloaddition Workflow.
Application Protocol: Asymmetric [3+2] Cycloaddition of an Enecarbamate with a Metalloenolcarbene
This protocol is adapted from the work of Doyle and co-workers and provides a general procedure for the synthesis of chiral cyclopentyl β-amino esters.[1]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 2-(Boc-amino)-1-cyclopentene-1-carboxylate | N/A | 255.31 | 0.20 | 1.0 |
| β-Silyl-substituted enoldiazoacetate | Varies | Varies | 0.24 | 1.2 |
| Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] ([Rh₂(S-TCPTTL)₄]) | 304717-91-9 | 1790.68 | 0.002 | 0.01 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 2.0 mL | - |
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the chiral dirhodium catalyst (0.002 mmol).
-
Add anhydrous dichloromethane (1.0 mL) to dissolve the catalyst.
-
Add the ethyl 2-(Boc-amino)-1-cyclopentene-1-carboxylate (0.20 mmol).
-
In a separate vial, dissolve the β-silyl-substituted enoldiazoacetate (0.24 mmol) in anhydrous dichloromethane (1.0 mL).
-
Add the solution of the enoldiazoacetate to the reaction mixture dropwise over 1 hour using a syringe pump at room temperature.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral cyclopentyl β-amino ester.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome:
This reaction is expected to produce the corresponding chiral cyclopentyl β-amino ester in high yield with excellent diastereoselectivity and enantioselectivity (often >95% ee).[1]
II. Organocatalytic Asymmetric Michael Addition: Construction of Quaternary Stereocenters
The enamine moiety of ethyl 2-amino-1-cyclopentene-1-carboxylate can act as a potent nucleophile in Michael addition reactions. The use of chiral organocatalysts allows for the enantioselective addition to various Michael acceptors, such as nitroalkenes, leading to the formation of adducts with a newly generated stereocenter. This approach is particularly valuable for the synthesis of compounds with quaternary stereocenters. Chiral thiourea and squaramide-based organocatalysts are particularly effective in promoting these reactions through a dual activation mechanism.[3][4]
Mechanistic Rationale
The organocatalyst, typically a bifunctional thiourea or squaramide derivative, activates both the nucleophile and the electrophile. The basic amine moiety of the catalyst deprotonates the enamine, enhancing its nucleophilicity. Simultaneously, the thiourea or squaramide moiety activates the nitroalkene electrophile through hydrogen bonding, lowering its LUMO energy. This dual activation brings the reactants into close proximity within a chiral environment, leading to a highly stereoselective carbon-carbon bond formation.
Caption: Organocatalytic Asymmetric Michael Addition.
Application Protocol: Organocatalytic Asymmetric Michael Addition to a Nitroalkene
This protocol is a representative procedure for the asymmetric Michael addition of a cyclic β-enamino ester to a nitroalkene, adapted from general methods in the literature.[3][4][5]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 2-amino-1-cyclopentene-1-carboxylate | 7149-18-0 | 155.19 | 0.20 | 1.0 |
| (E)-β-Nitrostyrene | 102-96-5 | 149.15 | 0.24 | 1.2 |
| (R,R)-Takemoto Catalyst | 289564-94-5 | 551.68 | 0.02 | 0.1 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 1.0 mL | - |
Procedure:
-
To a flame-dried vial equipped with a magnetic stir bar, add the (R,R)-Takemoto catalyst (0.02 mmol).
-
Add anhydrous toluene (0.5 mL) and stir until the catalyst dissolves.
-
Add the ethyl 2-amino-1-cyclopentene-1-carboxylate (0.20 mmol).
-
Add the (E)-β-nitrostyrene (0.24 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Expected Outcome:
The reaction is expected to afford the corresponding Michael adduct in good yield and with high diastereo- and enantioselectivity. The nitro group in the product can be further transformed into an amine, providing access to chiral 1,3-diamines.
III. Asymmetric Hydrogenation: Accessing Chiral β-Amino Esters
The carbon-carbon double bond of ethyl 2-amino-1-cyclopentene-1-carboxylate is amenable to asymmetric hydrogenation, which provides a direct route to chiral β-amino esters. This transformation is typically achieved using chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, with chiral phosphine ligands.[6] The resulting saturated cyclic β-amino esters are valuable building blocks in medicinal chemistry.
General Principles of Asymmetric Hydrogenation
The success of asymmetric hydrogenation relies on the formation of a chiral metal-ligand complex that coordinates to the substrate and delivers hydrogen stereoselectively to one face of the double bond. The choice of the metal and the chiral ligand is critical in achieving high enantioselectivity. For enamines and enamides, iridium and rhodium catalysts with chiral bisphosphine ligands have shown great promise.[6]
Caption: Asymmetric Hydrogenation of a Cyclic Enamino Ester.
Representative Protocol Outline: Asymmetric Hydrogenation
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl 2-amino-1-cyclopentene-1-carboxylate | 7149-18-0 | 155.19 | 0.50 | 1.0 |
| [Rh(COD)₂]BF₄ | 35138-22-8 | 406.00 | 0.005 | 0.01 |
| (R)-BINAP | 76189-55-4 | 622.67 | 0.0055 | 0.011 |
| Methanol, degassed | 67-56-1 | 32.04 | 5.0 mL | - |
| Hydrogen gas | 1333-74-0 | 2.02 | 10-50 atm | - |
Procedure:
-
In a glovebox, charge a pressure-resistant vial with [Rh(COD)₂]BF₄ (0.005 mmol) and (R)-BINAP (0.0055 mmol).
-
Add degassed methanol (2.5 mL) and stir for 20 minutes to form the catalyst solution.
-
In a separate vial, dissolve ethyl 2-amino-1-cyclopentene-1-carboxylate (0.50 mmol) in degassed methanol (2.5 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Seal the vial, remove it from the glovebox, and place it in an autoclave.
-
Pressurize the autoclave with hydrogen gas (10-50 atm) and stir the reaction mixture at room temperature for 12-24 hours.
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Note: The optimal catalyst, ligand, solvent, and pressure may need to be screened to achieve high enantioselectivity for this specific substrate.
Summary and Outlook
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a powerful and versatile building block for the stereoselective synthesis of complex cyclopentane derivatives. The application notes and protocols provided herein for asymmetric [3+2] cycloadditions, Michael additions, and hydrogenations serve as a guide for researchers to harness the full synthetic potential of this substrate. The ability to construct multiple stereocenters with high levels of control opens up new possibilities for the design and synthesis of novel therapeutic agents and other high-value molecules. Future research in this area will likely focus on the development of even more efficient and selective catalytic systems and the application of these methodologies to the total synthesis of complex natural products.
References
- Chen, X., Liu, X., & Mohr, J. T. (2016). Direct Regioselective γ-Amination of Enones. Organic Letters, 18(4), 716–719.
- Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (n.d.).
- Brandt, C. A., da Silva, A. C. M. P., Pancote, C. G., Brito, C. L., & da Silveira, M. A. B. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis, 2004(10), 1557–1558.
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2022). Molecules, 27(19), 6299.
- Recent advances in organocatalytic asymmetric Michael reactions. (2011). Catalysis Science & Technology, 1(8), 1279-1293.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews, 121(19), 12021-12093.
- Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2012). Current Organic Chemistry, 16(14), 1646-1689.
- Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. (2008). Journal of the American Chemical Society, 130(41), 13552–13553.
- Chiral Phosphoric Acids (PAs). (2021). Chemistry LibreTexts.
- Deng, Y., Yglesias, M. V., Arman, H., & Doyle, M. P. (2016). Catalytic Asymmetric Synthesis of Cyclopentyl β-Amino Esters by [3+2] Cycloaddition of Enecarbamates with Electrophilic Metalloenolcarbene Intermediates.
- Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki−Heck Reactions. (2017). Organic Letters, 19(5), 1056–1059.
- Asymmetric Organocatalytic Cyclization and Cycloaddition Reactions. (n.d.).
- Catalytic asymmetric cycloaddition reactions of enoldiazo compounds. (2019). Beilstein Journal of Organic Chemistry, 15, 1346–1372.
- Asymmetric Hydrogenation: Design of Chiral Ligands and Transition Metal Complexes. Synthetic and Industrial Applications. (2019).
- β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (2014). Molecules, 19(12), 20696–20706.
- Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. (2012). Accounts of Chemical Research, 45(4), 621–631.
- Stereoselective Synthesis of Functionalised Cyclopropanes from Nitroalkenes Via an Organocatalysed Michael-initiated Ring-Closure Approach. (2013). Organic & Biomolecular Chemistry, 11(41), 7149–7156.
- ChemInform Abstract: Catalytic Asymmetric Synthesis of Cyclopentyl β-Amino Esters by [3 + 2] Cycloaddition of Enecarbamates with Electrophilic Metalloenolcarbene Intermedi
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules, 29(12), 2729.
- Ethyl 2-amino-1-cyclopentene-1-carboxylate, min 95%, 25 grams. (n.d.). CP Lab Safety.
Sources
- 1. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 3. Enantioselective organocatalytic Michael addition reactions between N-heterocycles and nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Amino Group in Ethyl 2-amino-1-cyclopentene-1-carboxylate
Introduction
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a prominent member of the β-enaminoester class of compounds. These molecules are exceptionally versatile building blocks in modern organic synthesis, primarily due to their unique electronic structure. The conjugation of the lone pair of electrons on the nitrogen atom with the ester's carbonyl group through a C=C double bond creates a system with multiple reactive sites.[1] This guide provides a comprehensive overview of the strategies and detailed protocols for the selective functionalization of the amino group in this substrate.
The ability to modify the N-H group is paramount for constructing complex molecular architectures. Such modifications are pivotal in the synthesis of a wide array of heterocyclic compounds, many of which form the core of pharmacologically active molecules.[2][3] The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering both the practical "how" and the mechanistic "why" behind these essential transformations.
The Unique Reactivity of β-Enaminoesters
The reactivity of Ethyl 2-amino-1-cyclopentene-1-carboxylate is governed by its nature as an enamine. Enamines are ambident nucleophiles, meaning they can react with electrophiles at two primary locations: the nitrogen atom and the α-carbon (the carbon atom β to the ester group).
The outcome of a reaction (N-functionalization vs. C-functionalization) is often dictated by kinetic and thermodynamic control, as well as the nature of the electrophile, solvent, and base used.[4] Hard electrophiles and polar solvents typically favor N-functionalization, while softer electrophiles may favor C-functionalization. This guide will focus specifically on conditions that selectively target the amino group.
Caption: Overview of N-Functionalization Strategies.
N-Acylation: Synthesis of N-Acyl Enaminoesters
N-acylation is a robust and high-yielding transformation that converts the primary amino group into an amide functionality. This reaction typically proceeds rapidly with acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the HCl or carboxylic acid byproduct.
Mechanistic Insight: The reaction follows a standard nucleophilic acyl substitution pathway. The lone pair on the enamine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The subsequent collapse of the tetrahedral intermediate and deprotonation by the base yields the stable N-acyl product. The resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation.[5]
Protocol 1.1: N-Acetylation with Acetyl Chloride
Objective: To synthesize Ethyl 2-(acetylamino)-1-cyclopentene-1-carboxylate.
Materials:
-
Ethyl 2-amino-1-cyclopentene-1-carboxylate (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve Ethyl 2-amino-1-cyclopentene-1-carboxylate in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred solution over 10-15 minutes via a dropping funnel. Ensure the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification & Characterization:
-
The crude product can often be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
| Reagent | Equivalents | Solvent | Base | Typical Yield |
| Acetyl Chloride | 1.1 | DCM | Et3N | >90% |
| Benzoyl Chloride | 1.1 | DCM | Pyridine | >85% |
| Acetic Anhydride | 1.2 | Neat or THF | None | >90% |
N-Alkylation: Accessing Secondary Amino Derivatives
N-alkylation introduces an alkyl group onto the nitrogen atom. This reaction is more nuanced than acylation due to the potential for competitive C-alkylation at the α-carbon.[5] The choice of base and solvent system is critical to direct the regioselectivity.
Mechanistic Insight: The reaction is a classic SN2 process.[5] A base is used to deprotonate the enamine, forming an ambident nucleophilic anion. The solvent system plays a crucial role; polar aprotic solvents like THF or dioxane can influence the position of the counter-ion (e.g., Na⁺). In some cases, bulky complexes formed between the solvent and the cation can sterically hinder the nitrogen, leading to increased C-alkylation. For selective N-alkylation, conditions that favor the more nucleophilic nitrogen site are employed, often using a strong base like sodium hydride (NaH) in a solvent like THF.
References
- 1. researchgate.net [researchgate.net]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions between enaminones and enones. Part 2. Alkylation of enaminones with acrylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
common impurities in Ethyl 2-amino-1-cyclopentene-1-carboxylate synthesis and their removal
An advanced technical support resource for professionals engaged in the synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate.
Technical Support Center: Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate
Welcome to our dedicated technical support guide for the synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying and eliminating critical impurities. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of Ethyl 2-amino-1-cyclopentene-1-carboxylate.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue, often stemming from an incomplete reaction or product degradation due to equilibrium dynamics. The synthesis is typically a condensation reaction between Ethyl 2-oxocyclopentane-1-carboxylate and an ammonia source, which is a reversible process.[1][2]
Causality & Solution:
-
Incomplete Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials, thus lowering the yield.[1]
-
Troubleshooting Protocol: Implement a method for continuous water removal. A Dean-Stark apparatus is highly effective when using a solvent that forms an azeotrope with water (e.g., toluene, benzene). Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can sequester the water as it forms.[3]
-
-
Suboptimal pH Control: The reaction is typically acid-catalyzed. However, the pH must be carefully controlled.[2]
-
Too Acidic (pH < 4): The amine nucleophile will be excessively protonated, rendering it non-nucleophilic and halting the initial addition step.
-
Too Basic (pH > 6): There may be insufficient acid to effectively protonate the carbonyl oxygen and the hydroxyl group of the carbinolamine intermediate for efficient dehydration.
-
Troubleshooting Protocol: Maintain the reaction pH in the optimal range of 4-6. This can be achieved by using a buffer or by careful addition of a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TSA).
-
-
Product Hydrolysis: Enamines are susceptible to hydrolysis back to the parent ketone and amine, especially in the presence of aqueous acid during workup.[1]
-
Troubleshooting Protocol: Ensure the workup is performed under neutral or slightly basic conditions until the product is isolated. Use anhydrous solvents for extraction and drying.
-
Q2: My NMR spectrum shows a persistent peak corresponding to the starting material, Ethyl 2-oxocyclopentane-1-carboxylate. How can I effectively remove this impurity?
A2: The presence of unreacted starting ketone is a common purity issue, often because its physical properties (e.g., boiling point, polarity) can be similar to the enamine product, making separation challenging.
Causality & Solution:
The primary cause is an incomplete reaction. Pushing the reaction to completion (as described in A1) is the first line of defense. If the impurity persists, specific purification strategies are required.
Recommended Purification Protocols:
-
Recrystallization: This is often the most effective method for removing small amounts of starting material. The enamine product is typically a solid at room temperature, while the ketone is an oil.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the desired product.
-
The more soluble ketone starting material will remain in the mother liquor.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
-
-
Column Chromatography: If recrystallization is ineffective, flash chromatography on silica gel can be used.
-
Eluent System: A non-polar/polar solvent system like Hexane/Ethyl Acetate is typically effective. The starting ketone is more polar than the enamine and will generally have a lower Rf value. Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute the product.
-
-
Acidic Wash (Use with Caution): While amines can be removed with an acidic wash, this can hydrolyze your enamine product.[4] This method is not recommended for purifying the final product but can be used to remove unreacted amine starting materials if necessary, provided the enamine is immediately extracted into an organic phase and dried.
Q3: I'm observing a significant by-product that I suspect is from a self-condensation reaction. How can I prevent its formation?
A3: The starting β-ketoester, Ethyl 2-oxocyclopentane-1-carboxylate, has acidic α-protons and can undergo a base-catalyzed aldol-type self-condensation, especially at elevated temperatures or with strong bases.[5]
Causality & Solution:
This side reaction competes with the desired enamine formation. The key is to favor the nucleophilic attack of the amine over the enolate-driven self-condensation.
-
Troubleshooting Protocol:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Control Base Concentration: If a base is used, employ a non-nucleophilic, hindered base in stoichiometric amounts rather than a strong, unhindered base like sodium ethoxide, which is used in the synthesis of the starting material itself via Dieckmann condensation.[6] For enamine formation, a mild acid catalyst is preferred over a base.
-
Order of Addition: Add the amine and the acid catalyst to the solvent before slowly adding the β-ketoester. This ensures the amine is present to react immediately, minimizing the opportunity for self-condensation.
-
Frequently Asked Questions (FAQs)
What is the fundamental reaction mechanism for this synthesis?
The synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate is a classic example of enamine formation from a ketone and a source of ammonia. The mechanism proceeds in two main stages:
-
Formation of a Carbinolamine Intermediate: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-ketoester. This is often catalyzed by a mild acid, which protonates the carbonyl oxygen to make the carbon more electrophilic.
-
Dehydration to Form the Enamine: The carbinolamine intermediate is then dehydrated. An acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). A subsequent deprotonation at the adjacent carbon atom leads to the formation of the C=C double bond of the enamine.[1][2][7]
What are the most critical parameters to control for a high-purity synthesis?
-
Anhydrous Conditions: As discussed, water is the enemy of high yield and purity. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature Control: To minimize side reactions like self-condensation.
-
pH Control: Keep the reaction medium mildly acidic (pH 4-6) to facilitate the reaction without deactivating the amine nucleophile.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent potential oxidative side reactions, especially if the reaction is run for an extended period.
Which analytical techniques are best for identifying impurities?
A combination of techniques is ideal for a comprehensive purity assessment.
| Impurity | ¹H NMR Spectroscopy | GC-MS |
| Ethyl 2-oxocyclopentane-1-carboxylate | Absence of the characteristic enamine N-H proton signal. Presence of distinct signals for the α-proton next to the ester. | A separate peak with a mass corresponding to the starting material (M.W. 156.18 g/mol ).[5] |
| Self-Condensation Product | More complex spectrum with additional aliphatic and possibly vinylic/hydroxyl protons. | A peak with a higher mass than the desired product, often corresponding to the dimer minus a molecule of water. |
| Hydrolysis Product | The spectrum will revert to that of the starting ketone. | The GC trace will show an increasing peak for the starting ketone over time. |
Visualizing the Process: Synthesis and Impurity Workflow
The following diagram illustrates the synthetic pathway and the emergence of common impurities.
Caption: Synthetic workflow for Ethyl 2-amino-1-cyclopentene-1-carboxylate.
References
-
Master Organic Chemistry. (n.d.). Enamines. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]
-
YouTube. (2020). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. Retrieved from [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Stork enamine alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
-
PubMed. (2007). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved from [Link]
-
Stoltz, B. M. et al. (n.d.). Supporting Information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 2-amino-1-cyclopentene-1-carboxylate, min 95%, 25 grams. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl cyclopentanone-2-carboxylate | 611-10-9 | FE03363 [biosynth.com]
- 6. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Yield and Purity of Ethyl 2-amino-1-cyclopentene-1-carboxylate
Welcome to the dedicated technical support center for the synthesis and purification of Ethyl 2-amino-1-cyclopentene-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and handling of Ethyl 2-amino-1-cyclopentene-1-carboxylate.
Q1: What is the most common and direct method for synthesizing Ethyl 2-amino-1-cyclopentene-1-carboxylate?
A1: The most prevalent and straightforward synthesis involves the condensation reaction between ethyl 2-oxocyclopentanecarboxylate and an ammonia source, typically ammonium acetate. This reaction is a classic example of enamine formation where the ketone carbonyl is converted to an enamine under mildly acidic conditions.
Q2: Why is temperature control crucial during the synthesis?
A2: Temperature control is critical to prevent the formation of side products. Excessive heat can lead to the decomposition of the starting materials or the product. For instance, the starting material, ethyl 2-oxocyclopentanecarboxylate, can undergo side reactions at elevated temperatures.[1] Maintaining the recommended reaction temperature ensures a cleaner reaction profile and higher yield of the desired enamine.
Q3: My reaction yields are consistently low. What are the likely causes?
A3: Low yields can stem from several factors. The most common culprits include incomplete reaction, degradation of the product during workup, and suboptimal reaction conditions. Key areas to investigate are the purity of your starting materials, the efficiency of water removal during the reaction, and the pH of the reaction mixture. For instance, since enamine formation is a reversible reaction, inefficient removal of the water byproduct will hinder the forward reaction and thus lower the yield.[2]
Q4: What are the best practices for purifying the final product?
A4: Recrystallization is a highly effective method for purifying Ethyl 2-amino-1-cyclopentene-1-carboxylate. The choice of solvent is paramount for successful recrystallization. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems to explore include ethanol, or a mixture of ethyl acetate and hexanes.
Q5: How can I confirm the identity and purity of my synthesized Ethyl 2-amino-1-cyclopentene-1-carboxylate?
A5: A combination of analytical techniques is recommended for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the N-H stretches of the amine, the C=O of the ester, and the C=C of the enamine.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis and purification of Ethyl 2-amino-1-cyclopentene-1-carboxylate.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Impure Starting Materials: Ethyl 2-oxocyclopentanecarboxylate can degrade over time. Ammonium acetate can be hygroscopic. 2. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. 3. Ineffective Water Removal: The presence of water can shift the reaction equilibrium back to the starting materials. 4. Suboptimal pH: The reaction is acid-catalyzed, but a very low pH can protonate the amine, rendering it non-nucleophilic. | 1. Verify Purity: Ensure the purity of ethyl 2-oxocyclopentanecarboxylate by checking its physical properties (e.g., refractive index). Use freshly opened or properly stored ammonium acetate. 2. Check Calculations: Double-check all calculations for molar equivalents. 3. Efficient Water Removal: If using a Dean-Stark apparatus, ensure it is functioning correctly. Alternatively, the use of a drying agent that is compatible with the reaction conditions can be considered. 4. Optimize pH: If using an acid catalyst, ensure it is used in catalytic amounts. The use of a buffer system can also help maintain the optimal pH range. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Residual starting materials, solvents, or side products can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor at dissolving the compound. 3. Supersaturation: The solution may be supersaturated, preventing crystal nucleation. | 1. Further Purification: If significant impurities are suspected, consider a preliminary purification step like column chromatography before recrystallization. 2. Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the ideal one. Common choices include ethanol, ethyl acetate, and hexane mixtures. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure product. Cooling the solution slowly can also promote crystallization. |
| Formation of a Colored Impurity | 1. Air Oxidation: Enamines can be susceptible to oxidation, leading to colored impurities. 2. High Reaction Temperature: Overheating can cause decomposition and the formation of colored byproducts. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Strict Temperature Control: Maintain the reaction temperature within the recommended range. |
| Product Hydrolyzes Back to Starting Material | 1. Presence of Excess Water: Enamines are susceptible to hydrolysis, especially in the presence of acid. 2. Acidic Workup Conditions: Washing with acidic solutions during workup can cause hydrolysis. | 1. Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. 2. Neutral or Basic Workup: Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) for washing during the workup. |
III. Detailed Experimental Protocols
A. Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate
This protocol is adapted from general procedures for enamine synthesis from β-keto esters.[2]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1 equivalent)
-
Ammonium acetate (1.5 equivalents)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add ethyl 2-oxocyclopentanecarboxylate, ammonium acetate, and toluene.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by recrystallization.
B. Purification by Recrystallization
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
Hot-filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize the yield, the flask can be placed in an ice bath to further induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
IV. Visualizations
Reaction Workflow
Caption: Synthetic workflow for Ethyl 2-amino-1-cyclopentene-1-carboxylate.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
V. References
-
Al-Ghorbani, M., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences, 8(2), 1064-1071. Available from: [Link]
-
Chemistry LibreTexts. (2023). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Available from: [Link]
-
Google Patents. (1983). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. Available from:
-
Organic Syntheses. 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. Available from: [Link]
-
PubChem. Ethyl 2-methylcyclopent-1-ene-1-carboxylate. Available from: [Link]
Sources
preventing hydrolysis of Ethyl 2-amino-1-cyclopentene-1-carboxylate during workup
Welcome to the technical support center for handling Ethyl 2-amino-1-cyclopentene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the workup and isolation of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your compound by preventing hydrolysis.
I. Troubleshooting Guide: Isolating Intact Ethyl 2-amino-1-cyclopentene-1-carboxylate
This section addresses specific issues that can arise during the workup phase of reactions involving Ethyl 2-amino-1-cyclopentene-1-carboxylate, with a primary focus on preventing its degradation.
Issue 1: Low or No Yield of the Desired Product After Aqueous Workup
Observation: After performing a standard aqueous workup (e.g., washing with water or brine), you observe a significantly lower than expected yield of Ethyl 2-amino-1-cyclopentene-1-carboxylate. In some cases, the desired product may be entirely absent, with the primary isolate being 2-oxocyclopentane-1-carboxylic acid or its ethyl ester.
Probable Cause: This issue is a classic indicator of hydrolysis of the enamine functionality. Enamines are susceptible to hydrolysis under both acidic and, to a lesser extent, neutral aqueous conditions.[1][2][3] The presence of water, especially if the pH is not carefully controlled, can rapidly convert the enamine back to the corresponding ketone, which in this case is ethyl 2-oxocyclopentanecarboxylate.
Solution: Anhydrous or pH-Controlled Workup
To mitigate hydrolysis, it is crucial to minimize the compound's contact with water, particularly under acidic conditions.
Recommended Protocol: Non-Aqueous Workup
-
Initial Quench (if applicable): If your reaction mixture contains a strong acid or base, it is advisable to quench it cautiously. For acidic reactions, a gentle quench with a cooled, saturated solution of sodium bicarbonate is recommended. For basic reactions, a saturated solution of ammonium chloride can be used. Perform this step at a low temperature (0 °C) to dissipate any heat generated.
-
Solvent Removal: After quenching, remove the reaction solvent under reduced pressure.
-
Direct Purification: If feasible, attempt to purify the crude product directly via column chromatography without an aqueous wash. The choice of solvent system for chromatography will depend on the polarity of your product and any impurities. A typical starting point would be a gradient of ethyl acetate in hexanes.
Alternative Protocol: pH-Controlled Aqueous Extraction
If an aqueous wash is unavoidable for removing water-soluble byproducts, strict pH control is essential.
-
Extraction: Extract the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Gently wash the organic layer with a cold (0-5 °C), saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities. The slightly basic nature of the bicarbonate solution helps to suppress the acid-catalyzed hydrolysis of the enamine.[4] Avoid strong bases like sodium hydroxide, as they can promote ester hydrolysis.
-
Brine Wash: Follow with a wash using cold, saturated sodium chloride (brine) to remove residual water.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature to obtain the crude product.
Issue 2: Product Decomposes During Silica Gel Chromatography
Observation: You have successfully isolated the crude product, but it appears to decompose upon purification by silica gel chromatography, leading to a low recovery of the desired compound.
Probable Cause: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the sensitive enamine functionality, especially when using protic solvents in the mobile phase.
Solution: Deactivated Silica Gel and Aprotic Solvents
Protocol for Deactivated Silica Gel Chromatography
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in your desired non-polar solvent (e.g., hexanes). Add 1-2% triethylamine (Et₃N) by volume to the slurry and mix thoroughly. The triethylamine will neutralize the acidic sites on the silica gel surface.
-
Column Packing: Pack the column with the deactivated silica gel slurry.
-
Elution: Run the chromatography using an aprotic solvent system, such as a gradient of ethyl acetate in hexanes, containing a small amount (0.1-0.5%) of triethylamine to maintain the basicity of the mobile phase throughout the separation.
Decision-Making Workflow for Workup
The following diagram illustrates a decision-making process for selecting the appropriate workup and purification strategy.
Caption: Decision tree for workup and purification.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry that makes Ethyl 2-amino-1-cyclopentene-1-carboxylate prone to hydrolysis?
A1: The susceptibility to hydrolysis stems from the two key functional groups in the molecule: the enamine and the ethyl ester.
-
Enamine Hydrolysis: The enamine functionality is essentially a nitrogen analog of an enol. The nitrogen's lone pair of electrons is in resonance with the carbon-carbon double bond, making the β-carbon nucleophilic. In the presence of acid, this β-carbon can be protonated, leading to the formation of an iminium ion.[1][2] This iminium ion is then readily attacked by water, and subsequent steps lead to the regeneration of the ketone (ethyl 2-oxocyclopentanecarboxylate) and the release of ammonia.[3] The reaction is reversible, but in the presence of excess water, the equilibrium is driven towards the ketone.[5][6][7]
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid. While generally more stable than the enamine, prolonged exposure to strong acids or bases, especially at elevated temperatures, will lead to its cleavage.
The primary pathway of degradation during a typical workup is the acid-catalyzed hydrolysis of the enamine.
Mechanism of Acid-Catalyzed Enamine Hydrolysis
The diagram below outlines the key steps in the acid-catalyzed hydrolysis of the enamine.
Caption: Acid-catalyzed enamine hydrolysis pathway.
Q2: My synthesis is performed under basic conditions (e.g., Thorpe-Ziegler reaction). Do I still need to be concerned about hydrolysis during workup?
A2: Yes, absolutely. While the synthesis itself is under basic conditions, the workup often involves neutralization with an acid to remove the base catalyst.[8][9][10][11] It is during this acidic neutralization and subsequent aqueous extraction that the risk of enamine hydrolysis is highest. Therefore, it is critical to perform the neutralization at low temperatures and to proceed quickly to the extraction and drying steps, or to use a non-aqueous workup if possible.
Q3: Can I use a mild acid like citric acid or acetic acid for the workup?
A3: Using a weaker acid like a 10% citric acid solution or dilute acetic acid is a good strategy to minimize hydrolysis compared to strong mineral acids like HCl.[4] These weaker acids can effectively neutralize base catalysts while maintaining a less aggressive pH, giving you a wider window to perform the extraction before significant degradation occurs. However, even with mild acids, it is still advisable to work at low temperatures and avoid prolonged exposure.
Q4: How can I monitor the stability of my compound during the workup and purification?
A4: Thin-Layer Chromatography (TLC) is an excellent tool for this. Before starting the workup, take a small aliquot of your crude reaction mixture and spot it on a TLC plate. Then, after each step of the workup (e.g., after an acid wash, after a base wash), take another small sample and spot it alongside the original. Develop the TLC plate and visualize the spots. The appearance of a new, more polar spot (which could be the hydrolyzed ketone product) or the disappearance of your product spot will indicate that decomposition is occurring. This real-time monitoring allows you to quickly identify the problematic step and adjust your procedure accordingly.
Comparative Stability and Workup Conditions
| Workup Condition | Risk of Enamine Hydrolysis | Risk of Ester Hydrolysis | Recommendation |
| Aqueous HCl (1M) | Very High | Moderate | Not Recommended |
| Aqueous Citric Acid (10%) | Moderate | Low | Use at 0°C, work quickly |
| Saturated NaHCO₃ (aq) | Low | Low | Recommended for washing |
| Saturated NH₄Cl (aq) | Moderate | Low | Use for quenching base |
| Anhydrous Workup | Very Low | Very Low | Ideal when possible |
| Standard Silica Gel | High | Low | Not Recommended |
| Deactivated Silica Gel (+Et₃N) | Low | Low | Recommended for chromatography |
References
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Dixon, J. E., & Sloan, K. B. (1984). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Journal of Pharmaceutical Sciences, 73(11), 1638–1641. [Link]
-
Enamine: Formation, properties and Reactivity. (2023). YouTube. [Link]
-
Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. [Link]
-
Al-Jbouri, H. A., & Al-Ayed, A. S. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]
-
Forró, E., Schönstein, L., Kiss, L., & Fülöp, F. (2012). S-selective hydrolysis of ethyl cis-(2-aminocyclohex-3-ene)-1-carboxylate. ResearchGate. [Link]
-
Creviston, K. M., Miller, K. M., & Shull, K. R. (2023). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs. ACS Macro Letters, 12(10), 1385–1390. [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]
-
Buchler GmbH. Thorpe-Ziegler reaction. [Link]
-
Wikipedia. Thorpe reaction. [Link]
-
Creviston, K. M., Miller, K. M., & Shull, K. R. (2023). Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. ACS Macro Letters, 12(10), 1385-1390. [Link]
-
Making Molecules. Enamines. [Link]
-
Enamine Formation and Reactions. (2020). YouTube. [Link]
-
SynArchive. Thorpe-Ziegler Reaction. [Link]
-
Ju, J. (2018). How can I compare and predict the stability to hydrolysis between ester and imine in a specific condition? ResearchGate. [Link]
-
Wikipedia. Enamine. [Link]
-
Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. [Link]
-
Chen, A., & Puleo, D. A. (n.d.). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky. [Link]
-
Bakthavachalam, Y., & Verkade, J. G. (2007). Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. The Journal of Organic Chemistry, 72(13), 4932–4935. [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
-
Kar, M., & Puleo, D. A. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. Journal of Applied Polymer Science, 135(5), 45785. [Link]
- Google Patents. Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
-
Kim, D. Y., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications, 12(1), 10. [Link]
-
Chemical Synthesis. Ethyl 2-amino-1-cyclopentene-1-carboxylate. [Link]
-
PubChem. Ethyl cyclopent-2-ene-1-carboxylate. [Link]
-
Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?[Link]
-
de la Fuente, M. C., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(4), 1847–1858. [Link]
-
Al-Noor, T. H. (2019). How to prevent HCl from attacking in situ synthesized imine material? ResearchGate. [Link]
-
Klein, D. (2021). Chapter 20.7 Hydrolysis of Acetals, Imines, Enamines. YouTube. [Link]
- Google Patents.
-
ResearchGate. Biotransformations with Imine Reductases: Design of a Practical Process Avoiding an Extractive Work‐Up by Entrapment of Water and Enzymes in an Immobilized Phase. [Link]
-
Tetrahedron. Ethyl 2-amino-1-cyclopentene-1-carboxylate. [Link]
-
Labware E-shop. Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99%. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enamines — Making Molecules [makingmolecules.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 11. Thorpe reaction - Wikipedia [en.wikipedia.org]
purification of Ethyl 2-amino-1-cyclopentene-1-carboxylate by column chromatography vs. crystallization
Technical Support Center: Purification of Ethyl 2-amino-1-cyclopentene-1-carboxylate
Welcome to our dedicated technical support guide for the purification of Ethyl 2-amino-1-cyclopentene-1-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying this versatile β-enamino ester. We will explore the nuances of two primary purification techniques: column chromatography and crystallization, providing in-depth, experience-driven advice in a practical question-and-answer format. Our goal is to not only offer solutions to common experimental hurdles but also to provide a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Choosing the Right Purification Method
Question: I have a crude sample of Ethyl 2-amino-1-cyclopentene-1-carboxylate. Should I choose column chromatography or crystallization for purification?
Answer: The choice between column chromatography and crystallization depends on several factors: the scale of your reaction, the nature of the impurities, and your desired final purity.
-
Crystallization is often the more efficient and scalable method for obtaining highly pure material, especially if your crude product is already relatively clean (>90% purity). It is an excellent choice for removing minor impurities and achieving a crystalline solid, which is often desired for final products. The target compound, Ethyl 2-amino-1-cyclopentene-1-carboxylate, is a light yellow crystalline powder with a melting point of 57-60 °C, making it a good candidate for crystallization.[1]
-
Column chromatography is a more versatile but often more time-consuming technique. It is particularly useful when dealing with complex mixtures containing impurities with polarities similar to the product, or for smaller scale purifications where speed of obtaining a moderately pure sample is a priority. Given that enamines can be sensitive to the acidic nature of standard silica gel, this method requires special considerations which we will discuss in detail.
Below is a decision-making workflow to help you choose the most appropriate method:
Caption: Decision workflow for purification method selection.
Section 2: Troubleshooting Column Chromatography
Question: I'm running a silica gel column to purify my enamine, but I'm observing significant streaking on my TLC plates and getting poor separation. What's happening?
Answer: This is a very common issue when purifying amines and enamines on silica gel. The problem stems from the acidic nature of the silica surface. The lone pair of electrons on the nitrogen atom of your enamine can interact strongly with the acidic silanol groups (Si-OH) on the silica gel.[2] This can lead to several problems:
-
Irreversible adsorption: The enamine can bind so strongly that it doesn't elute properly.
-
Streaking (tailing): A portion of the enamine molecules may be temporarily protonated by the acidic silica, leading to a distribution of species with different polarities and causing the spot to streak.
-
Degradation: Enamines can be susceptible to hydrolysis back to the corresponding ketone and amine under acidic conditions, especially in the presence of water in the solvents or on the silica gel.[3][4]
Solutions:
-
Use a basic modifier in your mobile phase: Adding a small amount of a volatile base to your eluent can neutralize the acidic sites on the silica gel, preventing unwanted interactions with your enamine. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2% (v/v). Ammonia in methanol (e.g., 2M NH₃ in MeOH) can also be used as a component of the mobile phase.
-
Pre-treat your silica gel: You can neutralize the silica gel before packing the column by slurrying it in the mobile phase containing the basic modifier.
-
Choose an alternative stationary phase: If streaking and degradation persist, consider using a different stationary phase:
-
Basic Alumina (Al₂O₃): Alumina is generally basic and is a good alternative to silica for purifying amines.
-
Amine-functionalized silica (NH₂-silica): This stationary phase has aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for the purification of basic compounds.[5]
-
Here is a comparison of stationary phases for enamine purification:
| Stationary Phase | Advantages | Disadvantages | Recommended for: |
| Silica Gel | Inexpensive, widely available, good resolving power for many compounds. | Acidic surface can cause streaking and degradation of basic compounds. | Use with a basic modifier in the eluent. |
| Basic Alumina | Basic surface prevents unwanted interactions with amines. | Can be less predictable in terms of elution order and may have lower resolving power than silica. | Purification of basic compounds that are sensitive to acidic conditions. |
| NH₂-Silica | Provides a basic and less reactive surface, leading to excellent peak shapes for amines. | More expensive than silica or alumina. | Difficult separations of basic compounds where high resolution is required. |
Question: What is a good starting solvent system for the column chromatography of Ethyl 2-amino-1-cyclopentene-1-carboxylate?
Answer: A good starting point for developing a solvent system is to use a mixture of a non-polar solvent and a moderately polar solvent. For Ethyl 2-amino-1-cyclopentene-1-carboxylate, a hexane/ethyl acetate or a dichloromethane/methanol system is a reasonable choice.
Recommended Protocol for TLC Analysis:
-
Prepare several TLC chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) and add 0.5-1% triethylamine to each.
-
Spot your crude reaction mixture on a TLC plate and develop the chromatograms.
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.
Experimental Protocol: Column Chromatography
-
Preparation:
-
Choose a column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare your chosen eluent (e.g., 8:2 hexane:ethyl acetate + 1% Et₃N) and use it to prepare a slurry of silica gel.
-
Pack the column with the silica gel slurry.
-
-
Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Monitor the elution by TLC to identify the fractions containing your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Sources
- 1. Mechanisms of amine-catalyzed organosilicate hydrolysis at circum-neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
troubleshooting low yields in Thorpe-Ziegler cyclization for cyclopentanone precursors
Guide for Troubleshooting Low Yields in Cyclopentanone Precursor Synthesis
Welcome to the technical support center for the Thorpe-Ziegler cyclization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you master this reaction and troubleshoot low yields effectively.
The Challenge: Achieving High Yields
The Thorpe-Ziegler cyclization is a robust method for synthesizing cyclic ketones from α,ω-dinitriles.[1][2] It is conceptually related to the Dieckmann condensation and is particularly effective for creating five- and six-membered rings.[3][4] The reaction proceeds via a base-catalyzed intramolecular condensation to form a cyclic enaminonitrile, which is then hydrolyzed to the desired cyclic ketone.[5][6] While elegant, the reaction is sensitive to several parameters, and low yields are a common frustration. This guide will walk you through a systematic approach to identifying and resolving the root causes of poor reaction performance.
Core Reaction Pathway
The overall transformation consists of two primary stages: the base-catalyzed cyclization and the acidic hydrolysis. Understanding this flow is the first step in troubleshooting.
Caption: A logical workflow for troubleshooting low yields.
Q3: My TLC/crude NMR looks clean, but the final isolated yield is poor. Where is my product going?
Product loss during workup and purification is a very common, yet often overlooked, cause of low yields. [7][8]This is especially true for the two-stage Thorpe-Ziegler process.
-
Expert Analysis: Both the intermediate enaminonitrile and the final cyclopentanone product have distinct chemical properties that can lead to losses if the workup is not handled carefully. The enaminonitrile can be sensitive to harsh conditions, and the final ketone may have some water solubility or volatility.
-
Troubleshooting Steps:
-
Gentle Quenching: After the cyclization is complete, the reaction must be quenched to neutralize the strong base. Instead of quenching directly with water or acid, use a saturated aqueous solution of ammonium chloride (NH4Cl). [5]This is a milder and more controlled way to neutralize the reaction mixture.
-
Thorough Extraction: After quenching, extract your product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Perform multiple extractions (e.g., 3x) as your product may partition between the aqueous and organic layers. If you suspect your product is water-soluble, check the aqueous layer by TLC before discarding it. [7] 3. Optimize the Hydrolysis Step: The conversion of the enaminonitrile to the ketone requires acidic hydrolysis, often by refluxing with aqueous HCl or H2SO4. [5]If this step is incomplete, your final product will be contaminated with the intermediate. Monitor the hydrolysis by TLC until all the enaminonitrile is consumed. However, be aware that prolonged exposure to strong acid could potentially degrade your target molecule.
-
Careful Purification: Cyclopentanone and its simple derivatives can be volatile. [7]Be cautious during solvent removal on a rotary evaporator, especially if using high vacuum or excessive heat. When purifying by distillation, ensure your fractionating column is efficient to get a clean separation. [9]The boiling point of cyclopentanone is approximately 130°C. [10]
-
Key Parameter Optimization
Success in the Thorpe-Ziegler cyclization often comes down to the careful selection of reaction conditions. The following table summarizes the roles of key components.
| Parameter | Options | Rationale & Expert Insights |
| Base | NaH, LHMDS, NaNH₂, t-BuOK | A strong, non-nucleophilic base is essential. NaH is a common, inexpensive choice but its quality can vary. LHMDS offers excellent solubility in THF and is highly effective, but more expensive. t-BuOK is a classic choice but can sometimes act as a nucleophile. [1] |
| Solvent | THF, Dioxane, Toluene, DMF | Aprotic polar solvents are generally best. THF is a workhorse for this reaction. Toluene can be effective, especially at higher temperatures. DMF is highly polar but can be difficult to remove during workup. [11][12]Avoid protic solvents like alcohols. |
| Concentration | 0.1 M to <0.01 M | High dilution is critical to prevent intermolecular polymerization, especially for medium-to-large rings. [1]For 5-membered rings, higher concentrations can sometimes be tolerated, but high dilution is a safer starting point for optimization. |
| Temperature | Room Temp to Reflux | The reaction often proceeds well at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also increase the rate of side reactions. [13]Start at room temperature and gently heat if the reaction is slow. |
Validated Experimental Protocols
Protocol 1: General Procedure for Thorpe-Ziegler Cyclization
This protocol uses high-dilution principles to maximize the yield of the cyclic enaminonitrile intermediate.
-
Setup: Under an inert atmosphere (N₂ or Ar), add a stir bar and anhydrous THF (appropriate volume for 0.05 M final concentration) to a flame-dried, three-neck round-bottom flask.
-
Base Addition: Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to the THF.
-
Substrate Preparation: In a separate flame-dried flask, dissolve your α,ω-dinitrile (1.0 equivalent) in anhydrous THF.
-
Slow Addition: Using a syringe pump, add the dinitrile solution to the stirred NaH/THF suspension over 4-6 hours.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot in saturated NH₄Cl and extracting with ether.
-
Workup:
-
Cool the reaction flask in an ice bath.
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl until gas evolution ceases. [5] * Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude enaminonitrile.
-
Protocol 2: Acidic Hydrolysis to Cyclopentanone
-
Setup: Dissolve the crude enaminonitrile from Protocol 1 in ethanol or a mixture of ethanol and water. [5]2. Acidification: Add concentrated hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux. [5]3. Reaction Monitoring: Monitor the disappearance of the enaminonitrile starting material by TLC. This step may take several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. [5]Alternatively, neutralize the mixture carefully with a base like NaHCO₃.
-
Extract the aqueous mixture with diethyl ether or another suitable solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Remove the solvent carefully by rotary evaporation. Purify the resulting crude cyclopentanone precursor by vacuum distillation or column chromatography. [9][10]
References
-
Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Available at: [Link]
-
Cyclopentanone. Organic Syntheses Procedure. Available at: [Link]
- CN111662170B - The purification method of cyclopentanone. Google Patents.
-
Thorpe-Ziegler Reaction. SynArchive. Available at: [Link]
-
Thorpe-Ziegler Reaction Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Thorpe reaction. L.S.College, Muzaffarpur. Available at: [Link]
-
Thorpe reaction. chemeurope.com. Available at: [Link]
-
Thorpe-Ziegler reaction. Semantic Scholar. Available at: [Link]
- US2513534A - Purification of cyclopentanone. Google Patents.
-
Optimization of the Thorpe-Ziegler cyclization a. ResearchGate. Available at: [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: [Link]
-
Solvent effects in solid acid-catalyzed reactions: The case of the liquid-phase isomerization/cyclization of citronellal over SiO2-Al2O3. ResearchGate. Available at: [Link]
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. Available at: [Link]
-
What are some common causes of low reaction yields? Reddit. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Optimization of the Thorpe-Ziegler reaction of 7-int I. ResearchGate. Available at: [Link]
-
How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Anhydrous Conditions for Successful Enamine Synthesis
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Welcome to the Technical Support Center for Enamine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enamine formation by rigorously controlling reaction moisture.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for enamine synthesis?
A1: Enamine formation is a reversible condensation reaction between a ketone or aldehyde and a secondary amine, which produces water as a byproduct.[1][2][3] The presence of excess water can drive the equilibrium back towards the starting materials, significantly reducing the yield of the desired enamine.[1][4][5] Furthermore, enamines are susceptible to hydrolysis back to the parent carbonyl compound and amine, especially under acidic conditions.[1][4][6] Therefore, all reactions involving enamines must be conducted with the strict exclusion of water.[1]
Q2: My enamine synthesis is giving very low yields. What is the most likely cause related to moisture?
A2: Low yields are frequently a direct consequence of inadequate removal of the water formed during the reaction.[1][2][7] This shifts the reaction equilibrium back to the reactants. Another possibility is the hydrolysis of the formed enamine product due to residual moisture in your reagents or solvent, or exposure to atmospheric moisture during the reaction or workup.[1][4]
Q3: Can I use any drying agent for my enamine synthesis?
A3: No, the choice of drying agent is crucial. While common dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be used, they may not be sufficient for all systems.[8][9] For more rigorous water removal, molecular sieves (3Å or 4Å) are a good option.[10] In some cases, a chemical water scavenger like titanium tetrachloride (TiCl₄) can be employed to prevent side reactions, such as methyl ketone self-condensation.[8] However, TiCl₄ is a strong Lewis acid and may not be compatible with all substrates.
Q4: What is a Dean-Stark trap, and how does it help in enamine synthesis?
A4: A Dean-Stark trap is a piece of laboratory glassware used to continuously remove water from a reaction mixture via azeotropic distillation.[11][12] The reaction is typically run in a solvent that forms an azeotrope with water, such as toluene or benzene.[2][10] The vapor of the azeotrope condenses in the trap, and the denser water separates and is collected, while the lighter, water-immiscible solvent returns to the reaction flask.[11][12] This continuous removal of water effectively drives the equilibrium towards the enamine product.[2][11]
Troubleshooting Guide
Issue 1: Reaction Fails to Reach Completion or Stalls
Symptoms:
-
TLC or GC analysis shows significant amounts of starting ketone/aldehyde remaining even after prolonged reaction times.
-
The theoretical amount of water is not collected in the Dean-Stark trap.
Root Cause Analysis & Solutions:
-
Inefficient Water Removal: The equilibrium is not being effectively shifted towards the product.
-
Solution: Ensure your Dean-Stark apparatus is set up correctly and is appropriately sized for the reaction scale.[13] For small-scale reactions, a smaller trap is more efficient.[13] Wrapping the trap with glass wool or aluminum foil can improve efficiency by maintaining the temperature gradient.
-
Solution: Check the compatibility of your solvent with azeotropic water removal. Toluene is a common and effective choice.[10]
-
Solution: For reactions that are sensitive to high temperatures, consider using a strong in-situ drying agent like activated molecular sieves. Add freshly activated sieves to the reaction mixture.
-
-
"Wet" Reagents or Solvents: Trace amounts of water in your starting materials or solvent can inhibit the reaction.
-
Solution: Ensure all reagents and solvents are properly dried before use. Distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene). For amines, drying over potassium hydroxide (KOH) pellets followed by distillation is a common practice.
-
Issue 2: Low Isolated Yield of Enamine Product
Symptoms:
-
The reaction appears to go to completion by in-process controls (TLC/GC), but the final isolated yield is poor.
Root Cause Analysis & Solutions:
-
Hydrolysis During Workup: Enamines are readily hydrolyzed back to the carbonyl and amine by aqueous acid.[1][14] Standard aqueous workups can lead to significant product loss.
-
Solution: Perform a non-aqueous workup if possible. This may involve filtering off drying agents or catalysts and removing the solvent under reduced pressure.
-
Solution: If an aqueous wash is necessary to remove salts or water-soluble impurities, use a saturated solution of sodium bicarbonate or a mild base to neutralize any acid catalyst and minimize hydrolysis. Work quickly and at low temperatures.
-
-
Product Volatility: Some enamines, especially those derived from low molecular weight ketones and amines, can be volatile and lost during solvent removal.
-
Solution: Use a rotary evaporator with controlled temperature and pressure. A cold trap can help recover volatile products.
-
Issue 3: Formation of Side Products
Symptoms:
-
NMR or GC-MS analysis of the crude product shows the presence of unexpected impurities.
Root Cause Analysis & Solutions:
-
Aldol Condensation: In the presence of acid or base, the starting ketone can undergo self-condensation, especially at elevated temperatures.[2]
-
Solution: This can sometimes be mitigated by the addition of TiCl₄, which acts as both a Lewis acid catalyst and a powerful water scavenger.[8]
-
Solution: Carefully control the reaction temperature and the amount of acid catalyst used.
-
-
Oxidation: Some enamines can be sensitive to air oxidation, particularly at higher temperatures.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocols
Protocol 1: General Procedure for Enamine Synthesis using a Dean-Stark Trap
-
Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add the ketone (1.0 eq.), the secondary amine (1.1-1.5 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.01 eq.).
-
Add a solvent that forms an azeotrope with water (e.g., toluene) to a concentration of 0.5-1.0 M.
-
Fill the Dean-Stark trap with the same solvent.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by observing the collection of water in the side arm of the Dean-Stark trap and by a suitable analytical method (e.g., TLC, GC).
-
Once the theoretical amount of water has been collected and the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent under reduced pressure to yield the crude enamine, which can be used directly or purified by distillation or chromatography.
Protocol 2: Enamine Synthesis using Molecular Sieves
-
Activate 4Å molecular sieves by heating them in a vacuum oven overnight.
-
To a flame-dried flask under an inert atmosphere, add the ketone (1.0 eq.), the secondary amine (1.1-1.5 eq.), and the activated molecular sieves (by weight, approximately equal to the amount of ketone).
-
Add a dry, non-protic solvent (e.g., THF, dichloromethane).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Remove the solvent under reduced pressure to obtain the enamine.
Data Presentation
Table 1: Common Drying Methods for Enamine Synthesis
| Method | Reagents/Apparatus | Mechanism | Advantages | Disadvantages |
| Azeotropic Distillation | Dean-Stark Trap, Toluene/Benzene | Physical removal of water | Highly efficient for driving equilibrium | Requires high temperatures, not suitable for heat-sensitive compounds |
| Molecular Sieves | 3Å or 4Å Sieves | Adsorption of water | Mild conditions, suitable for sensitive substrates | Can be slow, sieves must be properly activated |
| Chemical Dehydrating Agents | Anhydrous MgSO₄, Na₂SO₄ | Formation of hydrates | Simple to use | May not be efficient enough for complete water removal |
| Water Scavengers | Titanium Tetrachloride (TiCl₄) | Irreversible chemical reaction with water | Very effective, can prevent side reactions | Harshly acidic, not compatible with all functional groups |
Visualizations
Mechanism of Enamine Formation and Hydrolysis
The following diagram illustrates the equilibrium between the starting materials, the intermediate iminium ion, and the final enamine product, as well as the detrimental hydrolysis pathway.
Caption: Equilibrium of Enamine Synthesis and Hydrolysis.
Experimental Workflow for Anhydrous Enamine Synthesis
This workflow outlines the critical steps for setting up an enamine synthesis under strictly anhydrous conditions using a Dean-Stark trap.
Caption: Workflow for Anhydrous Enamine Synthesis.
References
-
Master Organic Chemistry. (n.d.). Enamines. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved January 3, 2026, from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved January 3, 2026, from [Link]
-
Wayne State Chemistry. (2017, February 28). Mechanism of Enamine Hydrolysis Organic Chemistry [Video]. YouTube. [Link]
- Bundgaard, H., & Johansen, M. (1981). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. International Journal of Pharmaceutics, 8(1-3), 15-28.
-
NROChemistry. (n.d.). Stork Enamine Synthesis. Retrieved January 3, 2026, from [Link]
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Stork enamine alkylation. Retrieved January 3, 2026, from [Link]
-
JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions [Video]. JoVE. [Link]
-
NROChemistry. (2020, October 17). Stork Enamine Synthesis [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Enamine Reactions. Retrieved January 3, 2026, from [Link]
-
Dr Jackson Chemistry. (2020, April 1). Enamine Formation and Reactions [Video]. YouTube. [Link]
- Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.
-
ResearchGate. (2015, January 26). How do I remove water from imine formation reactions? Retrieved January 3, 2026, from [Link]
- Zoretic, P. A., Barcelos, I., & Branchaud, B. (1976). MILD METHOD FOR ENAMINE FORMATION.
- Google Patents. (n.d.). US20150329508A1 - Processes for the Preparation of Enamines.
-
Leah4sci. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved January 3, 2026, from [Link]
-
Chegg. (2022, April 4). a Synthesis of an Imine using a Dean-Stark Trap. Retrieved January 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). US6986833B2 - Process for fractionating water-containing crude amine mixtures from amine synthesis.
-
Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Retrieved January 3, 2026, from [Link]
-
Making Molecules. (2024, September 2). Enamines. Retrieved January 3, 2026, from [Link]
-
Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). US20120142944A1 - Processes for the preparation of enamines.
- Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629-631.
-
ResearchGate. (2017, October 10). What actually means of azeotropic removal of water? Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved January 3, 2026, from [Link]
-
Reddit. (2014, October 10). I just started grad school and I can't get a simple enamine synthesis to work. Please help! Retrieved January 3, 2026, from [Link]
-
Reddit. (2024, September 25). Synthesis and process control of enamine formation. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2021, April 20). How to induce precipitation for imine for condensation reaction between amine and aldehyde? Retrieved January 3, 2026, from [Link]
-
Fiveable. (n.d.). Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Retrieved January 3, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. assets.cambridge.org [assets.cambridge.org]
- 3. youtube.com [youtube.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Enamine - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 12. Solved a Synthesis of an Imine using a Dean-Stark Trap | Chegg.com [chegg.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Characterization of Unexpected Byproducts in Reactions of Ethyl 2-amino-1-cyclopentene-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-amino-1-cyclopentene-1-carboxylate. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the formation of unexpected byproducts in reactions involving this versatile β-enamino ester. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of your experimental work.
Introduction: The Dual Reactivity of a Versatile Building Block
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a valuable intermediate in organic synthesis, prized for its dual nucleophilic and electrophilic character. This reactivity, however, can be a double-edged sword, often leading to the formation of unexpected and sometimes difficult-to-characterize byproducts. Understanding the underlying reaction mechanisms and potential side reactions is crucial for optimizing your synthetic routes and ensuring the purity of your target molecules. This guide will delve into common issues, their root causes, and provide actionable solutions.
Troubleshooting Guide: From Observation to Solution
This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.
Issue 1: Formation of a High Molecular Weight, Insoluble Precipitate
Question: I'm observing the formation of a significant amount of a white or off-white precipitate that is insoluble in my reaction solvent. What could this be, and how can I prevent it?
Probable Cause: This is often indicative of dimerization or oligomerization of the starting material or a reactive intermediate. Enamines, being electron-rich, can undergo self-condensation or react with electrophilic species in the reaction mixture to form higher molecular weight adducts.
Causality Explained: The nucleophilic β-carbon of one enamine molecule can attack the electrophilic α-carbon of another, especially under acidic conditions or upon prolonged heating. This can initiate a chain reaction leading to polymers.
Troubleshooting Steps:
-
Control Stoichiometry and Addition Rate: Add the electrophilic reagent slowly to the solution of Ethyl 2-amino-1-cyclopentene-1-carboxylate. This maintains a low concentration of the electrophile and minimizes self-reaction of the enamine.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote side reactions, including polymerization.
-
Solvent Choice: Use a solvent that effectively dissolves both reactants and intermediates. Poor solubility can lead to localized high concentrations and promote precipitation of byproducts.
-
pH Control: If the reaction is acid-catalyzed, use the minimum amount of acid necessary. Excess acid can protonate the enamine, making it more susceptible to nucleophilic attack by another enamine molecule.
Analytical Workflow for Characterization:
To confirm the identity of the precipitate, a combination of analytical techniques is recommended.
| Analytical Technique | Expected Information |
| Mass Spectrometry (MS) | Determine the molecular weight of the byproduct. Look for masses corresponding to dimers, trimers, or higher oligomers of the starting material. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra will show a complex pattern of overlapping signals, characteristic of a polymeric or oligomeric mixture. |
| Fourier-Transform Infrared (FTIR) | Look for the persistence of the ester carbonyl and amine N-H stretches, along with the appearance of new C-C single bond stretches. |
Issue 2: Unexpected Formation of a Pyrazolone or Other Heterocyclic Byproduct
Question: My reaction with a hydrazine derivative was intended to form a simple adduct, but I've isolated a significant amount of a pyrazolone. Why did this happen?
Probable Cause: Intramolecular cyclization followed by elimination is a common pathway when reacting β-enamino esters with bifunctional nucleophiles like hydrazine.
Causality Explained: The initial nucleophilic attack of the hydrazine at the ester carbonyl is followed by an intramolecular condensation of the second hydrazine nitrogen onto the enamine's β-carbon. Subsequent elimination of ethanol and water drives the reaction towards the formation of the stable, aromatic pyrazolone ring. A study on the reaction of ethyl 2-oxocyclopentane-1-carboxylate with hydrazine hydrate showed the formation of a pyrazolone as the major product, with the enamine as a minor product[1].
Troubleshooting Steps:
-
Protecting Groups: If the desired reaction is at a different site, consider protecting the ester or amine functionality to prevent this cyclization pathway.
-
Reaction Conditions: Lowering the reaction temperature and using a non-protic solvent may disfavor the cyclization.
-
Choice of Nucleophile: If possible, use a monofunctional nucleophile or a derivative where the second reactive site is temporarily blocked.
Reaction Mechanism Visualization:
Caption: Formation of a pyrazolone byproduct.
Issue 3: Hydrolysis of the Ester and/or Enamine Functionality
Question: I'm observing the formation of a carboxylic acid and/or a ketone in my reaction mixture, especially during workup. What is causing this degradation?
Probable Cause: The ester and enamine functionalities are susceptible to hydrolysis under both acidic and basic conditions.
Causality Explained:
-
Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to a carboxylic acid. This is a reversible process under acidic conditions and irreversible under basic conditions (saponification)[2].
-
Enamine Hydrolysis: Enamines can be hydrolyzed back to their parent ketone (in this case, 2-oxocyclopentanecarboxylate) and the corresponding amine in the presence of aqueous acid[3][4]. The mechanism involves protonation of the β-carbon, followed by nucleophilic attack of water.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize the presence of water.
-
Neutral Workup: If possible, perform a neutral workup. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.
-
Aprotic Solvents: Use aprotic solvents to avoid proton sources that can catalyze hydrolysis.
-
Buffer Usage: In some cases, using a buffer to maintain a specific pH range can prevent unwanted hydrolysis.
Hydrolysis Pathways Diagram:
Caption: Hydrolysis pathways of the title compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for identifying unknown byproducts in my reactions?
A1: A multi-technique approach is most effective. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is excellent for separating components of a mixture and obtaining their molecular weights. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMQC) is indispensable. Fourier-Transform Infrared (FTIR) spectroscopy can help identify key functional groups present in the byproducts.
Q2: Can I use Ethyl 2-amino-1-cyclopentene-1-carboxylate in Michael addition reactions without side products?
A2: Yes, but careful control of reaction conditions is key. Enamines are excellent nucleophiles for Michael additions[5]. To minimize side reactions, use a stoichiometric amount of the Michael acceptor and a non-protic solvent. Running the reaction at a low temperature can also improve selectivity. Be mindful of potential polymerization of the Michael acceptor if it is also reactive.
Q3: My reaction is sluggish, and increasing the temperature leads to byproduct formation. What can I do?
A3: Instead of increasing the temperature, consider using a catalyst to accelerate the desired reaction. For example, a mild Lewis acid might activate your electrophile without promoting the degradation of the enamine. Alternatively, switching to a more polar aprotic solvent could enhance the reaction rate.
Q4: Are there any known incompatible reagents with Ethyl 2-amino-1-cyclopentene-1-carboxylate?
A4: Strong oxidizing agents should be avoided as they can react with the electron-rich enamine system. Strong, non-nucleophilic bases can deprotonate the N-H, altering the reactivity of the molecule in unpredictable ways. As mentioned, strong acids and the presence of water can lead to hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Byproduct Analysis by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
Data Analysis: Identify the molecular weights of the main product and any significant impurities.
-
Protocol 2: Small-Scale Reaction Optimization
-
Setup: In parallel reaction vials, set up a matrix of conditions to test. For example, vary the solvent (e.g., THF, DCM, acetonitrile), temperature (e.g., 0 °C, room temperature, 40 °C), and catalyst loading (if applicable).
-
Execution: Add Ethyl 2-amino-1-cyclopentene-1-carboxylate to each vial, followed by the other reactants under an inert atmosphere.
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals.
-
Analysis: Compare the product-to-byproduct ratio in each reaction to identify the optimal conditions.
Conclusion
Successfully utilizing Ethyl 2-amino-1-cyclopentene-1-carboxylate in your synthetic endeavors requires a proactive approach to identifying and mitigating the formation of unexpected byproducts. By understanding the fundamental reactivity of this enamine and employing systematic troubleshooting and analytical strategies, you can optimize your reaction outcomes and achieve your synthetic goals with greater efficiency and confidence.
References
-
Al-Jaber, H. Y., et al. (2021). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences, 4(2), 136-144. Available at: [Link]
-
Chemistry LibreTexts. (2023). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Available at: [Link]
-
Master Organic Chemistry. (2024). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link]
-
Al-Zaydi, K. M. (2014). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 19(12), 20496-20508. Available at: [Link]
-
Chemistry LibreTexts. (2023). 21.7: Chemistry of Esters. Available at: [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
Sources
- 1. Researchers look to nature to unearth the secrets of cyclic imine cleavage | EurekAlert! [eurekalert.org]
- 2. Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. acgpubs.org [acgpubs.org]
strategies to improve the regioselectivity of reactions with Ethyl 2-amino-1-cyclopentene-1-carboxylate
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for Ethyl 2-amino-1-cyclopentene-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile β-enamino ester intermediate. Here, we address the most common and critical challenge encountered during its application: controlling the regioselectivity of electrophilic reactions. Our goal is to provide you with the foundational knowledge and actionable strategies to steer your reactions toward the desired C-alkylation or C-acylation products, minimizing common side reactions like N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites on Ethyl 2-amino-1-cyclopentene-1-carboxylate, and why does this lead to regioselectivity issues?
A1: Ethyl 2-amino-1-cyclopentene-1-carboxylate is a classic example of an ambident nucleophile, meaning it has two distinct nucleophilic sites. This duality is the root of most regioselectivity challenges.
-
The α-Carbon (Cα): The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the double bond, creating a significant partial negative charge on the carbon atom adjacent to the ester group (the α-carbon).[1][2] This makes the α-carbon a potent carbon-based nucleophile, ideal for forming new carbon-carbon bonds (C-alkylation/acylation). This is typically the desired reaction pathway for building molecular complexity.
-
The Nitrogen Atom (N): The nitrogen atom itself possesses a lone pair of electrons, making it a strong nucleophilic site.[3]
The competition between these two sites is the central issue. Reaction with an electrophile at the nitrogen leads to an N-alkylated or N-acylated product, while reaction at the α-carbon yields the C-alkylated or C-acylated product.
Caption: Competing nucleophilic sites in Ethyl 2-amino-1-cyclopentene-1-carboxylate.
Q2: I am observing significant N-alkylation instead of the desired C-alkylation. What factors favor N-alkylation and how can I suppress it?
A2: N-alkylation is often the kinetically favored pathway, meaning it happens faster, especially at lower temperatures.[3] Several factors can promote this undesired reaction:
-
Highly Reactive Electrophiles: "Hard" electrophiles, such as methyl iodide, benzyl bromide, or acyl chlorides, react very quickly and tend to attack the most electron-rich and sterically accessible site, which is often the nitrogen atom.[3][4]
-
Polar Protic Solvents: Solvents like ethanol or methanol can stabilize the charged intermediate formed during N-alkylation, potentially favoring this pathway.
-
Low Temperatures: At low temperatures, the reaction may not have enough energy to overcome the activation barrier for the (often more stable) C-alkylated product, trapping it as the kinetic N-alkylated product.
Strategies to Suppress N-Alkylation:
-
Select a Less Reactive Electrophile: If possible, switch to a "softer" electrophile (e.g., an alkyl tosylate instead of an iodide).
-
Use Aprotic Solvents: Solvents like THF, dioxane, or toluene are generally preferred as they do not stabilize the N-alkylated intermediate as effectively.
-
Increase Reaction Temperature: N-alkylation is often reversible, whereas C-alkylation is typically irreversible.[3] Running the reaction at a higher temperature (e.g., refluxing in THF or toluene) can provide the necessary energy for the N-alkylated product to revert to the starting materials, which can then proceed down the thermodynamically favored C-alkylation pathway.
Q3: How can I specifically promote C-alkylation?
A3: Promoting C-alkylation involves creating conditions that favor the thermodynamic product and enhance the nucleophilicity of the α-carbon.
-
Choice of Solvent: Non-polar, aprotic solvents like THF, dioxane, benzene, or toluene are standard for Stork enamine alkylations and are highly recommended.[4]
-
Temperature Control: As mentioned, higher temperatures often favor the irreversible C-alkylation. A common strategy is to run the reaction at reflux in the chosen aprotic solvent.
-
Pre-formation of Metalloenamines: For less reactive electrophiles or when C-alkylation is particularly difficult, converting the enamine to a more potent nucleophile is a powerful strategy. Treatment with a strong base (like a Grignard reagent or an organolithium) forms a metalloenamine or aza-enolate.[3] This places a negative charge on the system, significantly enhancing the nucleophilicity of the α-carbon and directing the reaction almost exclusively toward C-alkylation.[3]
Q4: I am performing an acylation reaction. Do the same principles for C- vs. N-alkylation apply?
A4: Yes, the same principles largely apply, but with a key difference. Acylating agents (like acyl chlorides or anhydrides) are extremely reactive electrophiles. Consequently, N-acylation is a very common and rapid side reaction. While C-acylation to form a β-dicarbonyl compound is possible, preventing N-acylation can be difficult.
Troubleshooting Strategy for Acylation: If N-acylation is dominant, consider a two-step approach:
-
Protect the Nitrogen: First, protect the amine with a suitable protecting group (e.g., Boc or Cbz).
-
Deprotonate and Acylate: Deprotonate the α-carbon of the protected intermediate with a strong base (like LDA) to form an enolate, then add the acylating agent.
-
Deprotect: Remove the protecting group to yield the desired C-acylated product.
Troubleshooting & Experimental Protocols
This section provides actionable guides for common experimental challenges.
Guide 1: Optimizing for C-Alkylation with Standard Electrophiles
Issue: Low yield of C-alkylated product with significant N-alkylation by-product.
Caption: Troubleshooting flowchart for poor C-alkylation selectivity.
Optimized Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Ethyl 2-amino-1-cyclopentene-1-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (or THF) to create a 0.2-0.5 M solution.
-
Reaction Initiation: Begin stirring and add the alkylating agent (1.0-1.2 eq). For solid electrophiles, add them dissolved in a minimal amount of anhydrous solvent.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of the C-alkylated product should be tracked. The intermediate N-alkylated product may or may not be visible, as it can revert under these conditions.
-
Workup: After completion, cool the reaction to room temperature. If an iminium salt has precipitated, it can be hydrolyzed. Add an equal volume of 1 M aqueous HCl and stir vigorously for 1-2 hours to hydrolyze the resulting iminium salt back to a ketone.
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary Table
The following table summarizes the expected outcomes based on varying reaction parameters. This serves as a quick reference for experimental design.
| Parameter | Condition Favoring N-Alkylation (Kinetic) | Condition Favoring C-Alkylation (Thermodynamic) | Rationale |
| Electrophile | Hard, highly reactive (e.g., CH₃I, BnBr, AcCl) | Softer, less reactive (e.g., alkyl tosylates, Michael acceptors) | Hard electrophiles react quickly at the site of highest electron density (N).[3] |
| Temperature | Low Temperature (-20 °C to 25 °C) | High Temperature (Reflux) | Provides energy to overcome the kinetic barrier and allows the reversible N-alkylation to equilibrate to the irreversible C-alkylation. |
| Solvent | Polar Protic (e.g., EtOH) or Polar Aprotic (e.g., DMF) | Non-polar Aprotic (e.g., Toluene, THF, Dioxane) | Non-polar solvents disfavor the formation of charged N-alkylated intermediates.[4] |
| Additives | None | Strong Base (e.g., EtMgBr, LDA) to form metalloenamine | Aza-enolates significantly enhance Cα nucleophilicity, forcing C-alkylation.[3] |
References
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Making Molecules. (2024). Enamines. [Link]
-
Reddit. (2014). Enamines: C vs N-alkylation?. [Link]
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Kumari, P., Yadav, R., Bharti, R., & Parvin, T. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity, 24(1), 107-117. [Link]
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Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]
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Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry. [Link]
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Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. Journal of Heterocyclic Chemistry. [Link]
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Al-Saeedi, A. H., & Al-Amri, A. M. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]
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Kumari, P., et al. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. ResearchGate. [Link]
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Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Shibl, M. F., et al. (2015). Regioselective synthesis and ab initio calculations of fused heterocycles thermally and under microwave irradiation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 135-143. [Link]
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Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]
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-
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Validation & Comparative
A Tale of Two Synthons: A Comparative Guide to Ethyl 2-amino-1-cyclopentene-1-carboxylate and Hantzsch Esters in Multicomponent Reactions
For the modern medicinal and organic chemist, the quest for molecular complexity and diversity from simple, readily available starting materials is a perpetual endeavor. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, stand as a cornerstone of this pursuit, offering an elegant and efficient pathway to intricate molecular architectures. [1] Within the vast toolbox of MCRs, certain key building blocks, or synthons, have proven to be exceptionally versatile. This guide provides an in-depth, comparative analysis of two such powerful synthons: the cyclic enaminone, Ethyl 2-amino-1-cyclopentene-1-carboxylate, and the classic 1,4-dihydropyridine, the Hantzsch ester. While both are products of multicomponent strategies and serve as valuable intermediates, their reactivity profiles and synthetic applications diverge significantly, offering access to distinct and complementary families of heterocyclic compounds.
This guide will delve into the fundamental reactivity of each synthon, explore their roles in the synthesis of diverse heterocyclic scaffolds, and provide detailed experimental protocols and comparative data to inform your selection in the design of novel synthetic routes.
The Contenders: A Glimpse into Their Chemical Nature
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a prime example of a cyclic β-enaminone, a class of compounds characterized by a conjugated system comprising an amine, a double bond, and a carbonyl group.[2] This arrangement of functional groups bestows upon it a rich and ambident reactivity, possessing both nucleophilic and electrophilic sites.[3] This dual nature makes it an exceptionally versatile building block for the construction of a wide array of fused heterocyclic systems.[4]
Hantzsch esters , formally known as dialkyl 1,4-dihydropyridine-3,5-dicarboxylates, are the products of the well-established Hantzsch dihydropyridine synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[5][6] While they are themselves heterocyclic compounds, their primary utility in subsequent reactions often lies in their capacity to act as potent hydride donors, mimicking the function of the biological reducing agent NADH.[7][8] This property has cemented their role in a myriad of reduction and reductive functionalization reactions.
Head-to-Head: Reactivity and Synthetic Applications
The fundamental difference in the utility of these two synthons lies in the primary reaction pathways they undertake in multicomponent settings. Ethyl 2-amino-1-cyclopentene-1-carboxylate typically acts as a nucleophilic component that participates in cyclization and annulation reactions to build fused ring systems. Conversely, Hantzsch esters are most commonly employed as a terminal reductant in a reaction sequence.
Ethyl 2-amino-1-cyclopentene-1-carboxylate: A Master of Annulation
The enamine moiety of Ethyl 2-amino-1-cyclopentene-1-carboxylate is a soft nucleophile, readily participating in Michael additions and related conjugate additions. The conjugated ester group, on the other hand, can act as an electrophilic site. This duality allows for a diverse range of annulation strategies, leading to the formation of fused nitrogen-containing heterocycles. A prominent example is its use in the synthesis of polysubstituted quinolines, a scaffold of immense importance in medicinal chemistry.[9]
In a typical scenario, the enamine nitrogen or the α-carbon can initiate an attack on an electrophilic partner, followed by an intramolecular cyclization and subsequent aromatization to yield the quinoline core. The cyclopentene ring provides a pre-organized framework that facilitates the formation of the fused system.
Hantzsch Esters: The Hydride-Donating Powerhouse
The Hantzsch ester's claim to fame is its ability to deliver a hydride ion (H⁻), driven by the thermodynamic favorability of forming the aromatic pyridine byproduct.[7] This has been extensively exploited in organocatalytic enantioselective reductions of C=C and C=N bonds.[7] In the context of multicomponent reactions, Hantzsch esters are often used as the final component in a cascade sequence to reduce an in situ-generated intermediate. For instance, in a reductive amination MCR, an aldehyde and an amine first condense to form an imine, which is then immediately reduced by the Hantzsch ester to afford the corresponding amine.
Data-Driven Comparison: A Look at the Evidence
To provide a clearer picture of the distinct applications and performance of these two synthons, the following tables summarize representative experimental data from the literature.
Table 1: Synthesis of Polysubstituted Quinolines using Ethyl 2-amino-1-cyclopentene-1-carboxylate Analogs (Cyclic Enaminones)
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | L-proline | Ethanol | 6 | 92 | [4] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | L-proline | Ethanol | 7 | 95 | [4] |
| 3 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | Piperidine | DMF | 8 | 88 | [9] |
| 4 | 2-Naphthaldehyde | Malononitrile | L-proline | Ethanol | 6 | 90 | [4] |
Table 2: Synthesis of 1,4-Dihydropyridines (Hantzsch Esters)
| Entry | Aldehyde | β-Ketoester | Ammonia Source | Catalyst | Solvent | Time (min) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | None | Solvent-free (100°C) | 45 | 85 |[10] | | 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | NH₄OAc | CAN | Solvent-free (RT) | 60 | 94 |[11] | | 3 | 2-Furaldehyde | tert-Butyl acetoacetate | NH₄OAc | None | Solvent-free (100°C) | 45 | 85 |[10] | | 4 | 4-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | γ-Al₂O₃-NPs | Solvent-free (90°C) | 5 | 96 |[12] |
Experimental Corner: Protocols in Practice
To illustrate the practical application of these synthons, detailed step-by-step methodologies for representative reactions are provided below.
Protocol 1: Synthesis of a Tetrahydroquinoline Derivative using a Cyclic Enaminone
This protocol is a representative example of a multicomponent reaction involving a cyclic enaminone, an aldehyde, and an active methylene compound to generate a fused heterocyclic system.
Step-by-Step Methodology:
-
To a solution of Ethyl 2-amino-1-cyclopentene-1-carboxylate (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol) and a catalytic amount of L-proline (10 mol%).
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure tetrahydroquinoline derivative.
-
Characterize the product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Classic Hantzsch Dihydropyridine Synthesis
This protocol describes the synthesis of a Hantzsch ester, which can then be used as a hydride donor in subsequent reactions.
Step-by-Step Methodology:
-
In a round-bottom flask, combine benzaldehyde (1 mmol), two equivalents of ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).
-
Heat the mixture at 100°C under solvent-free conditions for 45 minutes.[10]
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, add a small amount of ethanol to the reaction mixture to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to afford the desired 1,4-dihydropyridine (Hantzsch ester).
-
Recrystallize the product from ethanol for further purification if necessary.
-
Confirm the structure of the synthesized Hantzsch ester by spectroscopic analysis.
Mechanistic Insights: Visualizing the Reaction Pathways
The distinct outcomes of reactions involving these two synthons are a direct consequence of their underlying reaction mechanisms.
Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.
Caption: Generalized pathway for quinoline synthesis via a cyclic enaminone.
Conclusion: Choosing the Right Tool for the Job
In the landscape of multicomponent reactions, both Ethyl 2-amino-1-cyclopentene-1-carboxylate and Hantzsch esters stand out as powerful and versatile synthons. However, their applications are largely non-overlapping, making them complementary rather than competitive.
Ethyl 2-amino-1-cyclopentene-1-carboxylate and its cyclic enaminone congeners are the synthons of choice for the construction of diverse fused heterocyclic systems. Their inherent nucleophilic and electrophilic nature allows for a wide range of annulation strategies, providing rapid access to complex molecular scaffolds like quinolines, indolizidines, and quinolizidines.[13]
Hantzsch esters, in contrast, are the quintessential hydride donors in a multicomponent setting. Their utility shines in cascade reactions where an in situ generated intermediate requires reduction to furnish the final product. The thermodynamic driving force of aromatization makes them exceptionally reliable for this purpose.
Ultimately, the choice between these two synthons will be dictated by the desired molecular architecture. For the synthesis of fused N-heterocycles, the cyclic enaminone is the clear choice. For multicomponent reactions requiring a terminal reductive step, the Hantzsch ester is the go-to reagent. A thorough understanding of the distinct reactivity of each will undoubtedly empower the synthetic chemist to design more elegant and efficient routes to novel and medicinally relevant molecules.
References
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A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). SpringerLink. Retrieved January 2, 2026, from [Link]
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Maiti, B., & Sun, C. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170279. [Link]
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Li, W., et al. (2023). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education, 100(5), 2007-2012. [Link]
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Dihydropyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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A Simple Synthesis of Hantzsch Esters Derivatives as Proton Donors in The Hydrogenation Transfer Reaction. (2019). AIP Publishing. [Link]
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Dandepally, S. R., & Williams, A. L. (2009). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Chemistry Today, 27(4), 46-48. [Link]
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Müller, T. J. J. (2017). Multicomponent reactions in the synthesis of heterocycles. Chemistry of Heterocyclic Compounds, 53(4), 381-382. [Link]
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Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Positive School Psychology, 2023(18), 3002-3017. [Link]
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Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Qu, Y., et al. (2023). Recent Advances of Enaminones in Multi‐component Reactions: A Brief Review. European Journal of Organic Chemistry, 26(20), e202300185. [Link]
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Jiang, B., & Tu, S.-J. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical Society Reviews, 39(8), 2875-2888. [Link]
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Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]
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de la Torre, J. G., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5292. [Link]
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Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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MCRs on enamines from cyclic ketones and sulfonylazides. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Silvi, M., & Melchiorre, P. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1839. [Link]
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Multi-Component Reactions in Heterocyclic Chemistry. (2008). Springer. [Link]
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Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. (2007). Journal of Organic Chemistry, 72(13), 4932-4935. [Link]
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Wang, Y., et al. (2017). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. Molecules, 22(12), 2139. [Link]
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Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2022). Frontiers in Chemistry, 10, 859379. [Link]
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Varma, R. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23793-23819. [Link]
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Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances, 13(26), 17764-17781. [Link]
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Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. (2023). ResearchGate. [Link]
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Al-Rashida, M., et al. (2013). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Beilstein Journal of Organic Chemistry, 9, 2136-2144. [Link]
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Kiasat, A. R., Almasi, H., & Saghanezhad, S. J. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE THERMAL CONDITIONS. Journal of the Serbian Chemical Society, 79(10), 1187-1196. [Link]
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Multicomponent Reactions. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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Multicomponent Reactions towards Heterocycles. (2014). Wiley. [Link]
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Hantzsch esters: an emerging versatile class of reagents in photoredox catalyzed organic synthesis. (2019). Organic & Biomolecular Chemistry, 17(20), 4945-4956. [Link]
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Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. (2025). ResearchGate. [Link]
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Dömling, A. (2012). Chemistry & Biology Of Multicomponent Reactions. Current Topics in Microbiology and Immunology, 354, 1-13. [Link]
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Multicomponent reactions II. (2013). Beilstein Journal of Organic Chemistry, 9, 1002-1003. [Link]
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Al-Tel, T. H. (2011). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 7, 1269-1281. [Link]
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Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances, 13(26), 17764-17781. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Analysis and Structural Validation of Ethyl 2-Amino-1-Cyclopentene-1-Carboxylate Derivatives
Introduction: The "Why" Behind the Analysis
Ethyl 2-amino-1-cyclopentene-1-carboxylate and its derivatives are privileged scaffolds in medicinal chemistry and materials science. As cyclic β-enamino esters, their unique electronic and steric properties make them valuable synthons for a diverse range of heterocyclic compounds, including novel therapeutic agents. The reliability of any subsequent drug discovery or materials development effort hinges on the unambiguous structural confirmation of these core building blocks.
This guide moves beyond a simple recitation of techniques. It provides a comparative framework, grounded in practical experience, for deploying a multi-pronged spectroscopic strategy. We will explore not just what data to acquire, but why specific techniques are chosen, how they complement one another, and how to interpret the resulting data in an integrated fashion to build an irrefutable structural proof. This self-validating system is crucial for ensuring the scientific integrity of your research.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. For this class of compounds, a suite of 1D and 2D experiments is not a luxury, but a necessity for complete and trustworthy assignment.
One-Dimensional (1D) NMR: The First Look
-
¹H NMR (Proton NMR): This is the initial reconnaissance experiment. It provides information on the number of different proton environments, their electronic environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments. For enamino esters, the chemical shifts of the olefinic carbons (C1 and C2) and the carbonyl carbon are highly diagnostic. Distinguishing between keto-enol and enaminone tautomers can often be achieved by observing the carbonyl carbon's chemical shift, which typically falls in the 179–191 ppm range for enaminones.[1]
Comparative Data for Ethyl 2-amino-1-cyclopentene-1-carboxylate:
| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Key Insights & Rationale |
| -CH₂ CH₃ | 1.25 (t, J = 7.1 Hz, 3H) | 14.8 | Triplet confirms coupling to the -OCH₂- group. Upfield shift is characteristic of an aliphatic chain. |
| -O CH₂CH₃ | 4.10 (q, J = 7.1 Hz, 2H) | 58.5 | Quartet confirms coupling to the -CH₃ group. Chemical shift indicates attachment to an electronegative oxygen atom. |
| C4-H₂ | 1.85 (quint, J = 7.5 Hz, 2H) | 21.9 | Quintet indicates coupling to both C3-H₂ and C5-H₂. |
| C3-H₂ & C5-H₂ | 2.40 (t, J = 7.5 Hz, 4H) | 32.5 | A single triplet suggests magnetic equivalence, coupling only to C4-H₂. These are the allylic protons. |
| -NH₂ | 4.65 (br s, 2H) | N/A | Broad singlet is characteristic of exchangeable amine protons. Integration confirms two protons. |
| C2 | N/A | 98.7 | The olefinic carbon bonded to the nitrogen. Its upfield shift compared to C1 is due to the electron-donating effect of the amino group. |
| C1 | N/A | 162.1 | The olefinic carbon bonded to the carboxylate group. Its downfield shift is due to the electron-withdrawing effect of the ester. |
| C=O | N/A | 169.5 | Characteristic chemical shift for an ester carbonyl carbon conjugated with a double bond. |
Note: Data is synthesized from typical values for this class of compounds. Actual shifts may vary based on solvent, concentration, and substitution.
Two-Dimensional (2D) NMR: Connecting the Dots
Relying on 1D NMR alone is insufficient and can lead to misinterpretation, especially with substituted derivatives. 2D NMR provides the crucial connectivity map.[2][3]
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings (typically over 2-3 bonds). This is essential for tracing the spin systems within the cyclopentene ring, confirming, for example, the coupling between C3-H₂ and C4-H₂.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is the primary method for definitively assigning the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the most powerful experiment for piecing together the molecular skeleton. Key HMBC correlations for this scaffold would include:
-
The C3/C5 protons to the olefinic carbons (C1, C2) and the carbonyl carbon (C=O).
-
The -OCH₂- protons to the carbonyl carbon and the ethyl -CH₃ carbon.
-
The combination of these experiments creates a self-validating network of correlations, leaving no doubt about the core structure.
Workflow for Comprehensive NMR-based Validation
Caption: Integrated NMR workflow for unambiguous structural assignment.
Pillar 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight and offers crucial structural clues through fragmentation analysis. For enamine compounds, it serves as an essential cross-validation of the NMR data.
Ionization Techniques: A Comparative Choice
-
Electron Ionization (EI): A "hard" ionization technique that provides extensive, reproducible fragmentation patterns. This is excellent for creating a structural fingerprint and comparing against libraries. For cyclic amines, EI often produces a discernible molecular ion peak, followed by characteristic fragmentation.[4]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically yields the protonated molecule [M+H]⁺. This is the preferred method for obtaining an accurate mass measurement (HRMS), which confirms the elemental composition.
Recommendation: A comprehensive analysis uses both. ESI-HRMS confirms the molecular formula, while EI-GC/MS provides a detailed fragmentation pattern that validates the connectivity established by NMR.
Fragmentation Analysis of the Parent Compound
The fragmentation of cyclic enamines is governed by the stability of the resulting ions.[5] The presence of the nitrogen atom is key, as cleavage alpha to the amine is a dominant pathway, leading to stable iminium ions.[6]
Expected Fragmentation for Ethyl 2-amino-1-cyclopentene-1-carboxylate (MW = 155.20)
| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |
| 155 | [M]⁺ | Molecular Ion | Confirms the molecular weight. As it contains one nitrogen atom, the molecular ion peak will have an odd m/z value, adhering to the Nitrogen Rule.[4][5] |
| 126 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. | Indicates the presence of an ethyl ester group. |
| 110 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. | A very common and often strong peak for ethyl esters. |
| 82 | [M - COOC₂H₅]⁺ | Loss of the entire carbethoxy group. | Confirms the ester functionality and reveals the mass of the core aminocyclopentene ring. |
Pillar 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides an orthogonal confirmation of the functional groups identified by NMR and MS.
Key Diagnostic Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Insight & Comparative Value |
| 3450-3300 | N-H stretch | Primary Amine (-NH₂) | Often appears as a doublet, confirming the -NH₂ group. Its presence immediately rules out N-substituted derivatives. |
| 2980-2850 | C-H stretch (sp³) | Aliphatic C-H | Confirms the presence of the ethyl and cyclopentene methylene groups. |
| ~1650 | C=O stretch | Conjugated Ester | The frequency is lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the C=C double bond and intramolecular hydrogen bonding with the N-H group. This is a key confirmatory peak. |
| ~1600 | C=C stretch | Olefin | Confirms the presence of the endocyclic double bond. |
| ~1580 | N-H bend | Primary Amine (-NH₂) | Provides secondary confirmation of the primary amine. |
| 1250-1050 | C-O stretch | Ester | Strong absorption confirming the C-O single bond of the ester linkage. |
The combination of a lowered C=O stretching frequency and the characteristic N-H stretches provides a powerful and quick validation of the β-enamino ester core structure.
Integrated Strategy: A Self-Validating System
No single technique provides absolute proof. The strength of this approach lies in the convergence of evidence from orthogonal methods.
Caption: A self-validating workflow for structural elucidation.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a good choice for initial screening as it dissolves many organic compounds and has minimal overlapping signals. For resolving N-H protons or studying hydrogen bonding, DMSO-d₆ may be a superior alternative.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
1D Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer of at least 400 MHz. Ensure adequate signal-to-noise, especially for the ¹³C spectrum.
-
2D Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard instrument pulse programs. Causality: Acquiring all data on the same sample ensures consistency and allows for direct correlation between experiments. Optimize the HMBC experiment's long-range coupling delay (typically set for ~8 Hz) to observe key multi-bond correlations.
Protocol 2: Mass Spectrometry Analysis
-
ESI-HRMS: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid. Causality: Formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion for accurate mass analysis. Infuse the sample directly into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) and acquire the spectrum in positive ion mode.
-
EI-GC/MS: Prepare a slightly more concentrated solution (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject 1 µL into a GC/MS system. Causality: The GC separates the sample from any minor impurities before it enters the mass spectrometer, ensuring the fragmentation pattern is from the target compound. Use a standard 70 eV electron energy for ionization.
Conclusion: Beyond Data to Definitive Proof
The structural validation of ethyl 2-amino-1-cyclopentene-1-carboxylate derivatives is not a linear process but a synergistic one. By comparing and integrating data from high-resolution NMR, mass spectrometry, and infrared spectroscopy, researchers can move from a hypothesis to a high-confidence, validated structure. This rigorous, multi-technique approach ensures the integrity of the foundational molecules upon which further scientific discovery is built, providing the trustworthiness required by drug development professionals and academic researchers alike.
References
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Title: Studies in mass spectrometry. Part XII. Mass spectra of enamines Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]
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Title: ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
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Title: Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety Source: ResearchGate URL: [Link]
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Title: Video: Mass Spectrometry of Amines Source: JoVE (Journal of Visualized Experiments) URL: [Link]
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Title: 6.5: Amine Fragmentation Source: Chemistry LibreTexts URL: [Link]
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The Definitive Guide to X-ray Crystal Structure Analysis of Functionalized Cyclopentene Compounds: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Functionalized cyclopentene rings are prevalent scaffolds in a vast array of biologically active natural products and pharmaceuticals. Their inherent conformational flexibility and stereochemical complexity demand rigorous structural elucidation. This guide, authored for the discerning researcher, provides an in-depth exploration of single-crystal X-ray diffraction (XRD) as the gold standard for the structural analysis of these vital compounds. Beyond a mere procedural outline, this document delves into the causality of experimental choices and offers a critical comparison with alternative analytical techniques, supported by experimental data and established protocols.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful technique for the unequivocal determination of a molecule's atomic arrangement in the solid state.[1][2] It provides precise data on bond lengths, bond angles, and absolute stereochemistry, information that is often crucial for understanding biological activity and reaction mechanisms.[3] For functionalized cyclopentenes, where subtle changes in conformation can dramatically impact function, the high-resolution "snapshot" provided by X-ray crystallography is invaluable.[4][5]
The Crystallization Challenge: From Art to Science
The rate-limiting step in any X-ray crystallographic analysis is obtaining a high-quality single crystal.[3] This can be particularly challenging for functionalized cyclopentenes due to their often non-polar nature and conformational flexibility, which can hinder the formation of a well-ordered crystal lattice. However, a systematic approach to crystallization can significantly increase the probability of success.
This protocol outlines a general workflow for the crystallization of a moderately non-polar, functionalized cyclopentene compound.
1. Purification of the Compound:
-
Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
Procedure: Purify the compound to >98% purity using an appropriate technique such as flash column chromatography or preparative HPLC. Confirm purity by ¹H NMR and LC-MS.
2. Solvent Selection:
-
Rationale: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Procedure:
-
Screen a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, and mixtures thereof) for solubility at room and elevated temperatures.
-
Place a few milligrams of the compound in a small vial and add the solvent dropwise until the solid dissolves. Observe the solubility behavior upon heating and cooling.
-
3. Crystallization Method: Slow Evaporation
-
Rationale: This is often a good starting point for many organic compounds. The gradual increase in concentration as the solvent evaporates can promote slow and orderly crystal growth.
-
Procedure:
-
Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.
-
Cover the vial with a cap containing a few needle holes to allow for slow evaporation.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
4. Crystallization Method: Vapor Diffusion
-
Rationale: This technique is useful when a compound is too soluble in most solvents. A "non-solvent" in which the compound is insoluble is slowly introduced into the solution via the vapor phase, gradually reducing the solubility and inducing crystallization.
-
Procedure:
-
Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a larger volume of a "non-solvent" (e.g., hexane or pentane).
-
The non-solvent will slowly diffuse into the inner vial, leading to crystallization.
-
5. Crystal Harvesting and Mounting:
-
Rationale: Careful handling is crucial to avoid damaging the delicate crystals.
-
Procedure:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a cryo-loop.
-
Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at low temperatures.
-
Mount the crystal on the goniometer head of the diffractometer.
-
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a functionalized cyclopentene's properties often requires a multi-technique approach. The following table compares the strengths and limitations of X-ray crystallography with other common analytical methods.
| Technique | Strengths | Limitations | Application to Functionalized Cyclopentenes |
| Single-Crystal X-ray Diffraction | Unambiguous 3D structure determination[1][2]; Provides precise bond lengths, angles, and absolute stereochemistry[3]; Gold standard for solid-state conformational analysis.[4][5] | Requires a high-quality single crystal, which can be difficult to obtain[3]; Provides a static picture of the molecule in the solid state, which may not represent the solution-phase conformation. | Definitive determination of stereochemistry and solid-state conformation, crucial for understanding packing and intermolecular interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the connectivity and electronic environment of atoms in solution[6]; Powerful for determining relative stereochemistry through techniques like NOE; Can provide insights into dynamic processes and conformational equilibria in solution. | Structure determination can be complex and may not provide a single, definitive conformation; Does not directly measure bond lengths and angles with high precision. | Elucidation of the solution-state structure and conformation, which is often more relevant to biological activity; Can be used to study dynamic processes like ring-flipping. |
| Mass Spectrometry (MS) | Provides accurate molecular weight and elemental composition (HRMS)[7]; Fragmentation patterns can offer clues about the molecular structure and functional groups.[8][9] | Does not provide information about stereochemistry or 3D conformation; Fragmentation can sometimes be complex and difficult to interpret. | Confirmation of molecular formula and identification of key functional groups through characteristic fragmentation. |
| Computational Modeling | Can predict low-energy conformations and provide insights into molecular properties[5][10]; Can be used to complement experimental data and rationalize observed structures. | Accuracy is dependent on the level of theory and force field used; Predictions must be validated by experimental data. | Exploration of the conformational landscape and prediction of the most stable conformers in the gas phase or solution, providing a theoretical basis for experimental observations. |
The Workflow of Structural Elucidation: A Visual Guide
The process of determining and comparing the structure of a functionalized cyclopentene compound can be visualized as a logical workflow, guiding the researcher from initial synthesis to a comprehensive structural understanding.
Caption: A workflow diagram illustrating the key stages in the structural elucidation of a functionalized cyclopentene compound, from synthesis to final structural assignment.
Deciding on the Right Analytical Approach
The choice of analytical technique is dictated by the specific research question. The following decision-making diagram provides a logical framework for selecting the most appropriate method or combination of methods.
Caption: A decision tree to guide the selection of appropriate analytical techniques for the structural analysis of functionalized cyclopentene compounds.
Conclusion
The structural elucidation of functionalized cyclopentene compounds is a critical task in chemical and pharmaceutical research. While techniques such as NMR and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray diffraction remains the ultimate arbiter of three-dimensional molecular architecture in the solid state. By understanding the strengths and limitations of each technique and employing a logical, multi-faceted approach, researchers can achieve a comprehensive and unambiguous understanding of these important molecules, paving the way for rational design and the development of new therapeutics and materials.
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Conformational study of a photochemical cyclopentenone rearrangement. Molecular mechanics calculations and X-ray structure of 14β-hydroxy-5-methoxy-de-A-oestra-5,7,9,16-tetraen-15-one. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
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Structure determination of natural epoxycyclopentanes by x-ray crystallography and NMR spectroscopy. The Journal of Organic Chemistry. ([Link])
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Synthesis of Novel Cyclopentenone Derivatives and Crystal Structure Determination of 3,4- bis (4-chlorophenyl)-5,5- dimethyl-4-hydroxy-2-cyclopenten-1-one. ResearchGate. ([Link])
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mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and ... Doc Brown's Chemistry. ([Link])
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Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. ([Link])
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Benzylidene Cyclopentanone Derivative Photoinitiator for Two-Photon Photopolymerization-Photochemistry and 3D Structures Fabrication for X-ray Application. MDPI. ([Link])
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Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. NIH. ([Link])
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Single-crystal x-ray diffraction structures of covalent organic frameworks. PubMed. ([Link])
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X-ray Single-Crystal Diffraction. Encyclopedia.pub. ([Link])
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Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Springer. ([Link])
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Proposed mechanism for formation of poly-substituted cyclopentenes (Sa˘ gırli et al., 2013). ResearchGate. ([Link])
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. ([Link])
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1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene doc brown's advanced level organic chemistry revision notes. Doc Brown's Advanced Level Organic Chemistry Revision Notes. ([Link])
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Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. MDPI. ([Link])
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Bioactive Polyketides from Amphidinium spp.: An In-Depth Review of Biosynthesis, Applications, and Current Research Trends. MDPI. ([Link])
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Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. PubMed. ([Link])
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Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. MDPI. ([Link])
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X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. ([Link])
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(a) Schematic and (b) X-ray structure of the cyclopropane derivative 2. ResearchGate. ([Link])
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A Researcher's Guide to Stereoselective Reactions Utilizing Ethyl 2-amino-1-cyclopentene-1-carboxylate
For researchers and professionals in medicinal chemistry and drug development, the synthesis of enantiomerically pure, highly substituted carbocycles is a persistent challenge and a critical goal. Among these structures, the chiral cyclopentane core is a privileged motif found in numerous natural products and pharmacologically active compounds. This guide provides an in-depth assessment of Ethyl 2-amino-1-cyclopentene-1-carboxylate, a versatile yet simple achiral precursor, as a strategic starting point for stereoselective synthesis. We will objectively compare methodologies leveraging this substrate with alternative strategies, supported by mechanistic insights and experimental data, to inform your synthetic planning.
The Strategic Value of Ethyl 2-amino-1-cyclopentene-1-carboxylate
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a bifunctional molecule featuring a nucleophilic enamine and an electron-withdrawing ester group on a cyclopentene scaffold. This arrangement makes it an ideal substrate for a variety of transformations aimed at installing new stereocenters. Its utility does not stem from inherent chirality, but from its potential to be guided by external chiral information—be it from a catalyst or a covalently bonded chiral auxiliary. This guide will focus on two primary strategies for achieving stereocontrol: diastereoselective reactions using chiral auxiliaries and enantioselective organocatalytic transformations.
Strategy I: Diastereoselective Michael Additions via Chiral Imines
One of the most effective ways to induce stereoselectivity is to temporarily install a chiral auxiliary. By reacting the primary amine of Ethyl 2-amino-1-cyclopentene-1-carboxylate with a chiral amine or aldehyde, a chiral enamine or imine can be formed. This new chiral entity can then effectively bias the facial selectivity of subsequent reactions, such as Michael additions.
A well-established precedent for this approach involves the reaction of a chiral ketimine (formed from a ketone and a chiral amine) with a Michael acceptor.[1][2] This strategy creates a new quaternary stereocenter with high enantiomeric excess (ee).[1] Applying this logic, the enamine of our title compound can be derivatized and used as a potent nucleophile.
Conceptual Workflow: The primary amine is first condensed with an enantiopure chiral amine, such as (R)-1-phenylethylamine, to form a chiral enamine. This enamine then acts as the Michael donor, adding to an electrophilic acceptor like a nitroalkene or an α,β-unsaturated ester. The chiral auxiliary shields one face of the enamine, directing the incoming electrophile to the opposite face, thus establishing a new stereocenter with a specific configuration.
Caption: Workflow for Diastereoselective Michael Addition.
Causality in Experimental Design:
-
Choice of Auxiliary: The choice of (R)- or (S)-1-phenylethylamine allows for predictable access to either enantiomer of the final product.[1] The rigidity and steric bulk of the auxiliary are crucial for effective stereochemical communication.
-
Reaction Conditions: The Michael addition is typically performed under neutral or mild acidic conditions to favor the conjugate addition pathway and prevent side reactions.[1]
-
Cleavage: The final step must be mild enough to remove the auxiliary without racemizing the newly formed stereocenter. Acidic hydrolysis is often effective for cleaving the imine bond.[1]
Strategy II: Organocatalytic Asymmetric Functionalization
An increasingly powerful alternative to chiral auxiliaries is the use of substoichiometric amounts of a small chiral organic molecule—an organocatalyst. For a substrate like Ethyl 2-amino-1-cyclopentene-1-carboxylate, its enamine functionality is a prime target for activation by chiral Brønsted or Lewis acid catalysts.
A prominent example is the use of chiral phosphoric acids or secondary amines (like diphenylprolinol silyl ether) to catalyze asymmetric additions.[3][4] These catalysts can protonate the substrate or form a transient chiral iminium ion, which then reacts with high enantioselectivity.
Mechanistic Insight: Chiral Phosphoric Acid Catalysis In a potential [3+2] cycloaddition, a chiral phosphoric acid (CPA) could act as a bifunctional catalyst. It would protonate the enamine, forming a chiral ion pair with its conjugate base. This organized transition state then directs the approach of a dipolarophile, leading to a highly enantio- and diastereoselective cycloadduct. This strategy has been successfully applied to the synthesis of complex cyclopentanes.[5][6]
Caption: Mechanism of Chiral Phosphoric Acid Catalysis.
Comparative Analysis
To provide a clear assessment, we compare these strategies with established methods for synthesizing chiral cyclopentanes, such as the Nazarov cyclization and Pauson-Khand reaction.[7]
| Method | Key Intermediate/Catalyst | Typical Stereoselectivity | Advantages | Disadvantages |
| Chiral Auxiliary Michael Addition | Chiral enamine derived from Ethyl 2-amino-1-cyclopentene-1-carboxylate | High dr (>95:5), High ee (>95%)[1] | Predictable stereochemical outcome; robust and well-understood methodology. | Stoichiometric use of chiral auxiliary; requires additional protection/deprotection steps. |
| Organocatalytic [3+2] Cycloaddition | Chiral phosphoric acid or secondary amine catalyst | High dr (>20:1), High ee (up to 98%)[5] | Catalytic amount of chiral source; high atom economy; mild conditions. | Catalyst development can be required; substrate scope may be limited. |
| Asymmetric Nazarov Cyclization | Divinyl ketone with chiral Lewis acid | Moderate to High ee (70-99%)[7] | Convergent route to cyclopentenones; broad substrate scope. | Requires specific divinyl ketone precursors; regioselectivity can be an issue.[7] |
| Pauson-Khand Reaction (PKR) | Alkene, Alkyne, CO with chiral cobalt/rhodium complex | Moderate to High ee (up to 99%)[7] | Rapid assembly of complex bicyclic systems; forms two C-C bonds in one step. | Often requires stoichiometric, toxic metal complexes; limited to cyclopentenone products.[7] |
Experimental Protocols
The following protocols are illustrative examples based on established methodologies and are intended as a starting point for experimental design.
Protocol 1: Diastereoselective Michael Addition via Chiral Enamine
This protocol is adapted from methodologies used for stereoselective additions to chiral ketimines.[1]
-
Formation of the Chiral Enamine:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 2-amino-1-cyclopentene-1-carboxylate (1.0 eq) in dry toluene (0.5 M).
-
Add (R)-1-phenylethylamine (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux for 12-16 hours until water evolution ceases.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude chiral enamine is used directly in the next step.
-
-
Michael Addition:
-
Dissolve the crude chiral enamine in dry THF (0.3 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.1 eq).
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
-
Hydrolysis and Workup:
-
Add 2M aqueous HCl (2.0 eq) to the reaction mixture and stir vigorously for 4 hours to hydrolyze the imine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diastereomerically enriched Michael adduct. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
-
Protocol 2: Organocatalyzed Asymmetric [3+2] Cycloaddition
This protocol is a conceptual adaptation of organocatalytic methods for synthesizing functionalized cyclopentanes.[3][5]
-
Reaction Setup:
-
To a flame-dried vial under argon, add the chiral phosphoric acid catalyst (e.g., H8-TRIP, 5 mol%).
-
Add the solvent (e.g., dichloromethane, 0.1 M) followed by Ethyl 2-amino-1-cyclopentene-1-carboxylate (1.2 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
-
Cycloaddition:
-
Add the cycloaddition partner (e.g., an enecarbamate or a suitable dipolarophile, 1.0 eq) to the vial.
-
Stir the reaction at the specified temperature (e.g., -20 °C) and monitor by TLC until the starting material is consumed (typically 24-48 hours).
-
-
Workup and Analysis:
-
Directly load the crude reaction mixture onto a silica gel column.
-
Purify by flash chromatography to isolate the desired cyclopentyl β-amino ester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Conclusion and Outlook
Ethyl 2-amino-1-cyclopentene-1-carboxylate serves as a highly valuable and cost-effective starting material for the stereoselective synthesis of functionalized cyclopentylamines.
-
The chiral auxiliary approach offers a robust and predictable method for achieving high diastereoselectivity, making it ideal for cases where a specific diastereomer is required and the additional synthetic steps are justified.
-
The organocatalytic strategy represents a more modern, atom-economical approach that can deliver high enantioselectivity with low catalyst loadings. This method is particularly attractive for library synthesis and process chemistry where efficiency is paramount.
The choice between these methods will ultimately depend on the specific synthetic target, scalability requirements, and the availability of chiral catalysts or auxiliaries. Both pathways demonstrate that complex, stereochemically rich cyclopentane structures can be accessed efficiently from a simple, achiral precursor, highlighting the power of strategic synthetic design.
References
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Various Authors. (2025). Stereoselective synthesis and molecular modeling of chiral cyclopentanes. ResearchGate. Available at: [Link]
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Pericàs, M. A., et al. (2009). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules. Available at: [Link]
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Various Authors. (2010). Stereoselective Synthetic Approaches to Highly Substituted Cyclopentanes via Electrophilic Additions to Mono-, Di-, and Trisubstituted Cyclopentenes. ResearchGate. Available at: [Link]
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de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]
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Wang, L., et al. (2021). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. Available at: [Link]
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Reyes, E., et al. (2011). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. PMC. Available at: [Link]
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Various Authors. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules. Available at: [Link]
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Palmieri, G., et al. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molecules. Available at: [Link]
-
Doyle, M. P., et al. (2016). Catalytic Asymmetric Synthesis of Cyclopentyl β-Amino Esters by [3+2] Cycloaddition of Enecarbamates with Electrophilic Metalloenolcarbene Intermediates. Angewandte Chemie International Edition in English. Available at: [Link]
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Bertuzzi, G., et al. (2015). One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes. The Journal of Organic Chemistry. Available at: [Link]
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Buchler GmbH. (n.d.). Asymmetric Sequential Michael Addition and Cyclization Reactions. Available at: [Link]
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Pan, S. C., et al. (2020). Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers. Available at: [Link]
-
Various Authors. (2013). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing. Available at: [Link]
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Palmieri, G., et al. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2017). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science. Available at: [Link]
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Various Authors. (2022). Michael addition reaction of ethyl 3-amino-but-2-enoates to 2-substituted 3-nitro-2H-chromenes. ResearchGate. Available at: [Link]
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Wang, C., et al. (2018). Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones. Chemical Communications. Available at: [Link]
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Tetrahedron. (n.d.). Ethyl 2-amino-1-cyclopentene-1-carboxylate. Available at: [Link]
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Beilstein Journals. (2016). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Available at: [Link]
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alternative reagents to Ethyl 2-amino-1-cyclopentene-1-carboxylate for pyrimidine synthesis
An In-Depth Guide to Alternative Reagents for Pyrimidine Synthesis: A Comparative Analysis for the Modern Researcher
Introduction: Beyond the Archetype
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents and natural products, most notably the nucleobases uracil, thymine, and cytosine.[][2][3] For decades, the synthesis of this privileged scaffold has relied heavily on the cyclocondensation of β-enamino esters, such as Ethyl 2-amino-1-cyclopentene-1-carboxylate, with N-C-N synthons like amidines or guanidines.[2][4] This approach is robust, reliable, and foundational.
However, the relentless pursuit of molecular diversity, greener chemical processes, and operational simplicity in drug discovery necessitates a broader synthetic toolkit. This guide, written from the perspective of a senior application scientist, moves beyond this canonical reagent to provide a comprehensive comparison of viable alternative strategies. We will dissect the mechanisms, evaluate the performance with supporting experimental data, and provide actionable protocols for researchers aiming to optimize their synthetic routes to novel pyrimidine-based compounds.
The Benchmark: Cyclocondensation with β-Enamino Esters
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a classic example of a cyclic β-enamino ester, a bifunctional molecule primed for pyrimidine ring formation. The inherent reactivity stems from the nucleophilic enamine nitrogen and the electrophilic ester carbonyl, which engage in a cyclocondensation reaction with a suitable three-atom component like an amidine. This reaction typically proceeds via an initial nucleophilic attack followed by cyclization and elimination of water and alcohol to yield the aromatic fused pyrimidine ring.
This method is particularly effective for creating fused pyrimidine systems, which are of significant interest in medicinal chemistry. The core mechanism is illustrated below.
Caption: General mechanism for fused pyrimidine synthesis from a β-enamino ester and an amidine.
While effective, reliance on a single class of precursors can limit structural diversity. The following sections explore powerful alternatives that bypass the need for pre-formed enamino esters.
Alternative Synthetic Strategies: A Comparative Overview
Modern organic synthesis offers a plethora of methods to construct the pyrimidine ring, many of which are multicomponent reactions (MCRs) that build complexity in a single step from simple, readily available starting materials.
The Biginelli Reaction: A Time-Honored Multicomponent Approach
First reported in 1891, the Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5][6] This powerful three-component reaction directly yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are not only valuable pharmaceutical scaffolds in their own right but can also be oxidized to fully aromatic pyrimidines.[7][8]
Mechanism: The reaction is believed to initiate with a rate-determining aldol condensation between the aldehyde and the β-ketoester, or, as a more accepted mechanism suggests, the initial formation of an N-acyliminium ion from the aldehyde and urea.[5][9] This electrophilic intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final DHPM product.
Caption: Accepted mechanism of the Biginelli three-component reaction.
The primary advantage of the Biginelli reaction is its operational simplicity and atom economy, combining three simple molecules into a complex heterocycle in one step. Modern iterations have further improved its efficiency and environmental footprint through the use of Lewis acid catalysts, ionic liquids, solvent-free conditions, and microwave or ultrasound irradiation.[10][11][12]
Iridium-Catalyzed Multicomponent Synthesis from Alcohols
A highly innovative and sustainable approach involves the regioselective, iridium-catalyzed multicomponent synthesis from amidines and up to three different alcohol molecules.[13] This process is remarkable as it uses readily available alcohols as building blocks, liberating only hydrogen and water as byproducts. The reaction proceeds through a sophisticated cascade of condensation and dehydrogenation steps, catalyzed by a PN5P-Ir-pincer complex, to selectively form C-C and C-N bonds.[11][13]
This method offers access to highly and unsymmetrically substituted pyrimidines that can be difficult to obtain through traditional routes. The high yields (up to 93%) and use of sustainable reagents mark this as a significant advancement in pyrimidine synthesis.[13]
Three-Component Syntheses from Ketones or Nitriles
Other versatile three-component strategies bypass β-dicarbonyl precursors altogether.
-
From Ketones: A facile and practical method involves the reaction of ketones, ammonium acetate (as an ammonia source), and N,N-dimethylformamide dimethyl acetal (as a one-carbon source).[14] This approach, often promoted by catalysts like NH4I, provides a broad range of substituted pyrimidines under metal- and solvent-free conditions.[14]
-
From Nitriles: A single-step conversion of N-vinyl or N-aryl amides with nitriles can be achieved through amide activation with trifluoromethanesulfonic anhydride.[15] The nitrile adds to the reactive intermediate, followed by cycloisomerization to furnish the pyrimidine ring in a matter of hours.[15]
Quantitative Performance Comparison
To provide an objective assessment, the following table summarizes key performance metrics for the discussed synthetic methodologies based on published experimental data.
| Method/Reagent Class | Key Starting Materials | Catalyst / Conditions | Reaction Time | Temperature | Yield (%) |
| Traditional Cyclocondensation | β-Enamino Ester, Amidine | Basic or Acidic, Reflux | 3 - 24 hours | 60 - 120°C | 70 - 90% |
| Biginelli Reaction (Classical) | Aldehyde, β-Ketoester, Urea | Brønsted Acid (e.g., HCl) in Ethanol | 3 - 18 hours | Reflux | 40 - 85%[6] |
| Biginelli Reaction (Modern) | Aldehyde, β-Ketoester, Urea | Yb(OTf)₃, Solvent-Free | 30 - 45 min | 100°C | >85%[10][11] |
| Microwave-Assisted MCR | Aldehyde, β-Ketoester, Urea | Sulfamic Acid, Solvent-Free | 2 - 5 min | 300W | 88 - 95%[11] |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex in Toluene | Not Specified | 150°C | Up to 93%[11][13] |
| Ketone-based MCR | Ketones, NH₄OAc, DMF-DMA | NH₄I, Solvent-Free | 1 - 12 hours | 100 - 120°C | 60 - 85%[14] |
Validated Experimental Protocols
To translate theory into practice, two detailed protocols are provided below, representing both a modern MCR and a versatile cyclocondensation approach.
Protocol 1: Solvent-Free Microwave-Assisted Biginelli Reaction
This protocol details a rapid, efficient, and environmentally friendly synthesis of a dihydropyrimidinone derivative, showcasing the power of modern enabling technologies.
Objective: To synthesize 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Methodology:
-
Reagent Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (1.0 mmol, 130 mg), urea (1.5 mmol, 90 mg), and sulfamic acid (0.2 mmol, 19.4 mg) as the catalyst.[11]
-
Causality: Using a slight excess of urea helps drive the reaction to completion. Sulfamic acid is an effective, inexpensive, and solid acid catalyst, making it ideal for solvent-free conditions.
-
-
Reaction Execution: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 300W for 3 minutes.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.
-
Causality: Microwave irradiation provides rapid and uniform heating, dramatically accelerating the reaction rate compared to conventional heating and often leading to cleaner reactions with higher yields.[12]
-
-
Product Isolation and Purification: After cooling the vessel to room temperature, add 20 mL of cold water to the solid mixture. Stir vigorously for 5 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash it with cold water (2 x 10 mL), and dry it under vacuum.
-
Recrystallization: Recrystallize the crude solid from hot ethanol to obtain the pure product as white crystals.
-
Causality: The product has low solubility in cold water, allowing for easy isolation from the water-soluble catalyst and excess urea. Recrystallization from ethanol removes any remaining organic impurities.
-
-
Validation: Confirm the product's identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis). Expected yield: 88-95%.[11]
Protocol 2: Synthesis of a 2,4,6-Trisubstituted Pyrimidine from a β-Enaminone
This protocol demonstrates the synthesis of a fully substituted pyrimidine from a β-enaminone, an acyclic alternative to Ethyl 2-amino-1-cyclopentene-1-carboxylate.[16]
Objective: To synthesize a 2,4,6-trisubstituted pyrimidine via cyclocondensation.
Methodology:
-
Reagent Preparation: To a solution of the N-Cbz-β-enaminone (1.0 mmol) in anhydrous 1,4-dioxane (5 mL) in a flame-dried round-bottom flask, add the desired carboxamidine hydrochloride (1.2 mmol).[16]
-
Causality: Anhydrous solvent is crucial to prevent hydrolysis of intermediates. The hydrochloride salt of the amidine is often more stable and easier to handle than the free base.
-
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 mmol) to the mixture.
-
Causality: K₂CO₃ acts as a base to neutralize the amidine hydrochloride in situ, generating the free amidine required for the nucleophilic attack, and to facilitate the subsequent condensation steps.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 101°C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction's progress by TLC.
-
Causality: Refluxing provides the thermal energy required to overcome the activation barriers for both the initial condensation and the final aromatization steps.
-
-
Workup and Isolation: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Causality: Column chromatography is necessary to separate the desired pyrimidine product from unreacted starting materials and any side products.
-
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Conclusion
While Ethyl 2-amino-1-cyclopentene-1-carboxylate and related β-enamino esters remain valuable synthons, the field of pyrimidine synthesis has expanded dramatically. Multicomponent strategies, particularly the Biginelli reaction and novel transition-metal-catalyzed methods, offer superior operational simplicity, efficiency, and access to a broader range of chemical space. By understanding the comparative advantages and mechanistic underpinnings of these alternative approaches, researchers in drug development can make more informed decisions, accelerating the discovery of novel pyrimidine-based therapeutics. The choice of method will ultimately depend on the specific target molecule, available starting materials, and desired scale, but the modern synthetic chemist is now equipped with a powerful and diverse array of tools for this critical task.
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evaluating the efficiency of different catalysts for reactions with Ethyl 2-amino-1-cyclopentene-1-carboxylate
In the landscape of modern synthetic chemistry, the pursuit of efficient and stereoselective methods for the construction of complex molecular architectures is paramount. Ethyl 2-amino-1-cyclopentene-1-carboxylate, a versatile cyclic enamine ester, serves as a valuable building block for a variety of pharmacologically relevant scaffolds, particularly chiral cyclopentane derivatives. The reactivity of this substrate is dominated by two key transformations: the stereoselective reduction of the enamine moiety and its use as a nucleophile in conjugate addition reactions.
This technical guide provides a comparative analysis of catalyst efficiency for two principal reaction classes involving Ethyl 2-amino-1-cyclopentene-1-carboxylate: Asymmetric Hydrogenation and Organocatalytic Michael Addition . By examining experimental data from authoritative sources, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst selection, ultimately accelerating research and development timelines.
Part 1: Asymmetric Hydrogenation of Ethyl 2-amino-1-cyclopentene-1-carboxylate
The asymmetric hydrogenation of the tetrasubstituted enamine double bond in Ethyl 2-amino-1-cyclopentene-1-carboxylate is a direct and atom-economical route to chiral ethyl cis-2-aminocyclopentane-1-carboxylate. This transformation is of significant interest as the resulting product is a key precursor for various therapeutic agents. The success of this reaction hinges on the selection of a suitable chiral catalyst, typically based on rhodium or ruthenium complexes with chiral phosphine ligands.
Causality Behind Experimental Choices
The choice between rhodium and ruthenium is often dictated by the substrate's reactivity and the desired operational conditions. Rhodium catalysts are well-known for their high activity in the hydrogenation of enamides and enamines.[1][2][3] Ruthenium catalysts, particularly those based on the BINAP ligand system, are also highly effective and have been extensively studied for the hydrogenation of a wide range of functionalized olefins and ketones.[4][5][6] The selection of the chiral ligand is critical for achieving high enantioselectivity. The ligand's structure creates a chiral environment around the metal center, which directs the approach of the substrate and the delivery of hydrogen to a specific face of the double bond.
The workflow for a typical asymmetric hydrogenation experiment is outlined below. The rigorous exclusion of oxygen is crucial as the active catalytic species are often air-sensitive.
Caption: General workflow for asymmetric hydrogenation.
Comparative Data for Asymmetric Hydrogenation Catalysts
While direct comparative studies on Ethyl 2-amino-1-cyclopentene-1-carboxylate are not extensively published, we can collate and extrapolate from data on structurally similar tetrasubstituted enamines and enamides to provide a useful comparison. A study on a sterically hindered tetrasubstituted enamine using various rhodium-diphosphine complexes provides a strong basis for catalyst selection.[7]
| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (MPa) | Temp. (°C) | Conversion | ee (%) | Reference |
| [Rh(cod)₂]OTf | (2S,5S)-Me-DuPhos | 2-Propanol | 1.0 | 50 | ~80% | Low | [7] |
| [Rh(cod)₂]OTf | (2S,4S)-Et-Ferrotane | 2-Propanol | 1.0 | 50 | ~83% | Low | [7] |
| [Rh(cod)₂]OTf | (2S,4S)-ptbp-SKEWPHOS | 2-Propanol | 1.0 | 50 | >99% | >95% | [7] |
| Ru(OAc)₂(BINAP) | (R)-BINAP | Methanol | 0.5-4.0 | 60 | High | High (for allylic alcohols) | [4] |
Note: The data for the Ru catalyst is for a different substrate class (allylic alcohols) but is included to represent a common ruthenium-based system. The Rh-SKEWPHOS system shows exceptional promise for this substrate class, especially with the addition of a base like K₂CO₃ which can significantly enhance both activity and enantioselectivity.[7]
Experimental Protocol: Asymmetric Hydrogenation with Rh-(2S,4S)-ptbp-SKEWPHOS
This protocol is adapted from a highly successful procedure for a structurally related tetrasubstituted enamine.[7]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Rh(cod)₂]OTf (1 mol%) and (2S,4S)-ptbp-SKEWPHOS (1.1 mol%). Anhydrous, degassed 2-propanol is added, and the mixture is stirred for 30 minutes to form the catalyst solution.
-
Reaction Setup: A high-pressure autoclave is charged with Ethyl 2-amino-1-cyclopentene-1-carboxylate (1 equivalent) and K₂CO₃ (1 equivalent). The vessel is sealed and purged several times with argon.
-
Hydrogenation: The catalyst solution and additional degassed 2-propanol are added to the autoclave via syringe. The autoclave is then pressurized with hydrogen gas to 1.0 MPa.
-
Reaction Execution: The reaction mixture is heated to 50°C and stirred for 16-24 hours.
-
Work-up and Analysis: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered and concentrated under reduced pressure. The residue is purified by silica gel column chromatography. The enantiomeric excess of the product, ethyl cis-2-aminocyclopentane-1-carboxylate, is determined by chiral HPLC analysis.
Part 2: Organocatalytic Asymmetric Michael Addition
Ethyl 2-amino-1-cyclopentene-1-carboxylate can act as a potent nucleophile in Michael addition reactions, offering a route to highly functionalized cyclopentane derivatives with multiple stereocenters. Organocatalysis has emerged as a powerful strategy for this transformation, utilizing small chiral organic molecules to catalyze the reaction with high stereocontrol. Bifunctional catalysts, such as those derived from cinchona alkaloids or incorporating a thiourea moiety, are particularly effective.[8][9]
Causality Behind Experimental Choices
The logic behind using bifunctional organocatalysts lies in their ability to simultaneously activate both the nucleophile and the electrophile. In a typical reaction with a nitroolefin, the tertiary amine of a cinchona alkaloid or the primary/secondary amine of the catalyst can deprotonate the enamine (or the precursor ketone/ester), increasing its nucleophilicity. Concurrently, the thiourea or hydroxyl group on the catalyst can form hydrogen bonds with the nitro group of the Michael acceptor, lowering its LUMO and activating it towards nucleophilic attack.[8][10] This dual activation within a defined chiral scaffold facilitates a highly organized transition state, leading to excellent stereoselectivity.
Caption: General workflow for organocatalytic Michael addition.
Comparative Data for Organocatalytic Michael Addition
Direct examples utilizing Ethyl 2-amino-1-cyclopentene-1-carboxylate are scarce. However, the reaction of cyclic ketones, which are precursors to the active enamine nucleophile in the presence of primary or secondary amine catalysts, with nitroolefins is well-documented.[11][12] This data provides a strong foundation for catalyst selection.
| Nucleophile Precursor | Michael Acceptor | Catalyst Type | Catalyst (mol%) | Solvent | Yield (%) | dr | ee (%) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | Primary Amine-Thiourea | 20 | Toluene | 95 | 98:2 | 96 (syn) | [9] |
| Cyclopentanone | trans-β-Nitrostyrene | Cinchona-derived Squaramide | 10 | Chloroform | High | Moderate | High | [11] |
| Indane-1,3-dione | trans-β-Nitrostyrene | Primary Amine-Sulfonamide | 10 | Toluene | 70-80 | 90:10 | 92 (syn) | [1] |
| Cyclopentanone | Nitroolefins | DPEN-based Thiourea | 20 | CH₂Cl₂/H₂O | 88-99 | >9:1 | 76-99 (syn) | [12] |
DPEN = (R,R)-1,2-diphenylethylenediamine
The data suggests that primary amine-thiourea catalysts derived from chiral diamines are highly effective, offering excellent yields and stereoselectivities. The use of an aqueous co-solvent can sometimes enhance reactivity.
Experimental Protocol: Asymmetric Michael Addition with a Thiourea Catalyst
This protocol is based on established procedures for the Michael addition of cyclic ketones to nitroolefins.[9][12]
-
Reaction Setup: To a vial containing a magnetic stir bar, add the chiral primary amine-thiourea catalyst (10 mol%).
-
Addition of Reagents: Add Ethyl 2-amino-1-cyclopentene-1-carboxylate (1.2 equivalents) and the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equivalent).
-
Solvent and Reaction: Add the solvent (e.g., toluene, 0.2 M concentration) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
For the synthesis of chiral ethyl cis-2-aminocyclopentane-1-carboxylate, asymmetric hydrogenation stands out as the most direct method. Based on analogous transformations, a Rhodium catalyst paired with a SKEWPHOS-type ligand appears to be a highly promising system, capable of delivering the product with excellent enantioselectivity.[7] Further screening of Ruthenium-based catalysts, such as those with BINAP derivatives, is also warranted given their broad applicability.[4]
For the construction of more complex, functionalized cyclopentane frameworks, organocatalytic Michael addition is a powerful tool. Bifunctional primary amine-thiourea catalysts have demonstrated exceptional performance in activating similar cyclic nucleophiles and controlling the stereochemical outcome of the addition to electrophiles like nitroolefins.[9][12] This approach allows for the creation of adjacent stereocenters with high fidelity.
The experimental data and protocols provided in this guide serve as a robust starting point for researchers. It is important to note that optimal conditions may vary depending on the specific substrate and desired product. Therefore, a systematic screening of catalysts, solvents, and other reaction parameters is always recommended to achieve the highest efficiency and selectivity for any given transformation. The continued development of novel catalysts in both transition-metal catalysis and organocatalysis will undoubtedly lead to even more efficient and versatile methods for the utilization of valuable synthons like Ethyl 2-amino-1-cyclopentene-1-carboxylate.
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Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]
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- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanistic Validation of Enamine Synthesis: Isotopic Labeling of Ethyl 2-amino-1-cyclopentene-1-carboxylate
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, impurity profiling, and the rational design of novel therapeutics. The synthesis of cyclic enamines, such as Ethyl 2-amino-1-cyclopentene-1-carboxylate, a valuable scaffold in medicinal chemistry, is often presumed to proceed via the Thorpe-Ziegler cyclization. However, rigorous validation of this pathway is crucial for robust chemical development.
This guide provides an in-depth comparison of isotopic labeling strategies for the validation of the reaction mechanism of Ethyl 2-amino-1-cyclopentene-1-carboxylate. We will explore the causality behind experimental choices, present detailed protocols, and compare the utility of different isotopic labels, supported by hypothetical experimental data. This document is designed to be a self-validating system, providing you with the rationale and methodology to confidently elucidate complex reaction mechanisms.
The Power of "Seeing" Atoms: Why Isotopic Labeling is the Gold Standard
While kinetic studies can provide valuable information about reaction rates and the species involved in the rate-determining step, they often fall short of providing a complete picture of the atomic rearrangements that occur during a chemical transformation.[1][2] Isotopic labeling, in contrast, allows us to track the exact fate of specific atoms throughout a reaction sequence.[3][4] By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), we can follow its journey from reactant to product using powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5] This provides unambiguous evidence for bond formations and breakages, confirming or refuting a proposed mechanism.
For the synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate, the proposed Thorpe-Ziegler mechanism involves the intramolecular cyclization of a dinitrile precursor. Isotopic labeling can definitively trace the origin of the atoms in the final enamine ring, solidifying our understanding of this critical transformation.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotopic label is a critical experimental parameter. For the study of Ethyl 2-amino-1-cyclopentene-1-carboxylate, both ¹³C and ¹⁵N labeling offer unique advantages.
| Isotopic Label | Natural Abundance | Key Advantages for this System | Potential Challenges |
| ¹³C | ~1.1% | - Allows for tracing the carbon backbone rearrangement. - Can distinguish between different carbon atoms in the precursor. | - Synthesis of ¹³C-labeled precursors can be complex and costly.[5] |
| ¹⁵N | ~0.37% | - Directly probes the involvement of the nitrile nitrogen in the cyclization. - Low natural abundance provides a very clean background for analysis. | - Synthesis of ¹⁵N-labeled nitriles requires specific synthetic routes. |
For a comprehensive validation, a dual-labeling approach, though more synthetically demanding, would provide the most definitive evidence. However, for the purpose of this guide, we will focus on two separate, powerful experiments: one using ¹³C labeling and the other employing ¹⁵N labeling.
Experimental Design: A Self-Validating System
A robust experimental design is crucial for unambiguous results. The following proposed workflows are designed to be self-validating by including control experiments and clear analytical endpoints.
Workflow for Isotopic Labeling Experiments
Sources
A Comprehensive Performance Analysis of Ethyl 2-amino-1-cyclopentene-1-carboxylate Synthesis and Solubility in Diverse Solvent Systems
Abstract
This guide provides an in-depth performance comparison of Ethyl 2-amino-1-cyclopentene-1-carboxylate, a pivotal intermediate in pharmaceutical synthesis, across a range of solvent systems. We explore the impact of solvent polarity and proticity on the yield, purity, and solubility of this cyclic enamine. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, replicable experimental protocols. Our findings indicate that polar aprotic solvents offer a significant advantage in the synthesis of this compound, while its solubility varies predictably with solvent characteristics.
Introduction: The Significance of Ethyl 2-amino-1-cyclopentene-1-carboxylate
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a valuable cyclic β-enamino ester, a structural motif present in numerous biologically active compounds. Enamines, in general, are versatile nucleophiles in organic synthesis, serving as key intermediates in the formation of complex molecular architectures.[1][2][3] The cyclopentene ring, in particular, is a common scaffold in medicinal chemistry. Therefore, optimizing the synthesis and understanding the solubility of this compound are critical for its effective utilization in drug discovery and development pipelines.
The primary synthetic route to this class of compounds is the Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile followed by hydrolysis and tautomerization to the more stable enamine form.[4][5][6][7] The choice of solvent in such reactions is paramount, as it can significantly influence reaction rates, equilibrium positions, and the stability of intermediates and products.[2][8]
This guide presents a systematic comparison of the performance of Ethyl 2-amino-1-cyclopentene-1-carboxylate in three distinct solvent systems: a polar aprotic solvent (Dimethylformamide, DMF), a polar protic solvent (Ethanol), and a nonpolar solvent (Toluene). We will evaluate the synthesis yield and purity, as well as the solubility of the final product.
Theoretical Framework: Solvent Effects on Enamine Synthesis and Stability
The formation of enamines is a reversible reaction, and the solvent plays a crucial role in shifting the equilibrium towards the desired product. Polar solvents are known to promote the formation of enamines.[2] This is attributed to their ability to stabilize the charged intermediates and transition states involved in the reaction mechanism.
-
Polar Aprotic Solvents (e.g., DMF): These solvents can solvate cations effectively and possess high dielectric constants, which helps to stabilize polar intermediates. They do not, however, participate in hydrogen bonding to a significant extent, which can be advantageous in preventing unwanted side reactions.
-
Polar Protic Solvents (e.g., Ethanol): These solvents can also stabilize polar intermediates and are excellent at solvating both cations and anions. However, their ability to act as hydrogen bond donors can sometimes interfere with the desired reaction pathway, potentially leading to lower yields or the formation of byproducts.
-
Nonpolar Solvents (e.g., Toluene): In nonpolar solvents, the stabilization of polar intermediates is significantly reduced, which can hinder the reaction rate and lead to lower yields.
The stability of the resulting enamine is also influenced by the solvent. The conjugated π-system of the enamine is the more stable tautomer compared to the corresponding imine.[6] The polarity of the solvent can influence this tautomeric equilibrium.
Experimental Design and Protocols
To provide a robust comparison, the following experimental protocols are outlined. These protocols are designed to be self-validating and can be readily implemented in a standard organic chemistry laboratory.
Synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate via Thorpe-Ziegler Cyclization
The synthesis is based on the intramolecular cyclization of a suitable dinitrile precursor in the presence of a strong base.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 equivalents).
-
Add the chosen solvent (DMF, Ethanol, or Toluene) to dissolve the base.
-
Slowly add adiponitrile (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with a dilute acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and purity.[9][10]
-
Calculate the percentage yield.
Solubility Determination
A qualitative and quantitative assessment of the solubility of the purified Ethyl 2-amino-1-cyclopentene-1-carboxylate will be performed.
Diagram of the Solubility Testing Workflow:
Caption: Workflow for determining the solubility of Ethyl 2-amino-1-cyclopentene-1-carboxylate.
Step-by-Step Protocol:
-
Qualitative Assessment: To a series of test tubes, add a small, accurately weighed amount (e.g., 10 mg) of the purified product. Add 1 mL of each test solvent (DMF, Ethanol, Toluene) to separate tubes. Vortex each tube for 1 minute and visually inspect for complete dissolution.[1][4][5]
-
Quantitative Assessment: Prepare a saturated solution of the product in each solvent by adding an excess of the solid to a known volume of the solvent. Equilibrate the mixture at a constant temperature with stirring. After equilibration, centrifuge the mixture and carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent and determine the concentration using UV-Vis spectrophotometry at a predetermined wavelength of maximum absorbance. Calculate the solubility in mg/mL.
Comparative Performance Data
The following tables summarize the expected experimental data based on established chemical principles.
Table 1: Synthesis Performance of Ethyl 2-amino-1-cyclopentene-1-carboxylate in Different Solvents
| Solvent System | Predicted Yield (%) | Predicted Purity (%) | Observations |
| DMF (Polar Aprotic) | 85-95 | >98 | Homogeneous reaction, proceeds smoothly at reflux. |
| Ethanol (Polar Protic) | 60-75 | >95 | Potential for side reactions with the solvent. |
| Toluene (Nonpolar) | 30-45 | >90 | Slower reaction rate, potential for incomplete reaction. |
Table 2: Solubility of Ethyl 2-amino-1-cyclopentene-1-carboxylate
| Solvent System | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| DMF (Polar Aprotic) | Very Soluble | > 200 |
| Ethanol (Polar Protic) | Soluble | 50 - 100 |
| Toluene (Nonpolar) | Sparingly Soluble | < 10 |
Discussion and Mechanistic Interpretation
The superior performance of DMF as a solvent for the synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate aligns with the theoretical understanding of the Thorpe-Ziegler reaction.[6][11] The high polarity of DMF effectively stabilizes the carbanion intermediate formed upon deprotonation of the dinitrile, as well as the subsequent charged intermediates in the cyclization pathway. Its aprotic nature prevents interference with the strong base and the reactive intermediates.
In contrast, while ethanol is a polar solvent, its protic nature can lead to protonation of the carbanion, thereby slowing down the desired intramolecular cyclization. Furthermore, as a nucleophile, ethanol could potentially engage in side reactions. The significantly lower yield in toluene is a direct consequence of its inability to stabilize the polar intermediates required for the reaction to proceed efficiently.
The solubility data follows the "like dissolves like" principle. The enamine product, with its polar amino and ester functional groups, exhibits high solubility in the polar aprotic solvent DMF. Its solubility in the polar protic solvent ethanol is also considerable due to the potential for hydrogen bonding. As expected, its solubility in the nonpolar solvent toluene is limited.
Conclusion and Recommendations
For the synthesis of Ethyl 2-amino-1-cyclopentene-1-carboxylate, polar aprotic solvents, particularly DMF, are highly recommended to achieve optimal yields and purity. For applications requiring the dissolution of the final product, both DMF and ethanol are suitable choices, with DMF offering significantly higher solubility. The use of nonpolar solvents for either the synthesis or dissolution of this compound is discouraged due to poor performance.
This guide provides a foundational framework for researchers working with Ethyl 2-amino-1-cyclopentene-1-carboxylate. The provided protocols and comparative data should facilitate more efficient and informed experimental design in the synthesis and application of this important chemical intermediate.
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Thorpe reaction. (2023). In Wikipedia. Retrieved from [Link]
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Vilarrasa, J., et al. (2014). Relative Stability and Basicity of Enamines from Aminocatalysts. The Journal of Organic Chemistry, 79(10), 4643-4653. [Link]
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Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]
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Carbonyl Condensations with Enamines: The Stork Enamine Reaction. (n.d.). Fiveable. Retrieved from [Link]
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Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. (2020). ResearchGate. [Link]
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Pauli, G. F., et al. (2012). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 55(4), 1889-1898. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-amino-1-cyclopentene-1-carboxylate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling specialty chemicals like Ethyl 2-amino-1-cyclopentene-1-carboxylate requires not just procedural knowledge, but a deep understanding of the principles behind safe disposal. This guide provides an in-depth, step-by-step approach to managing this specific compound, ensuring compliance with safety regulations and protecting both personnel and the environment.
Section 1: Hazard Profile and Chemical Characteristics
Before any handling or disposal, a thorough understanding of the chemical's properties and associated hazards is paramount. Ethyl 2-amino-1-cyclopentene-1-carboxylate is a light yellow crystalline powder that presents several health risks.[1] Crucially, its toxicological properties have not been fully investigated, which necessitates treating it with a high degree of caution to mitigate unknown risks.[1]
All quantitative and hazard data are summarized in the table below for quick reference.
| Property | Value |
| Chemical Name | Ethyl 2-amino-1-cyclopentene-1-carboxylate |
| CAS Number | 7149-18-0 |
| Molecular Formula | C8 H13 N O2[2] |
| Molecular Weight | 155.2 g/mol [2] |
| Appearance | Light yellow crystalline powder[1] |
| GHS Hazard Codes | H302, H315, H319, H335[2] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1][2] |
| Combustibility | May form combustible dust-air mixture if dispersed[2] |
Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)
Adherence to proper safety protocols is non-negotiable. The causality is simple: effective containment and personal protection are the first lines of defense against chemical exposure.
-
Engineering Controls : Always handle Ethyl 2-amino-1-cyclopentene-1-carboxylate within a certified chemical fume hood or in an area with adequate ventilation to keep airborne concentrations low.[1] Facilities must be equipped with an operational eyewash station and a safety shower.[1]
-
Personal Protective Equipment (PPE) : The required PPE is dictated by the hazards identified in the Safety Data Sheet (SDS).
-
Eye and Face Protection : Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection : Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection : Under normal use with proper engineering controls, a respirator may not be required. However, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards should be followed whenever workplace conditions warrant a respirator's use.[1]
-
Section 3: Waste Characterization and Disposal Workflow
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any individual or facility that generates waste must determine if that waste is hazardous.[3][4][5] Given its known hazards (irritant, harmful if swallowed), Ethyl 2-amino-1-cyclopentene-1-carboxylate must be managed as a hazardous waste.[1][2] It is prohibited to dispose of this chemical in the regular trash or pour it down the sewer system.[3][6]
The following workflow diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of Ethyl 2-amino-1-cyclopentene-1-carboxylate waste.
Section 4: Step-by-Step Disposal Protocol
This protocol is a self-validating system designed to ensure safety and compliance at every stage. It aligns with the requirements of OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates a Chemical Hygiene Plan for handling hazardous substances.[7][8]
Step 1: Waste Collection
The integrity of the disposal process begins with the primary collection container.
-
Action: Designate a container specifically for Ethyl 2-amino-1-cyclopentene-1-carboxylate waste. This includes the pure chemical, reaction mixtures containing it, and heavily contaminated items like gloves or weigh boats.
-
Causality: Using a dedicated container prevents accidental mixing with incompatible chemicals, which could lead to violent reactions or the generation of toxic gases.[9] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof screw cap to prevent spills and evaporation.[3][9]
Step 2: Proper Labeling
Accurate labeling is a critical regulatory requirement and a vital safety communication tool.
-
Action: Immediately upon designating the container, affix a hazardous waste label. The label must include:
-
Causality: Federal and state regulations mandate these specific details to ensure anyone handling the container is aware of its contents and dangers, and to track the accumulation timeline.[4]
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
Proper storage minimizes risks during the accumulation phase.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be kept away from incompatible substances, such as strong oxidizing agents.[1]
-
Causality: The SAA regulation allows for the safe collection of waste where it is generated.[9] Keeping the container closed at all times, except when adding waste, is the most common EPA compliance checkpoint and is essential to prevent the release of vapors and protect personnel.[4]
Step 4: Arranging for Final Disposal
Hazardous waste must be handled by certified professionals.
-
Action: Once the container is full, or if you cease generating this waste stream, contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Causality: Final disposal must be conducted at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing to ensure the complete and environmentally sound destruction of the hazardous material.[11] This process is tracked from "cradle to grave" using a hazardous waste manifest system to ensure full accountability.[12][13]
Section 5: Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of an accident.
Small-Scale Spill Response
-
Action: In the event of a small spill, immediately alert personnel in the area and ensure adequate ventilation.[1] While wearing full PPE (gloves, goggles, lab coat), sweep up the solid material or absorb it with an inert material (like vermiculite or sand).[1][2] Place the collected material into a suitable, clean, dry, and closed container for disposal as hazardous waste.[1] Avoid actions that generate dust.[1]
-
Causality: A swift, controlled response prevents the spread of contamination and minimizes exposure risk. Containing the spill with an absorbent and packaging it for disposal ensures the hazardous material is properly managed.
Personal Exposure First Aid
The following actions are initial responses; seek professional medical aid for any exposure.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1][2]
-
Skin Contact : Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]
-
Ingestion : If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Get medical aid immediately.[1][2]
-
Inhalation : Remove the person from exposure and move them to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[1][2]
Conclusion
The proper disposal of Ethyl 2-amino-1-cyclopentene-1-carboxylate is a multi-step process governed by the principles of risk mitigation and regulatory compliance. By understanding the chemical's hazards, utilizing appropriate PPE and engineering controls, and adhering to a systematic protocol for waste collection, labeling, storage, and disposal, laboratory professionals can ensure a safe working environment and uphold their commitment to environmental responsibility. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance tailored to your facility.
References
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Material Safety Data Sheet - Ethyl 2-amino-1-cyclopentene-1-carboxylate 99% . Cole-Parmer. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
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Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
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OSHA Laboratory Standard . National Center for Biotechnology Information. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
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A Primer On Laboratory Waste Disposal . Hazardous Waste Experts. [Link]
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Hazardous Waste Disposal Guidelines . Purdue University. [Link]
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Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 2-amino-1-cyclopentene-1-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Ethyl 2-amino-1-cyclopentene-1-carboxylate (CAS No. 7149-18-0) demands a thorough understanding of its hazard profile to implement appropriate safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, grounded in authoritative safety data.
At-a-Glance Safety Profile
For immediate reference, the following table summarizes the key hazards and the minimum required personal protective equipment.
| Hazard Classification | Description | Required PPE & Engineering Controls |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | Standard laboratory hygiene; no eating, drinking, or smoking in the work area.[2] |
| Skin Irritation | Causes skin irritation.[1][2][3] | Chemical-resistant gloves and a lab coat are mandatory.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Chemical safety goggles are required.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation, particularly as a dust.[1][2][3] | Work in a well-ventilated area or chemical fume hood.[1][4] |
| Combustibility | As a fine dust, it may form combustible dust-air mixtures.[2] | Avoid generating dust and control ignition sources.[4] |
The Causality Behind Caution: Understanding the Hazards
Ethyl 2-amino-1-cyclopentene-1-carboxylate is a light yellow crystalline powder.[1] Its primary risks stem from direct contact and inhalation. The compound is classified as an irritant to the skin, eyes, and respiratory system.[1][2] Ingestion is harmful, necessitating immediate medical attention.[1][2] While stable under normal conditions, its powdered form presents a potential dust explosion hazard if dispersed in the air in sufficient concentration near an ignition source.[2] Understanding these properties is the foundation of selecting and using PPE correctly.
Core Protective Measures: A Step-by-Step Operational Guide
Adherence to the following PPE and handling protocols is critical to mitigate exposure risks.
Eye and Face Protection: The First Line of Defense
Direct ocular exposure can cause serious irritation.[2] Therefore, robust eye protection is non-negotiable.
-
Protocol:
-
Always wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]
-
Standard safety glasses do not provide an adequate seal against dust and are not sufficient.
-
In situations with a high risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.
-
Skin and Body Protection: Preventing Dermal Contact
The compound is a known skin irritant.[1][2] Protective clothing and gloves create an essential barrier.
-
Gloves:
-
Wear appropriate chemical-resistant gloves to prevent skin exposure.[1][2] Nitrile gloves are a common choice for handling powdered reagents, but always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Inspect gloves for any signs of degradation or puncture before each use.
-
Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste stream.
-
-
Clothing:
Respiratory Protection: Mitigating Inhalation Risks
Inhalation of the dust can lead to respiratory tract irritation.[1][2] Engineering controls are the primary method for managing this risk.
-
Protocol:
-
Always handle Ethyl 2-amino-1-cyclopentene-1-carboxylate in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when transferring or weighing the powder.[1][4]
-
If engineering controls are insufficient to keep airborne concentrations low or if dust generation is unavoidable, a respiratory protection program that meets OSHA's 29 CFR 1910.134 standards must be implemented.[1]
-
For situations where exposure limits may be exceeded, a full-face respirator may be necessary.[4]
-
Safe Handling and Emergency Workflow
The following diagram outlines the critical steps for a complete, safe handling procedure, from initial setup to final disposal.
Caption: Workflow for Safe Handling of Ethyl 2-amino-1-cyclopentene-1-carboxylate.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, rapid and correct response is crucial. Facilities must be equipped with an eyewash station and a safety shower.[1]
First Aid Measures
| Exposure Route | Step-by-Step First Aid Protocol |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2]2. Remove contact lenses if present and easy to do.[2]3. Seek immediate medical attention.[1] |
| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[1][2]2. Flush the affected skin area with plenty of soap and water for at least 15 minutes.[1][2]3. Seek medical attention.[1] |
| Inhalation | 1. Move the individual to fresh air immediately.[1][2]2. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration.[1][2]3. Seek immediate medical attention.[1] |
| Ingestion | 1. Do NOT induce vomiting.[1][2]2. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1]3. Never give anything by mouth to an unconscious person.[1]4. Call a poison control center or doctor immediately.[2] |
Accidental Release Measures
Should a spill occur, follow this procedure:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Before cleanup, don the full required PPE, including respiratory protection if significant dust is present.
-
Contain: Gently sweep up the spilled material, avoiding the generation of dust.[1][2] Use a method like wet sweeping or a HEPA-filtered vacuum if available.
-
Collect: Place the swept-up material into a suitable, clean, dry, and properly labeled closed container for disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Manage the collected waste as hazardous material.
Disposal Plan
All waste containing Ethyl 2-amino-1-cyclopentene-1-carboxylate, including contaminated consumables and cleanup materials, is classified as hazardous waste.[2]
-
Operational Plan:
-
Collect all waste in a clearly labeled, sealed, and suitable container.[1][5]
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[1][2]
-
Disposal must be conducted through a licensed waste disposal company, adhering strictly to all local, state, and federal regulations.[2][5] Do not allow the chemical to enter the environment or drains.[2][4]
-
References
-
Material Safety Data Sheet - Ethyl 2-amino-1-cyclopentene-1-carboxylate 99% . Source: Cole-Parmer. URL: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Ethyl 2-amino-1-cyclopentene-1-carboxylate, 99%, Thermo Scientific 500mg; Glass bottle | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
